molecular formula C12H26 B14548113 5-Ethyl-3,4-dimethyloctane CAS No. 62183-61-3

5-Ethyl-3,4-dimethyloctane

Cat. No.: B14548113
CAS No.: 62183-61-3
M. Wt: 170.33 g/mol
InChI Key: LEPWFUNEXVKPDO-UHFFFAOYSA-N
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Description

5-Ethyl-3,4-dimethyloctane is a useful research compound. Its molecular formula is C12H26 and its molecular weight is 170.33 g/mol. The purity is usually 95%.
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Properties

CAS No.

62183-61-3

Molecular Formula

C12H26

Molecular Weight

170.33 g/mol

IUPAC Name

5-ethyl-3,4-dimethyloctane

InChI

InChI=1S/C12H26/c1-6-9-12(8-3)11(5)10(4)7-2/h10-12H,6-9H2,1-5H3

InChI Key

LEPWFUNEXVKPDO-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)C(C)C(C)CC

Origin of Product

United States

Foundational & Exploratory

Technical Guide: 5-Ethyl-3,4-dimethyloctane (CAS: 62183-61-3) - A Summary of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Foreword for Researchers, Scientists, and Drug Development Professionals:

This document addresses the chemical compound 5-Ethyl-3,4-dimethyloctane (CAS Number: 62183-61-3). A comprehensive search of scientific literature and chemical databases has revealed a significant scarcity of detailed technical information for this specific molecule. While basic chemical identifiers and some computed physical properties are available, there is a notable absence of published research regarding its biological activity, toxicological profile, and potential therapeutic applications.

Therefore, this guide serves not as an in-depth whitepaper, but as a concise summary of the currently available data. The lack of experimental protocols, signaling pathway information, and extensive quantitative data precludes the creation of a detailed technical guide as originally intended. The information presented herein is based on publicly accessible chemical databases.

Chemical Identity and Properties

This compound is a saturated hydrocarbon belonging to the alkane family. Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 62183-61-3[1][2]
Molecular Formula C₁₂H₂₆[1][2]
Molecular Weight 170.33 g/mol [1][2]
IUPAC Name This compound[2]
SMILES CCCC(CC)C(C)C(C)CC[2]
InChIKey LEPWFUNEXVKPDO-UHFFFAOYSA-N[2]

Computed Physicochemical Data

The following table presents computed physicochemical properties for this compound, which are predicted through computational models. It is important to note that these are not experimentally verified values.

PropertyPredicted ValueSource
XLogP3 5.8[2]
Topological Polar Surface Area 0 Ų[2]
Heavy Atom Count 12[2]
Complexity 96.2[2]
Rotatable Bond Count 6[2]

Synthesis and Experimental Protocols

An extensive search for established synthesis routes or detailed experimental protocols for this compound yielded no specific, reproducible methodologies. General alkane synthesis methods may be applicable, but no literature specifically detailing the synthesis of this compound has been identified.

Biological Activity, Pharmacology, and Toxicology

There is currently no publicly available information regarding the biological activity, pharmacological properties, or toxicological profile of this compound. No studies on its mechanism of action, pharmacokinetic properties (absorption, distribution, metabolism, and excretion), or safety have been found in the searched scientific literature.

Logical Relationship of Available Information

The following diagram illustrates the limited scope of the currently available data for this compound.

CAS_62183_61_3 This compound CAS: 62183-61-3 Chem_ID Chemical Identity (Formula, MW, IUPAC) CAS_62183_61_3->Chem_ID Phys_Chem Computed Physicochemical Properties (XLogP3, etc.) CAS_62183_61_3->Phys_Chem No_Data_Bio No Data Available: Biological Activity Pharmacology Toxicology CAS_62183_61_3->No_Data_Bio No_Data_Exp No Data Available: Experimental Protocols Synthesis CAS_62183_61_3->No_Data_Exp

Caption: Data availability for this compound.

Conclusion

The information available for this compound (CAS: 62183-61-3) is currently limited to its basic chemical identity and computationally predicted properties. For researchers and professionals in drug development, this compound represents a largely unexplored chemical entity. Any future research on this molecule would be foundational, requiring initial studies on its synthesis, purification, and characterization, followed by comprehensive toxicological and pharmacological evaluations.

References

An In-depth Technical Guide to the Physicochemical Properties of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of the branched alkane, 5-Ethyl-3,4-dimethyloctane. While specific experimental data for this compound is limited, this document compiles available information and outlines the standard methodologies for its empirical determination. This guide is intended to serve as a valuable resource for researchers in chemistry and drug development who may encounter or synthesize this molecule.

Chemical Identity and Structure

This compound is a saturated hydrocarbon with the chemical formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon chain (octane) with an ethyl group at the fifth carbon and methyl groups at the third and fourth carbons.

Molecular Structure:

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in various chemical and biological systems. The following table summarizes the available computed and estimated data for this compound. It is important to note that these values are predictions and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-61-3PubChem[1]
Boiling Point 198 °C (estimated)ChemicalBook
Melting Point -50.8 °C (estimated)ChemicalBook
Density 0.7725 g/cm³ (estimated)ChemicalBook
Refractive Index 1.4312 (estimated)ChemicalBook
Solubility in Water Insoluble (predicted based on alkane properties)General Alkane Properties[2]

Synthesis and Reactivity

Synthesis of this compound

While a specific, documented synthesis for this compound was not found in the surveyed literature, a plausible synthetic route can be designed using established organometallic reactions that are well-suited for the formation of branched alkanes. The Corey-House synthesis provides a versatile method for creating new carbon-carbon bonds and can be adapted for this purpose.[3][4][5][6]

A potential retrosynthetic analysis would disconnect the molecule at a strategic C-C bond, for instance, between C4 and C5. This suggests a coupling between a 4-halo-3-methylheptane derivative and a suitable organocuprate.

Proposed Synthesis via Corey-House Reaction:

  • Preparation of a Gilman Reagent: An appropriate alkyl halide, such as 2-bromobutane, is reacted with lithium metal in dry ether to form an alkyllithium reagent. This is then treated with copper(I) iodide to generate a lithium dialkylcuprate (Gilman reagent).

  • Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide, for example, 1-bromo-2-methylpentane, to form the target molecule, this compound.

Alternatively, Grignard reagents could also be employed in a similar coupling reaction to form the desired branched alkane structure.[7][8][9][10][11]

Reactivity of this compound

As a saturated hydrocarbon, this compound is expected to exhibit the characteristic low reactivity of alkanes.[12][13][14] Its primary reactions are:

  • Combustion: In the presence of excess oxygen, it will undergo complete combustion to produce carbon dioxide and water, releasing a significant amount of energy.[2][15][16] Branched alkanes are generally more stable than their straight-chain isomers and thus have a slightly lower heat of combustion.[17][18]

  • Pyrolysis (Cracking): At high temperatures and in the absence of air, the C-C and C-H bonds can break, leading to a mixture of smaller alkanes and alkenes.[19][20][21][22][23] The rate of pyrolysis tends to increase with molecular weight and branching.[21][23]

  • Free-Radical Halogenation: In the presence of UV light or high temperatures, alkanes can react with halogens (e.g., Cl₂, Br₂) in a free-radical chain reaction to form alkyl halides.[24][25][26][27][28] The substitution will preferentially occur at the more substituted carbon atoms (tertiary > secondary > primary).

Experimental Protocols for Physicochemical Property Determination

The following are generalized experimental protocols that can be employed to determine the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid can be determined using several methods, including simple distillation, the reflux method, or the Thiele tube method, which is suitable for small sample sizes.[13][15][27][29][30]

Thiele Tube Method:

  • A small amount of the liquid sample is placed in a small test tube, and a capillary tube, sealed at one end, is placed open-end down into the liquid.

  • The test tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point oil.

  • The sample is heated until a steady stream of bubbles emerges from the capillary tube.

  • The heat source is then removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.

Determination of Melting Point

For alkanes that are solid at room temperature, the melting point can be determined using the capillary method with a melting point apparatus.[6][9][25][31] Given the estimated melting point of -50.8 °C, a low-temperature apparatus would be required.

Capillary Method:

  • A small, powdered sample of the solidified compound is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature range from which the first droplet of liquid is observed to the point where the entire sample has melted is recorded as the melting point range.

Determination of Density

The density of a liquid hydrocarbon can be determined using a pycnometer or a digital density meter.[14][32][33]

Pycnometer Method:

  • A clean, dry pycnometer of a known volume is weighed.

  • The pycnometer is filled with the liquid sample, and any excess is removed.

  • The filled pycnometer is weighed again at a controlled temperature.

  • The density is calculated by dividing the mass of the liquid by the volume of the pycnometer.

Determination of Solubility

The solubility of a non-polar compound like an alkane in a polar solvent such as water is expected to be very low. The Karl Fischer titration method is a sensitive technique for determining low concentrations of water in organic liquids, which can be used to determine the solubility of water in the alkane.[2] Conversely, the "slow-stir" method can be used to determine the solubility of the alkane in water.[26]

Karl Fischer Titration for Water in Alkane:

  • A known volume of the alkane is saturated with water.

  • A sample of the water-saturated alkane is injected into a Karl Fischer titrator.

  • The instrument titrates the dissolved water with a Karl Fischer reagent, and the water content is determined electrochemically.

Structural and Purity Analysis

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a fragmentation pattern that can be used to identify the structure of the compound. For branched alkanes, fragmentation tends to occur at the branching points, leading to the formation of stable carbocations, which gives a characteristic mass spectrum.[4][7][8][17][19][21]

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable tools for elucidating the precise structure of organic molecules.[1][10][12][20][28] The chemical shifts and coupling patterns in the NMR spectra provide detailed information about the connectivity of the atoms in the molecule, allowing for unambiguous structure confirmation.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the synthesis and physicochemical characterization of this compound.

G Workflow for Synthesis and Characterization of this compound cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization Alkyl Halides Alkyl Halides Corey-House Synthesis Corey-House Synthesis Alkyl Halides->Corey-House Synthesis Crude Product Crude Product Corey-House Synthesis->Crude Product Purification Purification Crude Product->Purification Pure Compound Pure Compound Purification->Pure Compound Structural Analysis Structural Analysis Pure Compound->Structural Analysis Property Determination Property Determination Pure Compound->Property Determination GC-MS GC-MS Structural Analysis->GC-MS NMR NMR Structural Analysis->NMR Data Analysis Data Analysis GC-MS->Data Analysis NMR->Data Analysis Boiling Point Boiling Point Property Determination->Boiling Point Melting Point Melting Point Property Determination->Melting Point Density Density Property Determination->Density Solubility Solubility Property Determination->Solubility Boiling Point->Data Analysis Melting Point->Data Analysis Density->Data Analysis Solubility->Data Analysis

Caption: A logical workflow for the synthesis and physicochemical characterization of this compound.

References

An In-depth Technical Guide to the Molecular Structure and Isomers of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, isomers, and physicochemical properties of 5-Ethyl-3,4-dimethyloctane. Due to the presence of two chiral centers, this C12H26 alkane exists as a set of four stereoisomers. This document details the stereochemical relationships between these isomers, presents available quantitative data, and outlines relevant experimental protocols for their synthesis and analysis. The information is intended to support researchers and professionals in the fields of chemistry and drug development in understanding and utilizing this branched alkane.

Molecular Structure and Physicochemical Properties

This compound is a saturated hydrocarbon with the molecular formula C₁₂H₂₆.[1] Its structure consists of an eight-carbon octane (B31449) backbone with an ethyl group at position 5 and methyl groups at positions 3 and 4. The presence of substituents on the main chain results in a branched alkane with specific physicochemical properties.

Key Identifiers:

  • IUPAC Name: this compound

  • Molecular Formula: C₁₂H₂₆

  • Molecular Weight: 170.33 g/mol [1]

  • CAS Number: 62183-61-3[1]

Quantitative Physicochemical Data

Precise experimental data for this compound is limited. However, data for the closely related isomer, named in some sources as 3,4-dimethyl-5-ethyloctane, provides valuable estimates. It is important to note that enantiomers will have identical boiling and melting points, while diastereomers will have different physical properties.

PropertyValueSource
Boiling Point 198 °C[2]
Melting Point -50.8 °C (estimate)[2]
Density 0.7725 g/cm³[2]
XLogP3 5.8[1]

Isomers of this compound

The molecular structure of this compound possesses two chiral centers at carbon atoms 3 and 4. This gives rise to a total of 2² = 4 possible stereoisomers. These stereoisomers consist of two pairs of enantiomers, which are, in turn, diastereomers of each other.

The four stereoisomers are:

  • (3R, 4R)-5-Ethyl-3,4-dimethyloctane

  • (3S, 4S)-5-Ethyl-3,4-dimethyloctane

  • (3R, 4S)-5-Ethyl-3,4-dimethyloctane

  • (3S, 4R)-5-Ethyl-3,4-dimethyloctane

The (3R, 4R) and (3S, 4S) isomers are a pair of enantiomers, as are the (3R, 4S) and (3S, 4R) isomers. The relationship between any enantiomeric pair and the other is diastereomeric.

Visualization of Stereoisomeric Relationships

The logical relationship between the stereoisomers can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 (3R, 4R) (3R, 4R) (3S, 4S) (3S, 4S) (3R, 4R) -> (3S, 4S) Enantiomers (3R, 4S) (3R, 4S) (3R, 4R) -> (3R, 4S) Diastereomers (3S, 4R) (3S, 4R) (3R, 4R) -> (3S, 4R) Diastereomers (3S, 4S) -> (3R, 4S) Diastereomers (3S, 4S) -> (3S, 4R) Diastereomers (3R, 4S) -> (3S, 4R) Enantiomers

Stereoisomeric relationships of this compound.

Experimental Protocols

Synthesis of Chiral Alkanes

The synthesis of specific stereoisomers of this compound requires enantioselective methods. A general approach involves the synthesis of a chiral precursor, such as an alkene, followed by hydrogenation. Asymmetric hydrogenation using a chiral catalyst is a powerful technique for establishing the desired stereochemistry.

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene Precursor

  • Precursor Synthesis: Synthesize the prochiral alkene, 5-ethyl-3,4-dimethyloct-3-ene, through a suitable method such as a Wittig or Grignard reaction.

  • Catalyst Preparation: In a glovebox, dissolve the chiral catalyst precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of DuPhos or BINAP) in an appropriate anhydrous and deoxygenated solvent (e.g., methanol (B129727) or dichloromethane).

  • Hydrogenation Reaction:

    • Place the alkene precursor in a high-pressure reactor.

    • Add the prepared catalyst solution.

    • Seal the reactor and purge with hydrogen gas several times.

    • Pressurize the reactor with hydrogen to the desired pressure (typically 1-50 atm).

    • Stir the reaction mixture at a controlled temperature (e.g., room temperature) until the reaction is complete (monitored by GC or TLC).

  • Work-up and Purification:

    • Carefully vent the hydrogen gas.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to isolate the desired stereoisomer of this compound.

  • Chiral Analysis: Determine the enantiomeric excess of the product using chiral gas chromatography or NMR spectroscopy with a chiral solvating agent.

The workflow for this synthetic approach can be visualized as:

synthesis_workflow Prochiral Alkene Synthesis Prochiral Alkene Synthesis Asymmetric Hydrogenation Asymmetric Hydrogenation Prochiral Alkene Synthesis->Asymmetric Hydrogenation Chiral Catalyst Purification Purification Asymmetric Hydrogenation->Purification Column Chromatography Chiral Analysis Chiral Analysis Purification->Chiral Analysis GC / NMR

Workflow for the enantioselective synthesis of a stereoisomer.
Analytical Protocols

Gas Chromatography (GC) for Isomer and Stereoisomer Separation

Gas chromatography is a primary technique for the analysis of volatile compounds like branched alkanes. For the separation of stereoisomers, a chiral stationary phase is required.

Protocol: Chiral Gas Chromatography Analysis

  • Instrumentation: Use a gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., based on cyclodextrin (B1172386) derivatives).

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) at a controlled rate (e.g., 5 °C/min) to ensure separation of all isomers.

  • Data Analysis: Identify the peaks corresponding to the different stereoisomers based on their retention times. The peak area can be used to determine the relative abundance of each isomer and to calculate the enantiomeric excess.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Diastereomer Discrimination

NMR spectroscopy is a powerful tool for confirming the molecular structure and can be used to differentiate between diastereomers. The discrimination of enantiomers typically requires the use of a chiral solvating agent or a chiral derivatizing agent.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve the sample in a deuterated solvent (e.g., CDCl₃). For enantiomeric discrimination, a chiral solvating agent (e.g., a lanthanide shift reagent) can be added.

  • ¹H NMR: Acquire a proton NMR spectrum. The chemical shifts and coupling patterns of the signals will provide information about the connectivity of the atoms. Diastereomers will exhibit distinct ¹H NMR spectra.

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. The number of signals will indicate the number of non-equivalent carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish the complete connectivity of the molecule and to assign all proton and carbon signals unambiguously.

  • Data Interpretation: Analyze the spectra to confirm the structure of this compound and to identify the different diastereomers present in a mixture.

Conclusion

References

Spectroscopic Analysis of 5-Ethyl-3,4-dimethyloctane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-Ethyl-3,4-dimethyloctane, a saturated hydrocarbon with the molecular formula C₁₂H₂₆ and a molecular weight of 170.33 g/mol .[1][2] This document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this branched alkane. Detailed experimental protocols for acquiring such data are also presented, along with a visual workflow of the spectroscopic analysis process.

Predicted Spectroscopic Data

Due to the absence of publicly available experimental spectra for this compound, the following data tables are based on established principles of spectroscopy for alkanes and analysis of similar branched structures.

¹H NMR (Proton NMR) Spectroscopy

Protons in alkanes typically resonate in the upfield region of the spectrum, generally between 0.5 and 2.0 ppm.[3] The chemical shift is influenced by the local electronic environment, with methyl (CH₃), methylene (B1212753) (CH₂), and methine (CH) protons exhibiting distinct ranges.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Primary (CH₃)0.7 - 1.0Triplet / Doublet12H
Secondary (CH₂)1.1 - 1.4Multiplet8H
Tertiary (CH)1.4 - 1.8Multiplet2H
¹³C NMR (Carbon-13 NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. Similar to ¹H NMR, the chemical shifts for alkanes appear in the upfield region of the spectrum.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (δ, ppm)
Primary (CH₃)10 - 20
Secondary (CH₂)20 - 40
Tertiary (CH)30 - 50
Infrared (IR) Spectroscopy

The IR spectrum of an alkane is primarily characterized by C-H stretching and bending vibrations. The C-C stretching and bending bands are typically weak and fall in the fingerprint region.[4]

Table 3: Predicted IR Absorption Bands for this compound

Vibrational ModePredicted Absorption Range (cm⁻¹)Intensity
C-H Stretch2850 - 3000Strong
C-H Bend (Scissoring)1450 - 1470Medium
C-H Bend (Methyl Rock)1350 - 1370Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry of alkanes results in a molecular ion (M⁺) peak and a series of fragment ions. The molecular ion peak for branched alkanes is often weak, and fragmentation is favored at points of branching.[5][6][7] For this compound, the molecular ion peak is expected at m/z = 170.

Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment Ion
141[M - C₂H₅]⁺
127[M - C₃H₇]⁺
113[M - C₄H₉]⁺
99[M - C₅H₁₁]⁺
85[C₆H₁₃]⁺
71[C₅H₁₁]⁺
57[C₄H₉]⁺
43[C₃H₇]⁺ (likely base peak)
29[C₂H₅]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of the this compound sample.[8]

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), in a clean NMR tube.[8]

  • Ensure the sample is fully dissolved; gentle vortexing can be applied.

2. Instrument Setup:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.[8]

  • Shim the magnetic field to optimize its homogeneity and improve spectral resolution.[8]

  • Tune and match the probe to the desired nucleus (¹H or ¹³C).

3. Data Acquisition:

  • For ¹H NMR, a standard single-pulse experiment is typically sufficient.

  • For ¹³C NMR, a proton-decoupled experiment is used to simplify the spectrum to single lines for each unique carbon.

  • Set appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

Infrared (IR) Spectroscopy

1. Sample Preparation (Attenuated Total Reflectance - ATR):

  • Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Alternatively, if the sample is a solid, a small amount can be pressed firmly against the crystal.

2. Data Acquisition:

  • Record a background spectrum of the empty ATR setup.

  • Acquire the sample spectrum over the range of 4000 to 400 cm⁻¹.

  • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

1. Sample Introduction:

  • For a volatile compound like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

2. Ionization:

  • Utilize electron ionization (EI) with a standard energy of 70 eV. This method bombards the sample with electrons, causing ionization and fragmentation.[9]

3. Mass Analysis:

  • The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).[9]

4. Detection:

  • An electron multiplier or similar detector records the abundance of each ion, generating the mass spectrum.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation A Compound Isolation & Purification B Solvent Selection (for NMR) A->B C Sample Dissolution / Preparation B->C D NMR Spectroscopy C->D E IR Spectroscopy C->E F Mass Spectrometry C->F G Spectral Processing D->G E->G F->G H Peak Identification & Assignment G->H I Structure Elucidation / Confirmation H->I J Final Report I->J

References

An In-depth Technical Guide to the Thermodynamic Properties of C12H26 Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of branched alkanes with the molecular formula C12H26. Dodecane (B42187) and its isomers are significant components in various industrial applications, including fuels and lubricants, and their thermodynamic characteristics are crucial for process design, optimization, and understanding structure-activity relationships in medicinal chemistry. This document summarizes key thermodynamic data, details the experimental protocols for their determination, and illustrates the fundamental relationships between molecular structure and thermodynamic stability.

Introduction to the Thermodynamic Landscape of Branched Alkanes

The thermodynamic properties of alkanes, such as their enthalpy of formation, standard entropy, and heat capacity, are fundamentally linked to their molecular structure. For a given carbon number, branched isomers are generally more thermodynamically stable than their linear counterparts. This increased stability arises from a combination of factors, including electronic correlation effects and stabilizing intramolecular interactions.[1][2]

The "alkane branching effect" describes the observation that alkanes with more highly branched carbon skeletons, like isobutane (B21531) and neopentane, are more stable than their normal isomers.[1] This stability is attributed to factors such as the formation of a more compact electronic structure, which decreases the molecular surface area per atom and lowers the overall energy of the molecule.[2] More specifically, the stability of branched alkanes is linked to stabilizing geminal sigma (σ) to sigma-star (σ*) delocalization, particularly involving adjacent carbon-carbon bonds.[3] These subtle electronic effects, often referred to as "protobranching," contribute significantly to the relative thermodynamic stabilities of alkane isomers.[1][4] Understanding these principles is essential for predicting the behavior of C12H26 isomers in various chemical and physical processes.

Data Presentation: Thermodynamic Properties of Dodecane Isomers

The following tables summarize key thermodynamic data for n-dodecane and a selection of its branched isomers at standard conditions (298.15 K and 1 bar), unless otherwise specified. The data has been compiled from the NIST Chemistry WebBook and other cited sources.

Table 1: Standard Enthalpy of Formation and Standard Molar Entropy of C12H26 Isomers (Gas Phase)

IsomerIUPAC NameCAS NumberStandard Enthalpy of Formation (ΔfH°gas) (kJ/mol)Standard Molar Entropy (S°gas) (J/mol·K)
n-DodecaneDodecane112-40-3-290.9 ± 1.4622.5
2-Methylundecane2-Methylundecane7045-71-8Data not readily availableData not readily available
3-Methylundecane3-Methylundecane1002-43-3Data not readily availableData not readily available
4-Methylundecane4-Methylundecane2980-69-0Data not readily availableData not readily available
5-Methylundecane5-Methylundecane1632-70-8Data not readily availableData not readily available
2,2-Dimethyldecane2,2-Dimethyldecane17302-37-3Data not readily availableData not readily available
2,3-Dimethyldecane2,3-Dimethyldecane17312-44-6Data not readily availableData not readily available
2,4,6-Trimethylnonane2,4,6-Trimethylnonane62184-10-5Data not readily availableData not readily available
2,2,3-Trimethylnonane2,2,3-Trimethylnonane55499-04-2Data not readily availableData not readily available
3-Ethyl-2-methylnonane3-Ethyl-2-methylnonane53424688Data not readily availableData not readily available
4-Propyloctane4-Propyloctane17302-13-5Data not readily availableData not readily available

Table 2: Liquid Phase Heat Capacity and Phase Transition Data for C12H26 Isomers

IsomerIUPAC NameMolar Mass ( g/mol )Liquid Heat Capacity (Cp,liquid) at 298.15 K (J/mol·K)Melting Point (K)Boiling Point (K)
n-DodecaneDodecane170.33376.0263.6489.5
2-Methylundecane2-Methylundecane170.33Data not readily availableData not readily available~485
3-Methylundecane3-Methylundecane170.33Data not readily availableData not readily available~484
4-Methylundecane4-Methylundecane170.33Data not readily available206.5483.0
5-Methylundecane5-Methylundecane170.33Data not readily availableData not readily available~483
2,2-Dimethyldecane2,2-Dimethyldecane170.33Data not readily available-50.8 (estimate)201 (474.15 K)
2,3-Dimethyldecane2,3-Dimethyldecane170.33Data not readily available196.6~481
2,4,6-Trimethylnonane2,4,6-Trimethylnonane170.33Data not readily availableData not readily availableData not readily available
2,2,3-Trimethylnonane2,2,3-Trimethylnonane170.33Data not readily available-50.8 (estimate)202 (475.15 K)
3-Ethyl-2-methylnonane3-Ethyl-2-methylnonane170.33Data not readily availableData not readily availableData not readily available
4-Propyloctane4-Propyloctane170.33Data not readily availableData not readily available187 (460.15 K)

Experimental Protocols

The determination of the thermodynamic properties of C12H26 branched alkanes relies on precise calorimetric measurements. Below are detailed methodologies for the key experiments.

Determination of Enthalpy of Formation via Bomb Calorimetry

The standard enthalpy of formation (ΔfH°) of a compound is typically determined indirectly from its enthalpy of combustion (ΔcH°), which is measured using a bomb calorimeter.

Principle: A known mass of the substance is completely combusted in a constant-volume container (the "bomb") filled with excess oxygen under pressure. The heat released by the combustion reaction is absorbed by the surrounding water bath, and the temperature change of the water is measured.

Apparatus:

  • Oxygen bomb calorimeter (including the bomb, a water bucket, a stirrer, a thermometer with high resolution, and an ignition system)

  • Pellet press

  • Fuse wire (e.g., nickel-chromium)

  • Oxygen cylinder with a pressure regulator

  • Analytical balance

  • Standard substance for calibration (e.g., benzoic acid)

Procedure:

  • Calibration: The heat capacity of the calorimeter (Ccal) is determined by combusting a known mass of a standard substance with a known enthalpy of combustion, such as benzoic acid.[5]

  • A pellet of the standard is prepared and its mass is accurately weighed.

  • A measured length of fuse wire is attached to the electrodes in the bomb head, with the wire in contact with the pellet.

  • A small, known amount of water (typically 1 mL) is added to the bomb to saturate the internal atmosphere with water vapor, ensuring that the water formed during combustion is in the liquid state.[6]

  • The bomb is sealed and filled with pure oxygen to a pressure of approximately 25-30 atm.[7]

  • The bomb is placed in the calorimeter bucket containing a precisely known mass of water.

  • The initial temperature of the water is recorded at regular intervals to establish a baseline.

  • The sample is ignited by passing an electric current through the fuse wire.

  • The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Sample Combustion: The same procedure is repeated with a known mass of the C12H26 isomer.

  • Corrections: Corrections are made for the heat released by the combustion of the fuse wire and for the formation of any side products, such as nitric acid from the nitrogen present in the air initially in the bomb.[5]

  • Calculation: The heat of combustion at constant volume (ΔcU) is calculated from the temperature rise and the heat capacity of the calorimeter. This is then converted to the enthalpy of combustion at constant pressure (ΔcH), from which the standard enthalpy of formation (ΔfH°) is calculated using Hess's Law and the known standard enthalpies of formation of CO2 and H2O.

Determination of Heat Capacity by Adiabatic Calorimetry

Adiabatic calorimetry is a precise method for measuring the heat capacity of a substance as a function of temperature.

Principle: A known quantity of heat is supplied to a sample in a thermally isolated container (the calorimeter), and the resulting temperature increase is measured. Under adiabatic conditions (no heat exchange with the surroundings), all the supplied heat contributes to the temperature rise of the sample and the calorimeter.

Apparatus:

  • Adiabatic calorimeter with a sample vessel, an adiabatic shield, and a vacuum jacket

  • Precision thermometer (e.g., platinum resistance thermometer)

  • Heater with a stable power supply

  • Apparatus for measuring the electrical energy supplied to the heater

Procedure:

  • A known mass of the liquid C12H26 isomer is placed in the sample vessel of the calorimeter.

  • The calorimeter is cooled to the desired starting temperature (often near liquid nitrogen temperature for measurements from low temperatures).

  • The system is allowed to reach thermal equilibrium.

  • A precisely measured amount of electrical energy (Q) is supplied to the heater over a specific time interval.

  • The temperature of the sample is monitored until it reaches a new equilibrium value. The temperature change (ΔT) is recorded.

  • The heat capacity of the sample (Cs) is calculated using the equation: Cs = (Q / ΔT) - Ccal where Ccal is the heat capacity of the calorimeter vessel, which is determined separately in a calibration experiment.

  • This process is repeated over a range of temperatures to obtain the heat capacity as a function of temperature.

Determination of Standard Molar Entropy

The standard molar entropy (S°) of a substance is determined using the Third Law of Thermodynamics, which states that the entropy of a perfect crystal at absolute zero (0 K) is zero.[8][9]

Principle: The absolute entropy at a given temperature is calculated by integrating the heat capacity data from 0 K to that temperature, accounting for the entropy changes at any phase transitions.

Methodology:

  • The heat capacity of the solid phase of the C12H26 isomer is measured from a very low temperature (e.g., near 10 K) up to its melting point using adiabatic calorimetry.

  • The heat capacity data below the lowest measurement temperature is typically extrapolated to 0 K using the Debye T³ law.

  • The entropy increase in the solid phase is calculated by integrating Cp(solid)/T with respect to temperature from 0 K to the melting point.

  • The enthalpy of fusion (ΔfusH) is measured at the melting point (Tm), and the entropy of fusion is calculated as ΔfusS = ΔfusH / Tm.

  • The heat capacity of the liquid phase is measured from the melting point up to the desired temperature (e.g., 298.15 K).

  • The entropy increase in the liquid phase is calculated by integrating Cp(liquid)/T with respect to temperature from the melting point to the final temperature.

  • The standard molar entropy at the final temperature is the sum of the entropy contributions from heating the solid, the entropy of fusion, and heating the liquid.[10][11]

Mandatory Visualization

The following diagram illustrates the relationship between the molecular structure of C12H26 isomers and their thermodynamic stability.

G Logical Relationship between C12H26 Isomer Structure and Thermodynamic Properties cluster_structure Molecular Structure cluster_properties Thermodynamic Properties Structure C12H26 Isomer Linear n-Dodecane Structure->Linear Branched Branched Isomers Structure->Branched Entropy Standard Molar Entropy Structure->Entropy Influences molecular motion and symmetry HeatCapacity Heat Capacity Structure->HeatCapacity Affects vibrational modes Stability Thermodynamic Stability (Lower Enthalpy of Formation) Linear->Stability Lower Stability Degree Degree of Branching (e.g., methyl vs. dimethyl) Branched->Degree Position Position of Branches (e.g., 2-methyl vs. 5-methyl) Branched->Position Type Type of Branching (e.g., gem-dimethyl vs. vicinal) Branched->Type Branched->Stability Degree->Stability Increased branching generally increases stability Type->Stability Geminal interactions provide significant stabilization

Caption: Structure-property relationships for C12H26 isomers.

This guide provides a foundational understanding of the thermodynamic properties of C12H26 branched alkanes. The provided data and experimental methodologies serve as a valuable resource for researchers in various scientific disciplines. Further experimental work on a wider range of dodecane isomers would be beneficial for developing more comprehensive structure-property relationship models.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Potential Research Areas for Highly Branched Alkanes

Introduction

Highly branched alkanes are saturated hydrocarbons characterized by a non-linear carbon backbone, featuring one or more alkyl side chains attached to the main chain.[1][2] This structural complexity distinguishes them from their linear counterparts, leading to unique physical and chemical properties.[1] While linear alkanes are relatively simple molecules, the introduction of branching creates isomers with distinct characteristics, such as lower boiling points, altered viscosity, and different reactivity.[3][4][5][6] These properties make highly branched alkanes crucial components in various industrial applications, including high-performance fuels and advanced lubricants.[6][7]

Recent advancements in synthetic chemistry, materials science, and biotechnology have unveiled new and exciting research avenues for these molecules. Their potential extends beyond traditional applications into areas like drug development, materials science, and environmental remediation. This technical guide provides an in-depth exploration of the core research areas for highly branched alkanes, targeting researchers, scientists, and professionals in drug development. It covers novel synthesis strategies, key application domains, detailed experimental protocols, and future research directions.

Core Research Areas

Advanced Synthesis and Catalysis

The controlled synthesis of alkanes with specific branching patterns remains a significant challenge in organic chemistry. Research in this area is focused on developing selective and efficient catalytic processes to produce tailored molecular architectures.

  • Novel Synthetic Routes: Traditional methods for synthesizing branched alkanes often involve multi-step processes.[8] One established technique involves the use of Grignard reagents reacting with esters or ketones to form tertiary alcohols, which are then dehydrated and hydrogenated to yield the desired branched alkane.[8] Another facile, three-step synthesis employs the alkylation of 1,3-dithiane (B146892) with a suitable α,ω-dibromoalkane, which is particularly useful for creating high-molecular-weight (C40+) alkanes with various mid-chain alkylation patterns.[9]

  • Catalytic Innovations: Modern research is geared towards catalytic methods that can isomerize linear alkanes or selectively crack larger hydrocarbons to produce highly branched structures.[10] These processes are central to petroleum refining for producing high-octane gasoline.[7][10] The development of novel catalysts, such as zeolites and solid acids, is crucial for improving the efficiency and selectivity of these transformations.[10]

  • Renewable Feedstocks: A significant research trend is the synthesis of highly branched alkanes from renewable biomass-derived feedstocks, such as furfural (B47365) and acetone (B3395972).[10][11] This approach aims to produce "green" gasoline and diesel, reducing reliance on fossil fuels.[10] For instance, gasoline and diesel range C6-C15 branched alkanes have been synthesized directly from the self-condensation of acetone followed by hydrodeoxygenation over a dual-bed catalyst system.[11]

High-Performance Fuels and Lubricants

The degree of branching in alkanes profoundly influences their performance as fuels and lubricants.

  • Fuels: Highly branched alkanes, like isooctane (B107328) (2,2,4-trimethylpentane), are prized components of gasoline due to their high octane (B31449) ratings, which prevent engine knocking and improve performance.[6][7] Research is focused on developing cost-effective methods to produce these high-octane components, particularly from renewable sources, to meet the demand for cleaner and more efficient fuels.[10]

  • Lubricants: In lubrication, branching affects viscosity and flow properties. Highly branched alkanes generally exhibit lower viscosity than their linear isomers because the branching disrupts efficient molecular packing, reducing intermolecular forces.[3][6] This property is advantageous for formulating lubricants with stable performance over a wide range of temperatures. Hyperbranched polymers and alkanes are being explored as advanced viscosity index improvers for lubricating oils.[12]

Advanced Materials and Polymers

Highly branched alkanes serve as versatile building blocks in materials science for the synthesis of novel polymers and plastics.[3]

  • Polymer Synthesis: The unique three-dimensional structures of highly branched alkanes can be exploited to create polymers with tailored properties. They can be used as monomers or as side chains to control polymer architecture, leading to materials with enhanced thermal stability, specific mechanical properties, or altered solubility.

  • Hyperbranched Architectures: Research into "hyperbranched" structures is a particularly active area.[12] These highly branched, tree-like molecules can be functionalized to create a wide range of materials, from specialized coatings and additives to complex nanostructures for various technological applications.

Biomedical and Pharmaceutical Applications

In drug design and development, the hydrophobic nature of alkyl groups is a critical factor influencing a molecule's pharmacokinetic profile.

  • Drug Design and Lipophilicity: Alkyl groups, including branched structures, are fundamental in medicinal chemistry for modulating the lipophilicity of drug candidates.[13] By incorporating branched alkyl chains, chemists can fine-tune a drug's solubility, membrane permeability, and ability to cross biological barriers like the blood-brain barrier. This influences the drug's absorption, distribution, metabolism, and excretion (ADME) properties.[13]

  • Drug Delivery Systems: The hydrophobicity of branched alkanes makes them suitable components for drug delivery vehicles, such as liposomes or nanoparticles. They can form part of the lipid bilayer or the core of a nanoparticle, encapsulating and protecting the active pharmaceutical ingredient until it reaches its target site.

  • Toxicology and Biocompatibility: A crucial research area is the toxicological profile of highly branched alkanes. While generally considered to have low acute toxicity, their metabolic pathways and long-term effects need thorough investigation.[14][15][16] Understanding their biotransformation is essential for ensuring the safety of any potential therapeutic application.[14]

Environmental Science and Biodegradation

The environmental fate of branched alkanes is a significant concern due to their resistance to degradation.

  • Environmental Persistence: Compared to their linear counterparts, branched alkanes are more resistant to microbial degradation.[17] The alkyl branches can sterically hinder the enzymatic attack that initiates the breakdown process.[17] This persistence can lead to their accumulation in contaminated environments.[17]

  • Bioremediation Strategies: Research is actively exploring microorganisms and enzymatic pathways capable of degrading branched alkanes.[18][19][20] Understanding these metabolic pathways, which may involve ω- or β-oxidation, is key to developing effective bioremediation technologies for cleaning up oil spills and other hydrocarbon-contaminated sites.[20] Some bacterial strains, such as Nocardia cyriacigeorgica, have shown the ability to efficiently degrade both n-alkanes and methyl-substituted alkanes.[18]

Computational Modeling and Advanced Characterization

Computational and analytical techniques are indispensable for advancing research on highly branched alkanes.

  • Predictive Modeling: Quantitative Structure-Property Relationship (QSPR) models and Density Functional Theory (DFT) are used to predict the physical properties (e.g., boiling points, density) and thermodynamic stability of branched alkanes.[21][22][23][24] These computational tools can accelerate the design of molecules with desired characteristics without the need for extensive empirical testing. Modeling is also used to understand their impact on atmospheric chemistry, such as the formation of secondary organic aerosols (SOA).[25]

  • Analytical Characterization: Advanced analytical techniques are essential for identifying and quantifying branched alkanes in complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique, where the fragmentation patterns of branched alkanes differ significantly from linear ones, allowing for their identification.[26] Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy, such as DQF-COSY, is another powerful tool for characterizing the composition of branched and linear alkane mixtures, even within porous media.[27][28]

Quantitative Data Summary

The physical properties of alkanes are significantly influenced by their molecular structure, particularly the degree of branching.

Table 1: Comparison of Physical Properties of Linear vs. Branched Alkane Isomers

Molecular FormulaIsomer NameStructureBoiling Point (°C)Melting Point (°C)Density (g/mL at 20°C)
C₅H₁₂ n-PentaneLinear36.1[4]-129.70.626
Isopentane (2-Methylbutane)Branched27.9[4]-159.90.620
Neopentane (2,2-Dimethylpropane)Highly Branched9.5[4]-16.60.613
C₈H₁₈ n-OctaneLinear125.7[4]-56.80.703
Isooctane (2,2,4-Trimethylpentane)Highly Branched99.3[4]-107.40.692

Note: Data compiled from various sources. Exact values may vary slightly between sources.

Table 2: Application-Specific Properties of Branched Alkanes

ApplicationPropertyBranched Alkane ExampleValue/Benefit
Gasoline Fuel Octane Rating2,2,4-Trimethylpentane (Isooctane)100 (by definition); reduces engine knocking.[7]
Lubricants Viscosity Index (VI)Hyperbranched PolyalphaolefinsHigh VI (>150); maintains stable viscosity over a wide temperature range.[12]
Drug Design Lipophilicity (LogP)Branched Alkyl Side ChainsModulates solubility and membrane permeability for optimized pharmacokinetics.[13]

Experimental Protocols

Protocol 1: Synthesis of a Highly Branched Alkane (5-Ethyl-7-butyltridecane)

This protocol is adapted from a method involving a Grignard reaction followed by dehydration and hydrogenation.[8]

Objective: To synthesize a C19 H-branched alkane.

Materials:

Methodology:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine.

    • Slowly add a solution of 1-bromobutane in anhydrous diethyl ether to the magnesium turnings. The reaction should initiate, indicated by heat and bubble formation. If not, gentle warming may be required.

    • Once the reaction starts, add the remaining 1-bromobutane solution dropwise to maintain a gentle reflux. After addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent (butylmagnesium bromide).

  • Reaction with Ester:

    • Cool the Grignard reagent solution in an ice bath.

    • Add a solution of ethyl heptanoate in anhydrous diethyl ether dropwise via the dropping funnel.

    • After the addition, allow the mixture to stir at room temperature for 1 hour, then gently reflux for another hour.

  • Hydrolysis and Formation of Tertiary Alcohol:

    • Cool the reaction mixture in an ice bath. Slowly and carefully add saturated ammonium (B1175870) chloride solution to quench the reaction and hydrolyze the magnesium alkoxide salt.

    • Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer twice with diethyl ether.

    • Combine the ether extracts and wash with saturated sodium bicarbonate solution, then with water. Dry the ether layer over anhydrous sodium sulfate.

    • Remove the ether by rotary evaporation to yield the crude tertiary alcohol.

  • Dehydration:

    • To the crude alcohol, add a small amount of concentrated sulfuric acid as a catalyst.

    • Heat the mixture to induce dehydration, collecting the resulting alkene by distillation.

  • Hydrogenation:

    • Dissolve the collected alkene in ethanol in a hydrogenation flask.

    • Add a catalytic amount of 10% Pd/C.

    • Subject the mixture to hydrogenation using a hydrogen gas balloon or a Parr hydrogenator until the uptake of hydrogen ceases.

    • Filter the reaction mixture through Celite to remove the catalyst.

    • Remove the ethanol by rotary evaporation to yield the final product, 5-ethyl-7-butyltridecane.

  • Analysis:

    • Confirm the structure and purity of the final product using Fourier-Transform Infrared Spectroscopy (FT-IR), Gas Chromatography-Flame Ionization Detection (GC-FID), and Gas Chromatography-Mass Spectrometry (GC-MS).[8]

Protocol 2: Analysis of Branched Alkanes by GC-MS

Objective: To identify and characterize branched alkanes in a hydrocarbon mixture.

Instrumentation:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

  • Helium carrier gas.

Methodology:

  • Sample Preparation:

    • Dilute the hydrocarbon sample in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane) to an appropriate concentration (e.g., 100 ppm).

  • GC Conditions:

    • Injector Temperature: 250°C.

    • Injection Mode: Splitless or split, depending on concentration.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 300°C.

      • Final hold: Hold at 300°C for 10 minutes.

    • Carrier Gas Flow: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI).

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 40 to 550.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • Analyze the mass spectrum of each peak.

    • For branched alkanes, look for a smaller or absent molecular ion (M+) peak compared to linear alkanes.[26]

    • Observe the characteristic fragmentation pattern. Preferential fragmentation occurs at the branching point, leading to the formation of stable secondary or tertiary carbocations. This results in prominent peaks corresponding to the loss of the largest alkyl fragment from the branch point.[26]

    • Compare the obtained mass spectra with a reference library (e.g., NIST/EPA/NIH Mass Spectral Library) for confirmation.[26]

Protocol 3: Biodegradation Assay for Highly Branched Alkanes

Objective: To assess the capability of a bacterial consortium to degrade a specific branched alkane.

Materials:

  • Bacterial consortium (e.g., isolated from a hydrocarbon-contaminated site).

  • Bushnell-Hass (BH) mineral salts medium.[29]

  • Target branched alkane (e.g., pristane (B154290) or isooctane).

  • Sterile culture flasks.

  • Orbital shaker incubator.

  • Gas Chromatograph (GC-FID or GC-MS) for residual alkane analysis.

Methodology:

  • Medium Preparation:

    • Prepare Bushnell-Hass (BH) broth according to the standard formulation (contains MgSO₄, CaCl₂, K₂HPO₄, KH₂PO₄, NH₄NO₃, and FeCl₃).[29]

    • Dispense the medium into culture flasks and sterilize by autoclaving.

  • Inoculum Preparation:

    • Grow the bacterial consortium in a suitable nutrient-rich medium until it reaches the late exponential phase.

    • Harvest the cells by centrifugation, wash twice with sterile BH broth to remove residual carbon sources, and resuspend in BH broth to a specific optical density (e.g., OD₆₀₀ ≈ 1.0).

  • Biodegradation Experiment Setup:

    • To each sterile flask containing BH broth, add the target branched alkane as the sole carbon source to a final concentration of 0.1% (v/v).

    • Inoculate the flasks with the prepared bacterial suspension.

    • Include two types of controls:

      • Abiotic Control: Flask with BH medium and the branched alkane, but no inoculum (to check for non-biological loss).

      • No-Carbon Control: Flask with BH medium and inoculum, but no branched alkane (to check for growth on residual carbon).

    • Incubate all flasks at an appropriate temperature (e.g., 30°C or 50°C for thermophiles) on an orbital shaker (e.g., 120 rpm) for a set period (e.g., 20-30 days).[29]

  • Sampling and Analysis:

    • At regular time intervals (e.g., day 0, 5, 10, 20), withdraw aliquots from each flask for analysis.

    • Extract the residual alkane from the sample using an organic solvent (e.g., hexane).

    • Analyze the extract using GC-FID or GC-MS to quantify the concentration of the branched alkane.

    • Calculate the percentage of degradation by comparing the concentration in the test flasks to the initial concentration and the concentration in the abiotic control.

Visualizations

Below are diagrams created using the DOT language to illustrate key concepts and workflows related to highly branched alkanes.

Synthesis_Workflow start Starting Materials (e.g., Alkyl Halide, Ester) grignard Grignard Reagent Formation start->grignard reaction Reaction with Carbonyl Compound grignard->reaction alcohol Tertiary Alcohol Intermediate reaction->alcohol dehydration Dehydration alcohol->dehydration alkene Branched Alkene Intermediate dehydration->alkene hydrogenation Hydrogenation alkene->hydrogenation product Highly Branched Alkane Product hydrogenation->product analysis Purification & Analysis (GC-MS) product->analysis Properties_Influence central Highly Branched Alkane Structure prop1 Lower Boiling Point central->prop1 leads to prop2 Altered Viscosity central->prop2 leads to prop3 Higher Octane Rating central->prop3 leads to prop4 Increased Environmental Persistence central->prop4 leads to prop5 Modified Lipophilicity central->prop5 leads to cause1 Reduced Surface Area & Weaker van der Waals Forces prop1->cause1 due to prop2->cause1 due to cause2 Resistance to Premature Ignition prop3->cause2 due to cause3 Steric Hindrance to Enzymatic Attack prop4->cause3 due to cause4 Altered Hydrophobicity and Molecular Shape prop5->cause4 due to Biodegradation_Pathway substrate Branched Alkane step1 Initial Oxidation (Monooxygenase) substrate->step1 intermediate1 Primary/Secondary Alcohol step1->intermediate1 step2 Dehydrogenation (Alcohol Dehydrogenase) intermediate1->step2 intermediate2 Aldehyde / Ketone step2->intermediate2 step3 Further Oxidation intermediate2->step3 intermediate3 Fatty Acid Derivative step3->intermediate3 step4 β-Oxidation Pathway intermediate3->step4 product Acetyl-CoA (Enters central metabolism) step4->product

References

5-Ethyl-3,4-dimethyloctane synthesis pathway exploration

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 5-Ethyl-3,4-dimethyloctane

Introduction

The synthesis of highly branched alkanes such as this compound presents a significant challenge in organic chemistry due to the need for precise carbon-carbon bond formation and control of stereochemistry. These complex structures are of interest in various fields, including as components of high-octane fuels and as reference compounds for analytical studies.[1][2] This technical guide explores potential synthetic pathways for this compound, focusing on robust and versatile methodologies suitable for laboratory-scale synthesis. The primary strategies discussed are the Corey-House synthesis and a multi-step approach involving Grignard reagents. While the Corey-House reaction offers a powerful method for coupling alkyl fragments, a Grignard-based route provides significant flexibility in constructing the sterically hindered carbon skeleton of the target molecule.[3][4][5] This guide will provide a detailed exploration of a plausible Grignard-based synthesis, complete with hypothetical experimental protocols, quantitative data, and process visualizations.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule, this compound, suggests several possible disconnections. A logical and flexible approach begins with the simplification of the alkane to an alkene, which can be readily hydrogenated. This alkene can, in turn, be derived from the dehydration of a tertiary alcohol. The tertiary alcohol is a key intermediate that can be constructed from a ketone and a Grignard reagent, offering multiple disconnection points.

G Target This compound Alkene 5-Ethyl-3,4-dimethyloct-4-ene Target->Alkene Hydrogenation Alcohol 5-Ethyl-3,4-dimethyloctan-5-ol Alkene->Alcohol Dehydration Ketone 3,4-Dimethyloctan-5-one Alcohol->Ketone Grignard Addition Grignard1 Ethylmagnesium bromide Alcohol->Grignard1 Grignard Addition Nitrile 2,3-Dimethylpentanenitrile Ketone->Nitrile Grignard + Hydrolysis Grignard2 Propylmagnesium bromide Ketone->Grignard2 Grignard + Hydrolysis AlkylHalide 1-Bromo-2,3-dimethylpentane Nitrile->AlkylHalide SN2 Cyanide Sodium Cyanide Nitrile->Cyanide SN2

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a five-step forward synthesis is proposed, starting from the formation of a key nitrile intermediate.

Proposed Forward Synthesis Pathway

The chosen forward synthesis pathway builds the carbon skeleton of this compound through a series of well-established organic reactions. The sequence begins with the synthesis of an intermediate ketone via the reaction of a Grignard reagent with a nitrile, followed by another Grignard reaction to create the tertiary alcohol. The final steps involve dehydration and hydrogenation to yield the target alkane.

G cluster_0 Step 1: Nitrile Formation cluster_1 Step 2: Ketone Synthesis cluster_2 Step 3: Tertiary Alcohol Synthesis cluster_3 Step 4: Dehydration cluster_4 Step 5: Hydrogenation AlkylHalide 1-Bromo-2,3-dimethylpentane Nitrile 2,3-Dimethylpentanenitrile AlkylHalide->Nitrile in DMSO Cyanide NaCN Cyanide->Nitrile Ketone 3,4-Dimethyloctan-5-one Nitrile->Ketone 1. Grignard2 2. H3O+ Grignard2 Propylmagnesium bromide Alcohol 5-Ethyl-3,4-dimethyloctan-5-ol Ketone->Alcohol 1. Grignard1 2. H3O+ Grignard1 Ethylmagnesium bromide Alkene 5-Ethyl-3,4-dimethyloct-4-ene Alcohol->Alkene H2SO4, heat Target This compound Alkene->Target H2, Pd/C

Caption: Proposed forward synthesis of this compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. All procedures involving Grignard reagents must be conducted under anhydrous conditions using dried glassware and an inert atmosphere (e.g., nitrogen or argon).[6]

Step 1: Synthesis of 2,3-Dimethylpentanenitrile

  • Setup: A 250 mL three-necked round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.

  • Reagents: Sodium cyanide (5.4 g, 110 mmol) and dimethyl sulfoxide (B87167) (DMSO, 100 mL) are added to the flask.

  • Reaction: The mixture is heated to 90 °C to dissolve the sodium cyanide. 1-Bromo-2,3-dimethylpentane (17.9 g, 100 mmol) is then added dropwise over 30 minutes.

  • Monitoring and Workup: The reaction is stirred at 90 °C for 4 hours. After cooling to room temperature, the mixture is poured into 200 mL of water and extracted with diethyl ether (3 x 75 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation.

Step 2: Synthesis of 3,4-Dimethyloctan-5-one

  • Grignard Preparation: In a separate flask, propylmagnesium bromide is prepared by adding 1-bromopropane (B46711) (13.5 g, 110 mmol) to magnesium turnings (2.67 g, 110 mmol) in 100 mL of anhydrous diethyl ether.[7]

  • Reaction: The solution of 2,3-dimethylpentanenitrile (12.5 g, 100 mmol) in 50 mL of anhydrous diethyl ether is added dropwise to the cooled (0 °C) Grignard reagent. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours.

  • Hydrolysis and Workup: The reaction is quenched by slow addition of 100 mL of 3 M aqueous hydrochloric acid. The mixture is stirred for 1 hour to ensure complete hydrolysis of the intermediate imine. The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate. After filtration and solvent evaporation, the resulting ketone is purified by column chromatography.

Step 3: Synthesis of 5-Ethyl-3,4-dimethyloctan-5-ol

  • Setup: A 500 mL flame-dried, three-necked round-bottom flask is fitted with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reaction: 3,4-Dimethyloctan-5-one (15.6 g, 100 mmol) is dissolved in 150 mL of anhydrous diethyl ether and placed in the flask. The solution is cooled to 0 °C. Ethylmagnesium bromide (1.0 M solution in THF, 110 mL, 110 mmol) is added dropwise via the dropping funnel. After the addition is complete, the mixture is stirred at room temperature for 3 hours.

  • Workup: The reaction is carefully quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (100 mL). The organic layer is separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated to yield the crude tertiary alcohol.

G cluster_setup 1. Setup cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation Setup Flame-dried three-necked flask - Magnetic stirrer - Dropping funnel - Nitrogen inlet Ketone Dissolve 3,4-dimethyloctan-5-one in anhydrous diethyl ether Cooling Cool flask to 0 °C Ketone->Cooling Grignard Add ethylmagnesium bromide dropwise Cooling->Grignard Stir Stir at room temperature for 3 hours Grignard->Stir Quench Quench with saturated aqueous NH4Cl Separate Separate organic layer Quench->Separate Extract Extract aqueous layer with diethyl ether Separate->Extract Wash Wash with brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate under reduced pressure Dry->Concentrate

References

An In-depth Technical Guide to the Stereoisomers of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stereoisomers of 5-Ethyl-3,4-dimethyloctane, a saturated hydrocarbon with significant structural complexity due to its multiple chiral centers. This document outlines the structural characteristics, potential synthetic routes, separation methodologies, and characterization techniques for its stereoisomers, tailored for a technical audience in research and development.

Introduction to the Stereoisomerism of this compound

This compound possesses a molecular formula of C₁₂H₂₆.[1][2] Its structure contains three chiral centers at carbons 3, 4, and 5. The number of possible stereoisomers is therefore 2³, which equals eight.[3] These eight stereoisomers consist of four pairs of enantiomers. The relationship between any two stereoisomers that are not enantiomers is that of diastereomers.[4][5] Diastereomers have different physical properties, such as boiling points, melting points, and solubilities, which allows for their separation using conventional techniques like chromatography and fractional crystallization.[6] Enantiomers, being non-superimposable mirror images, share identical physical properties in an achiral environment, necessitating the use of chiral methods for their separation.[3][7]

Data Presentation: Physicochemical Properties of Stereoisomers

Table 1: Predicted Physical Properties of this compound Stereoisomers

Stereoisomer Configuration (3, 4, 5)RelationshipPredicted Boiling Point (°C)Predicted Density (g/mL)Predicted Specific Rotation [α]D
(3R, 4R, 5R)Enantiomer of (3S, 4S, 5S)~205-215~0.76-0.78+ (magnitude varies)
(3S, 4S, 5S)Enantiomer of (3R, 4R, 5R)~205-215~0.76-0.78- (magnitude varies)
(3R, 4R, 5S)Enantiomer of (3S, 4S, 5R)~205-215~0.76-0.78+/- (magnitude varies)
(3S, 4S, 5R)Enantiomer of (3R, 4R, 5S)~205-215~0.76-0.78-/+ (magnitude varies)
(3R, 4S, 5R)Enantiomer of (3S, 4R, 5S)~205-215~0.76-0.78+/- (magnitude varies)
(3S, 4R, 5S)Enantiomer of (3R, 4S, 5R)~205-215~0.76-0.78-/+ (magnitude varies)
(3R, 4S, 5S)Enantiomer of (3S, 4R, 5R)~205-215~0.76-0.78+/- (magnitude varies)
(3S, 4R, 5R)Enantiomer of (3R, 4S, 5S)~205-215~0.76-0.78-/+ (magnitude varies)

Note: Boiling points of diastereomers are expected to be very similar but not identical. Increased branching in alkanes generally leads to lower boiling points.[8][9][10] Densities are also expected to be similar among stereoisomers.[11][12] The sign of specific rotation for enantiomers is opposite, but the magnitude is equal. The sign and magnitude for diastereomers are unrelated.

Table 2: Predicted Gas Chromatography (GC) Elution Order

Stereoisomer GroupPredicted Relative Retention Time
Diastereomeric Pair 1 (e.g., (3R,4R,5R)/(3S,4S,5S) and (3R,4R,5S)/(3S,4S,5R))Different retention times on a standard achiral column
Diastereomeric Pair 2 (e.g., (3R,4S,5R)/(3S,4R,5S) and (3R,4S,5S)/(3S,4R,5R))Different retention times on a standard achiral column
Enantiomeric Pairs (e.g., (3R,4R,5R) and (3S,4S,5S))Identical retention times on an achiral column; separable on a chiral column

Note: The exact elution order on an achiral column will depend on the subtle differences in the shapes of the diastereomers and their interaction with the stationary phase. Enantiomers will co-elute on achiral columns.[13][14]

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound would involve a multi-step process.

A potential synthetic approach would involve the stereoselective construction of the chiral centers, followed by the completion of the carbon skeleton. Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful method for establishing chiral centers.[12][15]

Protocol: Asymmetric Hydrogenation of a Prochiral Alkene

  • Precursor Synthesis: Synthesize a prochiral alkene precursor, such as 5-ethyl-3,4-dimethyloct-3-ene.

  • Catalyst Preparation: In a glovebox, dissolve a rhodium or iridium precursor (e.g., [Rh(COD)₂]BF₄) and a chiral phosphine (B1218219) ligand (e.g., a derivative of BINAP or DuPhos) in a degassed, anhydrous solvent like dichloromethane (B109758) or methanol.

  • Hydrogenation Reaction: Transfer the catalyst solution to a high-pressure reactor. Add the alkene precursor.

  • Reaction Execution: Pressurize the reactor with hydrogen gas (pressure and temperature will need to be optimized for the specific substrate and catalyst).

  • Work-up and Purification: After the reaction is complete (monitored by GC or TLC), vent the reactor and concentrate the reaction mixture. Purify the resulting saturated alkane mixture by column chromatography on silica (B1680970) gel.

The synthetic product will likely be a mixture of diastereomers, with each diastereomer present as a pair of enantiomers.

Protocol: Separation of Diastereomers by HPLC

  • Column Selection: Utilize a normal-phase HPLC column (e.g., silica or cyano-bonded silica).

  • Mobile Phase Optimization: Begin with a non-polar mobile phase, such as a mixture of heptane (B126788) and a small amount of a more polar solvent like isopropanol (B130326) or ethyl acetate. Optimize the mobile phase composition to achieve baseline separation of the diastereomeric pairs.

  • Fraction Collection: Collect the separated diastereomeric pairs as they elute from the column.

  • Analysis: Analyze the collected fractions by GC-MS to confirm the purity of each diastereomeric pair.

Protocol: Resolution of Enantiomers by Chiral HPLC

  • Column Selection: Employ a chiral stationary phase (CSP) column. Polysaccharide-based CSPs are often effective for a wide range of compounds.

  • Mobile Phase: Use a mobile phase compatible with the chiral column, typically a mixture of hexane (B92381) or heptane with a polar modifier like ethanol (B145695) or isopropanol.

  • Separation: Inject a solution of one of the purified diastereomeric pairs onto the chiral column. The two enantiomers should elute at different retention times.

  • Fraction Collection: Collect the individual enantiomers as they elute.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve a pure sample of each isolated stereoisomer in a deuterated solvent (e.g., CDCl₃).

  • ¹H and ¹³C NMR: Acquire standard ¹H and ¹³C NMR spectra. While the spectra of diastereomers will be different, the spectra of enantiomers will be identical in an achiral solvent.[16][17]

  • Chiral Shift Reagents: To distinguish enantiomers by NMR, a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) can be added to the NMR sample. This will induce different chemical shifts for the corresponding protons and carbons of the two enantiomers.[13]

Protocol: Polarimetry

  • Sample Preparation: Prepare a solution of each pure enantiomer of known concentration in a suitable solvent (e.g., chloroform (B151607) or hexane).

  • Measurement: Use a polarimeter to measure the optical rotation of the plane-polarized light (typically at the sodium D-line, 589 nm) for each solution.[10][18][19]

  • Calculation of Specific Rotation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l), where α is the observed rotation, c is the concentration in g/mL, and l is the path length of the sample tube in decimeters. Enantiomers will have specific rotations of equal magnitude but opposite signs.[18][19]

Mandatory Visualizations

The following diagrams illustrate the relationships between the stereoisomers and a typical workflow for their separation and characterization.

Stereoisomer_Relationships cluster_pairs Enantiomeric Pairs 3R,4R,5R 3R,4R,5R 3S,4S,5S 3S,4S,5S 3R,4R,5R->3S,4S,5S Enantiomers 3R,4R,5S 3R,4R,5S 3R,4R,5R->3R,4R,5S Diastereomers 3R,4S,5R 3R,4S,5R 3R,4R,5R->3R,4S,5R Diastereomers 3S,4S,5R 3S,4S,5R 3S,4S,5S->3S,4S,5R Diastereomers 3R,4R,5S->3S,4S,5R Enantiomers 3S,4R,5S 3S,4R,5S 3R,4S,5R->3S,4R,5S Enantiomers 3R,4S,5S 3R,4S,5S 3S,4R,5R 3S,4R,5R 3R,4S,5S->3S,4R,5R Enantiomers

Caption: Relationships between the eight stereoisomers of this compound.

Separation_Workflow cluster_synthesis Synthesis cluster_separation Separation cluster_characterization Characterization start Stereoselective Synthesis mixture Mixture of 8 Stereoisomers start->mixture hplc Normal-Phase HPLC mixture->hplc diastereomers 4 Diastereomeric Pairs hplc->diastereomers chiral_hplc Chiral HPLC diastereomers->chiral_hplc enantiomers 8 Pure Stereoisomers chiral_hplc->enantiomers nmr NMR Spectroscopy enantiomers->nmr polarimetry Polarimetry enantiomers->polarimetry gcms GC-MS enantiomers->gcms

Caption: Workflow for the separation and characterization of stereoisomers.

References

5-Ethyl-3,4-dimethyloctane: A Technical Guide to a Non-Commercially Available Branched Alkane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Commercial Unavailability

Despite being a known chemical entity with a registered CAS number, searches of numerous chemical supplier databases and product listings have yielded no commercial sources for 5-Ethyl-3,4-dimethyloctane as a stock item. Researchers requiring this specific isomer will likely need to pursue custom synthesis.

Physicochemical Properties

While not commercially available, the fundamental physicochemical properties of this compound have been calculated and are available in public databases. A summary of these properties is presented in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₂₆PubChem[1]
Molecular Weight 170.33 g/mol PubChem[1]
CAS Registry Number 62183-61-3PubChem[1]
IUPAC Name This compoundPubChem[1]
Computed XLogP3 5.8PubChem
Computed Boiling Point Not available
Computed Melting Point Not available
Computed Density Not available

Potential Synthetic Protocols

Given the absence of commercial suppliers, the synthesis of this compound would be necessary for any research application. While a specific, validated protocol for this exact isomer has not been identified in the literature, several general and robust methods for the synthesis of highly branched alkanes can be adapted. The following sections outline plausible synthetic strategies.

Corey-House Synthesis

The Corey-House synthesis is a versatile method for the formation of carbon-carbon bonds and is well-suited for the synthesis of unsymmetrical alkanes.[2][3][4][5][6] This approach involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an alkyl halide.

Methodology:

  • Formation of the Gilman Reagent: An appropriate alkyl halide is reacted with lithium metal in an ether solvent to form an alkyllithium reagent. This is then treated with a copper(I) halide (typically CuI) to generate the lithium dialkylcuprate.

  • Coupling Reaction: The Gilman reagent is then reacted with a second alkyl halide to form the desired alkane.

To synthesize this compound, a retrosynthetic analysis suggests a disconnection that could involve the coupling of two smaller alkyl fragments. For instance, a lithium di(sec-butyl)cuprate could be reacted with 3-bromo-4-methylhexane.

cluster_0 Corey-House Synthesis Workflow Alkyl_Halide_1 Alkyl Halide 1 (e.g., 2-bromobutane) Lithium 2 Li Dry Ether Alkyl_Halide_1->Lithium Step 1a Alkyllithium Alkyllithium (sec-butyllithium) Lithium->Alkyllithium CuI CuI Alkyllithium->CuI Step 1b Gilman_Reagent Lithium Dialkylcuprate ((sec-butyl)₂CuLi) CuI->Gilman_Reagent Product This compound Gilman_Reagent->Product Step 2 Alkyl_Halide_2 Alkyl Halide 2 (e.g., 3-bromo-4-methylhexane) Alkyl_Halide_2->Product

Caption: Logical workflow for the Corey-House synthesis of a branched alkane.

Grignard Reagent-Based Synthesis

Grignard reagents are powerful nucleophiles widely used in the formation of carbon-carbon bonds.[7][8] A multi-step approach involving a Grignard reagent could be employed to construct the carbon skeleton of this compound.

Methodology:

  • Grignard Reagent Formation: An alkyl halide is reacted with magnesium metal in an ether solvent to form the Grignard reagent (R-MgX).

  • Reaction with a Ketone: The Grignard reagent is then reacted with a suitable ketone to form a tertiary alcohol.

  • Reduction of the Tertiary Alcohol: The resulting tertiary alcohol is then reduced to the corresponding alkane.

For the synthesis of this compound, one could envision the reaction of a sec-butylmagnesium bromide with 4-methyl-3-hexanone, followed by reduction of the resulting tertiary alcohol.

cluster_1 Grignard Synthesis Workflow Alkyl_Halide Alkyl Halide (e.g., 2-bromobutane) Mg Mg Dry Ether Alkyl_Halide->Mg Step 1 Grignard_Reagent Grignard Reagent (sec-butylmagnesium bromide) Mg->Grignard_Reagent Tertiary_Alcohol Tertiary Alcohol Grignard_Reagent->Tertiary_Alcohol Step 2 Ketone Ketone (e.g., 4-methyl-3-hexanone) Ketone->Tertiary_Alcohol Reduction Reduction (e.g., H₂/Pd) Tertiary_Alcohol->Reduction Step 3 Product This compound Reduction->Product

References

An In-depth Technical Guide to the Safety and Handling of Dodecane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26) is a saturated hydrocarbon with 355 structural isomers, ranging from the linear n-dodecane to highly branched structures such as isododecane (2,2,4,6,6-pentamethylheptane).[1] These isomers are utilized in a variety of industrial and research applications, including as solvents, in the formulation of cosmetics, and as components in fuel surrogates.[1][2] Given their widespread use, a thorough understanding of their safety profiles and proper handling procedures is essential for professionals in research and drug development. This guide provides a comprehensive overview of the physicochemical properties, toxicological data, handling procedures, and experimental protocols related to the safety assessment of dodecane isomers.

Physicochemical and Toxicological Properties

The physicochemical and toxicological properties of dodecane isomers can vary based on their structure. Generally, they are colorless liquids with low water solubility.[2][3] The following tables summarize key quantitative data for n-dodecane and the commonly used isododecane, which is often a mixture of branched isomers, with 2,2,4,6,6-pentamethylheptane (B104275) being a primary component.[2] Data for other specific isomers is limited.

Table 1: Physicochemical Properties of n-Dodecane and Isododecane

Propertyn-DodecaneIsododecane (2,2,4,6,6-Pentamethylheptane)
CAS Number 112-40-313475-82-6
Molecular Formula C12H26C12H26
Molecular Weight 170.34 g/mol 170.34 g/mol
Boiling Point 216 °C176 - 192 °C
Melting Point -9.6 °C-81 °C
Flash Point 71 - 83 °C (closed cup)45 °C (closed cup)
Autoignition Temperature ~200 °C410 °C
Vapor Pressure 0.13 mmHg @ 25 °C1 hPa @ 20 °C
Water Solubility Insoluble< 0.1 g/L @ 20 °C

Table 2: Toxicological Data for n-Dodecane and Isododecane

Endpointn-DodecaneIsododecane (mixture of isomers)
LD50 Oral (rat) > 5,000 mg/kg> 5,000 mg/kg
LD50 Dermal (rabbit) > 5,000 mg/kg> 2,200 – 2,500 mg/kg
Skin Irritation No to slight irritation; repeated exposure may cause dryness or cracking.[4]Generally considered a non-irritant, though repeated exposure can cause skin dryness.
Eye Irritation No to slight irritationGenerally considered a non-irritant
Aspiration Hazard Category 1: May be fatal if swallowed and enters airways.[4]Category 1: May be fatal if swallowed and enters airways.

Toxicological Mechanisms and Signaling Pathways

The primary mechanism of toxicity for dodecane and its isomers is not believed to involve specific interactions with cellular signaling pathways. Instead, their effects are largely attributed to their physicochemical properties as non-polar hydrocarbons.

Membrane Interaction: The lipophilic nature of dodecane isomers allows them to accumulate in the lipid bilayer of cell membranes. This can disrupt the membrane's structure and function, leading to an increase in membrane fluidity and permeability.[5][6] This disruption can impair the function of membrane-embedded proteins and dissipate the proton motive force, which is crucial for cellular energy production.[6]

Oxidative Stress: There is evidence to suggest that exposure to hydrocarbons can induce oxidative stress, leading to the generation of reactive oxygen species (ROS).[7][8] An overproduction of ROS can damage cellular components such as lipids, proteins, and DNA. This can, in turn, activate various cellular stress response pathways, including the mitogen-activated protein kinase (MAPK) signaling cascades, as a secondary effect of the initial insult.[9]

Peroxisome Proliferator-Activated Receptors (PPARs): Some studies have indicated that certain hydrocarbons can activate Peroxisome Proliferator-Activated Receptors (PPARs), which are nuclear receptors involved in the regulation of lipid metabolism and inflammation.[10][11] While this represents a more specific potential signaling pathway, the direct interaction and activation of PPARs by dodecane isomers are not well-characterized.

Below is a diagram illustrating the proposed general mechanisms of toxicity for dodecane isomers.

Toxicity_Mechanisms Dodecane Dodecane Isomers Membrane Cell Membrane (Lipid Bilayer) Dodecane->Membrane Accumulation ROS Reactive Oxygen Species (ROS) Production Dodecane->ROS Induces PPARs PPAR Activation (Potential) Dodecane->PPARs Potential Interaction Disruption Membrane Disruption (Increased Fluidity & Permeability) Membrane->Disruption Protein_Impairment Impaired Membrane Protein Function Disruption->Protein_Impairment Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Cellular_Damage Cellular Damage (Lipids, Proteins, DNA) Oxidative_Stress->Cellular_Damage Stress_Pathways Activation of Stress Signaling Pathways (e.g., MAPK) Cellular_Damage->Stress_Pathways

Proposed mechanisms of dodecane isomer toxicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to their flammability and potential health effects, proper handling of dodecane isomers is crucial. The following procedures should be followed:

  • Ventilation: Always handle dodecane isomers in a well-ventilated area, preferably in a chemical fume hood to minimize inhalation exposure.

  • Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools and take precautionary measures against static discharge.[12]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[12]

  • Personal Hygiene: Wash hands thoroughly after handling and before eating, drinking, or smoking. Remove and launder contaminated clothing before reuse.

Table 3: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecificationStandard/Regulation
Eye & Face Protection Chemical safety goggles or a face shield.OSHA 29 CFR 1910.133 or European Standard EN166
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).Follow manufacturer's specifications for chemical compatibility.
Body Protection Laboratory coat or chemical-resistant coveralls.Wear appropriate protective clothing to prevent skin exposure.
Respiratory Protection NIOSH/MSHA approved respirator with an organic vapor cartridge if ventilation is inadequate or for spill cleanup.OSHA 29 CFR 1910.134

First Aid Measures

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water. If skin irritation persists, seek medical advice.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.[12]

Spill and Disposal Procedures

  • Small Spills: Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable, closed container for disposal.

  • Large Spills: Evacuate the area and prevent entry. Remove all ignition sources. Ventilate the area. Contain the spill and prevent it from entering waterways.

  • Disposal: Dispose of waste in accordance with local, regional, and national regulations.

The following diagram illustrates a general workflow for the safe handling of dodecane isomers.

Safe_Handling_Workflow Start Start: Handling Dodecane Isomers Assess Assess Hazards (Review SDS) Start->Assess PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Assess->PPE Ventilation Ensure Proper Ventilation (Fume Hood) PPE->Ventilation Handle Handle Chemical (Avoid Ignition Sources) Ventilation->Handle Spill Spill Occurs? Handle->Spill Cleanup Follow Spill Cleanup Procedure Spill->Cleanup Yes Store Store Properly Spill->Store No Cleanup->Store Decontaminate Decontaminate Work Area & Remove PPE Store->Decontaminate Dispose Dispose of Waste End End Dispose->End Decontaminate->Dispose

Workflow for the safe handling of dodecane isomers.

Experimental Protocols for Safety Assessment

Standardized experimental protocols are crucial for the accurate and reproducible assessment of the safety of dodecane isomers. The following are summaries of key methodologies.

Flash Point Determination

The flash point is the lowest temperature at which a liquid can form an ignitable mixture in the air near its surface.

1. Pensky-Martens Closed-Cup Method (ASTM D93) This method is suitable for petroleum products with a flash point between 40 and 370°C.[5]

  • Apparatus: A brass test cup with a close-fitting lid, a stirrer, and an ignition source.[14]

  • Procedure:

    • The test cup is filled with the sample to a specified mark.

    • The sample is heated at a controlled rate while being stirred.[5]

    • At regular temperature intervals, the stirring is stopped, and an ignition source is dipped into the vapor space of the cup.[14]

    • The flash point is the lowest temperature at which a flash is observed.[14]

2. Cleveland Open-Cup Method (ASTM D92) This method is applicable to petroleum products with flash points between 79°C and 400°C.[15]

  • Apparatus: A brass test cup and a heating plate.[16]

  • Procedure:

    • Approximately 70 mL of the sample is placed in the test cup.[15]

    • The sample is heated, initially at a rapid rate, then at a slower, constant rate as the expected flash point is approached.[16]

    • A test flame is passed across the surface of the liquid at specified temperature intervals.[15]

    • The flash point is the lowest temperature at which the vapors ignite.[16]

Acute Toxicity Testing

1. Acute Oral Toxicity (Based on OECD Guideline 401 - now deleted but principles are informative) This test provides information on the health hazards of short-term oral exposure.

  • Test Animals: Typically rats.

  • Procedure:

    • The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.[6]

    • Animals are observed for signs of toxicity and mortality over a period of at least 14 days.[6]

    • Body weight is recorded weekly.[6]

    • A necropsy is performed on all animals at the end of the study.[6]

    • The LD50 (the dose expected to cause death in 50% of the animals) is calculated.[6]

2. Acute Dermal Toxicity (OECD Guideline 402) This test assesses the potential hazards from short-term dermal exposure.[17]

  • Test Animals: Typically rats.

  • Procedure:

    • The fur is removed from the dorsal area of the test animals.

    • The test substance is applied uniformly over an area of approximately 10% of the body surface.

    • The treated area is covered with a porous gauze dressing for a 24-hour exposure period.[17]

    • Animals are observed for signs of toxicity and mortality for at least 14 days.[17]

    • A gross necropsy is performed at the end of the study.[17]

In Vitro Skin Irritation Testing

1. Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 439) This in vitro method is used to identify chemicals that may cause skin irritation.[18]

  • Test System: A three-dimensional reconstructed human epidermis model that mimics the properties of human skin.[19]

  • Procedure:

    • The test chemical is applied topically to the surface of the RhE tissue.[19]

    • After a specified exposure time, the chemical is removed, and the tissue is incubated.

    • Cell viability is assessed using a colorimetric assay, such as the MTT assay, which measures mitochondrial activity.[19]

    • A chemical is classified as an irritant if the cell viability is reduced below a certain threshold (e.g., ≤ 50%) compared to a negative control.[20]

The following diagram outlines the general workflow for in vitro skin irritation testing.

Skin_Irritation_Workflow Start Start: In Vitro Skin Irritation Test Prepare_Tissue Prepare Reconstructed Human Epidermis (RhE) Tissues Start->Prepare_Tissue Apply_Chemical Topically Apply Test Chemical, Positive Control, and Negative Control Prepare_Tissue->Apply_Chemical Expose Expose for a Defined Period (e.g., 42 minutes) Apply_Chemical->Expose Rinse Rinse and Transfer to Fresh Medium Expose->Rinse Incubate Post-Exposure Incubation (e.g., 42 hours) Rinse->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT Assay) Incubate->Viability_Assay Measure Measure Optical Density Viability_Assay->Measure Calculate Calculate Percent Viability Relative to Negative Control Measure->Calculate Classify Classify as Irritant (≤50% viability) or Non-Irritant (>50% viability) Calculate->Classify Report Report Results Classify->Report End End Report->End

Workflow for in vitro skin irritation testing (OECD 439).

Conclusion

Dodecane and its isomers are valuable chemicals in research and industry, but they require careful handling due to their flammability and potential health hazards, primarily related to aspiration. The toxicity of these compounds appears to be driven by their physical properties leading to non-specific interactions with cell membranes and the induction of oxidative stress, rather than through specific signaling pathway modulation. Adherence to the safety protocols and handling guidelines outlined in this document is crucial for minimizing risks and ensuring a safe working environment for all personnel. Further research into the toxicological profiles of a wider range of dodecane isomers would be beneficial for a more complete understanding of their structure-activity relationships.

References

Methodological & Application

Application Notes and Protocols for the Synthesis and Purification of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis and purification of 5-Ethyl-3,4-dimethyloctane, a saturated branched alkane. The synthetic approach involves a two-step process commencing with a Wittig reaction to form the alkene precursor, 5-Ethyl-3,4-dimethyloct-3-ene, followed by catalytic hydrogenation to yield the target alkane. This application note includes comprehensive experimental procedures, a summary of expected quantitative data, and visual diagrams of the synthesis workflow and the logical steps involved.

Introduction

Saturated branched alkanes such as this compound are valuable compounds in various fields, including as reference standards in analytical chemistry, components in fuel and lubricant studies, and as building blocks in organic synthesis. The protocol outlined herein describes a reliable method for the laboratory-scale synthesis and purification of this specific isomer. The chosen synthetic route, a Wittig olefination followed by hydrogenation, offers a high degree of control over the carbon skeleton and the final saturated product.[1][2][3]

Synthesis Pathway Overview

The synthesis of this compound is achieved through a two-stage process:

  • Wittig Reaction: The first stage involves the synthesis of the alkene intermediate, 5-Ethyl-3,4-dimethyloct-3-ene. This is accomplished via a Wittig reaction between 3-methyl-4-heptanone and the ylide generated from (1-methylpropyl)triphenylphosphonium bromide. The Wittig reaction is a versatile and widely used method for the formation of carbon-carbon double bonds from carbonyl compounds.[1][2][3]

  • Catalytic Hydrogenation: The second stage is the reduction of the newly formed alkene to the corresponding alkane. This is achieved through catalytic hydrogenation, a process that adds hydrogen across the double bond in the presence of a metal catalyst. For a tetrasubstituted alkene like 5-Ethyl-3,4-dimethyloct-3-ene, catalysts such as platinum(IV) oxide (Adam's catalyst) or iridium-based catalysts are effective.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis and purification of this compound. Please note that these are representative values and actual results may vary based on experimental conditions and scale.

ParameterStage 1: Wittig ReactionStage 2: HydrogenationPurificationOverall
Product 5-Ethyl-3,4-dimethyloct-3-eneThis compoundThis compoundThis compound
Theoretical Yield (g) (Calculated from starting material)(Calculated from alkene)-(Calculated from initial starting material)
Actual Yield (g) (Hypothetical)(Hypothetical)(Hypothetical)(Hypothetical)
Reaction Yield (%) ~75-85%>95%-~70-80%
Purity (by GC-MS, %) ~90% (crude)>95% (crude)>99%>99%
Boiling Point (°C) (Estimated)(Estimated)(Estimated)(Estimated)

Characterization Data for this compound:

TechniqueExpected Result
¹H NMR (CDCl₃, 400 MHz) Complex aliphatic signals in the range of δ 0.8-1.5 ppm.
¹³C NMR (CDCl₃, 100 MHz) Multiple signals in the aliphatic region (δ 10-50 ppm).
Mass Spectrometry (EI) Molecular ion peak (M⁺) at m/z = 170.33, with characteristic fragmentation pattern for a C₁₂H₂₆ alkane.
FT-IR (neat, cm⁻¹) C-H stretching vibrations around 2850-2960 cm⁻¹, C-H bending vibrations around 1375-1465 cm⁻¹.

Experimental Protocols

Stage 1: Synthesis of 5-Ethyl-3,4-dimethyloct-3-ene via Wittig Reaction

This protocol details the in situ generation of the phosphonium (B103445) ylide followed by the reaction with the ketone.

Materials:

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add (1-methylpropyl)triphenylphosphonium bromide (1.0 eq).

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the stirred suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.0 eq) dropwise to the suspension. The formation of a deep orange or reddish color indicates the generation of the ylide.

  • Stir the ylide solution at 0 °C for 1 hour.

  • Slowly add a solution of 3-methyl-4-heptanone (1.0 eq) in anhydrous THF to the ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with hexane (3 x 50 mL).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 5-Ethyl-3,4-dimethyloct-3-ene.

Stage 2: Catalytic Hydrogenation of 5-Ethyl-3,4-dimethyloct-3-ene

Materials:

  • Crude 5-Ethyl-3,4-dimethyloct-3-ene

  • Platinum(IV) oxide (Adam's catalyst, PtO₂) or a suitable iridium catalyst

  • Ethanol (B145695) or Ethyl Acetate (reagent grade)

  • Hydrogen gas (H₂)

Procedure:

  • Place the crude 5-Ethyl-3,4-dimethyloct-3-ene in a suitable hydrogenation vessel.

  • Dissolve the alkene in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of platinum(IV) oxide (typically 1-5 mol%).

  • Seal the vessel and purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-5 atm).

  • Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases.

  • Carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Rinse the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Purification of this compound

Method 1: Fractional Distillation

  • Set up a fractional distillation apparatus with a suitable fractionating column (e.g., Vigreux or packed column).

  • Place the crude this compound in the distillation flask.

  • Heat the flask gently and collect the fraction that distills at the expected boiling point of this compound.

Method 2: Column Chromatography

  • Prepare a silica (B1680970) gel column using a non-polar eluent such as hexane.

  • Load the crude product onto the column.

  • Elute the column with the non-polar solvent.

  • Collect the fractions and analyze them by TLC or GC to identify the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualizations

Synthesis_Workflow cluster_stage1 Stage 1: Wittig Reaction cluster_stage2 Stage 2: Hydrogenation cluster_purification Purification 3-Methyl-4-heptanone 3-Methyl-4-heptanone Wittig_Reaction Wittig Reaction 3-Methyl-4-heptanone->Wittig_Reaction Ylide_Formation Ylide Formation ((1-methylpropyl)triphenylphosphonium bromide + n-BuLi) Ylide_Formation->Wittig_Reaction Alkene_Workup Aqueous Workup & Extraction Wittig_Reaction->Alkene_Workup Crude_Alkene Crude 5-Ethyl-3,4-dimethyloct-3-ene Alkene_Workup->Crude_Alkene Hydrogenation Catalytic Hydrogenation (H₂, PtO₂) Crude_Alkene->Hydrogenation Catalyst_Removal Catalyst Filtration Hydrogenation->Catalyst_Removal Crude_Alkane Crude this compound Catalyst_Removal->Crude_Alkane Purification Fractional Distillation or Column Chromatography Crude_Alkane->Purification Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for the synthesis of this compound.

Logical_Relationship Start Start Ketone Select Ketone: 3-Methyl-4-heptanone Start->Ketone Phosphonium_Salt Select Phosphonium Salt: (1-methylpropyl)triphenylphosphonium bromide Start->Phosphonium_Salt React_Ylide_Ketone React Ylide and Ketone Ketone->React_Ylide_Ketone Form_Ylide Form Ylide (Deprotonation) Phosphonium_Salt->Form_Ylide Form_Ylide->React_Ylide_Ketone Form_Alkene Formation of 5-Ethyl-3,4-dimethyloct-3-ene React_Ylide_Ketone->Form_Alkene Hydrogenate_Alkene Hydrogenate Alkene Form_Alkene->Hydrogenate_Alkene Form_Alkane Formation of This compound Hydrogenate_Alkene->Form_Alkane Purify Purify Product Form_Alkane->Purify End End Purify->End

Caption: Logical steps in the synthesis of this compound.

References

Application Note: High-Resolution Separation of Dodecane Isomers by Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note presents detailed methodologies for the separation of various dodecane (B42187) isomers using capillary gas chromatography (GC). It is intended for researchers, scientists, and professionals in the fields of chemical analysis, petrochemicals, and drug development who require robust and reproducible methods for the qualitative and quantitative analysis of C12 branched alkanes. This document provides optimized experimental protocols, quantitative retention data, and visual workflows to facilitate method development and implementation.

Introduction

Dodecane (C12H26) and its numerous structural isomers are significant components in various industrial products, including fuels, lubricants, and solvents. The specific isomeric composition can significantly impact the physicochemical properties of these products. Consequently, the accurate separation and identification of dodecane isomers are crucial for quality control, process optimization, and research. Gas chromatography (GC) is a powerful and widely used technique for the analysis of volatile and semi-volatile hydrocarbons.[1] The high resolving power of modern capillary columns, coupled with precise temperature programming, allows for the effective separation of complex mixtures of structurally similar isomers.[2]

This application note details a comprehensive approach to the separation of dodecane isomers using a non-polar stationary phase, providing a foundation for the analysis of these and other branched alkanes.

Principle of Separation

The separation of hydrocarbon isomers by gas chromatography is primarily governed by their boiling points and their interactions with the stationary phase of the GC column.[3] For non-polar stationary phases, such as those based on dimethylpolysiloxane, the elution order of alkanes generally follows their boiling points. Linear n-alkanes have the highest boiling points among their isomers and thus exhibit the longest retention times. Branching in the carbon chain lowers the boiling point, leading to earlier elution. The degree of branching and the position of the alkyl substituents influence the extent of this effect, allowing for the separation of different isomers.[1]

Temperature programming, the gradual increase of the column oven temperature during the analysis, is essential for the efficient elution of compounds with a wide range of boiling points, ensuring sharp peaks and improved resolution for later-eluting isomers.[4]

Experimental Protocols

This section provides a detailed protocol for the GC analysis of a mixture of dodecane isomers. The method is optimized for a standard non-polar capillary column.

Materials and Reagents
  • Standards: Certified reference standards of n-dodecane and various branched dodecane isomers (e.g., methylundecanes, dimethyldecanes).

  • Solvent: High-purity n-hexane or pentane (B18724) (GC grade).

  • Gases: Helium (carrier gas, 99.999% purity), hydrogen and compressed air (for FID).

Instrumentation
  • Gas Chromatograph: A system equipped with a split/splitless injector and a flame ionization detector (FID).

  • GC Column: A non-polar capillary column, such as a DB-1 or equivalent (100% dimethylpolysiloxane), with dimensions of 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Data System: Chromatography data acquisition and processing software.

Sample Preparation
  • Stock Solutions: Prepare individual stock solutions of each dodecane isomer in n-hexane at a concentration of 1000 µg/mL.

  • Working Standard Mixture: Prepare a mixed working standard containing all isomers of interest at a final concentration of 50 µg/mL each by diluting the stock solutions with n-hexane.

  • Sample Dilution: Dilute unknown samples with n-hexane to fall within the calibration range.

GC Method Parameters

The following table outlines the optimized GC conditions for the separation of dodecane isomers.

ParameterValue
Injector
Injection ModeSplit (50:1)
Injector Temperature250 °C
Injection Volume1.0 µL
Column
Stationary Phase100% Dimethylpolysiloxane (e.g., DB-1)
Dimensions30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Temperature Program
Initial Temperature50 °C
Initial Hold Time5 minutes
Ramp Rate5 °C/min
Final Temperature150 °C
Final Hold Time10 minutes
Carrier Gas
GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Detector (FID)
Temperature250 °C
Hydrogen Flow30 mL/min
Air Flow300 mL/min
Makeup Gas (N2 or He)25 mL/min

Data Presentation

The following table presents the expected elution order and Kovats retention indices for a selection of dodecane isomers on a non-polar (100% dimethylpolysiloxane) stationary phase. Retention indices are system-independent constants that aid in compound identification by normalizing retention times to those of adjacent n-alkanes.[5]

CompoundIUPAC NameKovats Retention Index (I)
2,2,4,6,6-Pentamethylheptane2,2,4,6,6-Pentamethylheptane~1135
2,2,5,5-Tetramethyl-3-ethylhexane2,2,5,5-Tetramethyl-3-ethylhexane~1150
2,2,4-Trimethyl-3-isopropylpentane2,2,4-Trimethyl-3-isopropylpentane~1160
5-Methylundecane5-Methylundecane~1175
4-Methylundecane4-Methylundecane~1180
3-Methylundecane3-Methylundecane~1185
2-Methylundecane2-Methylundecane~1190
n-Dodecanen-Dodecane1200

Note: The Kovats retention indices provided are approximate values based on typical elution patterns on non-polar columns. Actual values may vary slightly depending on the specific column and analytical conditions.

Visualizations

The following diagrams illustrate the logical workflow for the GC analysis of dodecane isomers and the relationship between key experimental parameters.

GC_Workflow cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Standard_Prep Prepare Isomer Standards Injection Inject Sample (1 µL) Standard_Prep->Injection Sample_Prep Prepare/Dilute Unknown Sample Sample_Prep->Injection Separation Chromatographic Separation (DB-1 Column, Temp Program) Injection->Separation Detection FID Detection Separation->Detection Integration Peak Integration Detection->Integration Identification Compound Identification (Retention Time / Kovats Index) Integration->Identification Quantification Quantification Identification->Quantification

Caption: Experimental workflow for GC analysis of dodecane isomers.

GC_Parameters cluster_params Key GC Parameters cluster_outcomes Separation Outcomes Column Column (Stationary Phase, Dimensions) Resolution Resolution Column->Resolution Retention_Time Retention Time Column->Retention_Time Temp_Prog Temperature Program (Initial Temp, Ramp Rate, Final Temp) Temp_Prog->Resolution Temp_Prog->Retention_Time Peak_Shape Peak Shape Temp_Prog->Peak_Shape Carrier_Gas Carrier Gas (Flow Rate) Carrier_Gas->Retention_Time Carrier_Gas->Peak_Shape

Caption: Relationship between key GC parameters and separation outcomes.

Conclusion

The gas chromatography method detailed in this application note provides a reliable and reproducible approach for the separation of dodecane isomers. The use of a non-polar capillary column in conjunction with an optimized temperature program allows for the effective resolution of these structurally similar compounds. The provided experimental protocol and retention data serve as a valuable resource for laboratories involved in the analysis of hydrocarbons and related substances. Further method refinement may be necessary depending on the specific sample matrix and analytical objectives.

References

Application Note: GC-MS Analysis of 5-Ethyl-3,4-dimethyloctane Fragmentation Patterns

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify individual chemical compounds within a sample. In the analysis of alkanes, particularly branched alkanes, GC-MS with Electron Ionization (EI) provides a reproducible fragmentation pattern that serves as a molecular fingerprint, enabling detailed structural elucidation. This application note details the expected fragmentation patterns of 5-Ethyl-3,4-dimethyloctane and provides a comprehensive protocol for its analysis.

The fragmentation of branched alkanes in EI-MS is primarily governed by the stability of the resulting carbocations.[1][2][3] Cleavage preferentially occurs at branching points to yield more stable tertiary and secondary carbocations.[1][2][3][4] Consequently, the molecular ion (M+) peak for highly branched alkanes is often of low abundance or entirely absent.[2][4][5] The fragmentation pattern is characterized by the loss of alkyl radicals, with the expulsion of the largest substituent at a branch being a favored pathway.[3][5]

Predicted Fragmentation of this compound

The structure of this compound presents several branching points where fragmentation is likely to occur. The molecular weight of this compound (C12H26) is 170.33 g/mol . Upon electron ionization, the molecule will lose an electron to form the molecular ion (M+•) with an m/z of 170. The primary fragmentation pathways are expected to involve cleavage at the C3-C4, C4-C5, and C5-C6 bonds due to the presence of methyl and ethyl branches, leading to the formation of stable carbocations.

Data Presentation: Predicted Mass Fragments

The following table summarizes the predicted major fragment ions, their corresponding m/z values, and the neutral loss from the molecular ion.

m/z Proposed Fragment Ion Neutral Loss Cleavage Site Carbocation Stability
141[C10H21]+•C2H5 (Ethyl radical)C5-C(ethyl)Tertiary
127[C9H19]+•C3H7 (Propyl radical)C5-C6Secondary
113[C8H17]+•C4H9 (Butyl radical)C4-C5Tertiary
99[C7H15]+•C5H11 (Pentyl radical)C3-C4Secondary
85[C6H13]+•C6H13 (Hexyl radical)C4-C(methyl)Tertiary
71[C5H11]+•C7H15 (Heptyl radical)C3-C(methyl)Secondary
57[C4H9]+•C8H17 (Octyl radical)-Secondary/Tertiary
43[C3H7]+•C9H19 (Nonyl radical)-Secondary

Experimental Protocol: GC-MS Analysis

This protocol outlines a standardized procedure for the GC-MS analysis of this compound.

1. Sample Preparation

  • Standard Solution: Prepare a 100 µg/mL stock solution of this compound in a high-purity volatile solvent such as hexane (B92381) or dichloromethane.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

  • Vialing: Transfer the working solution to a 2 mL autosampler vial equipped with a PTFE/silicone septum.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B MSD (or equivalent)

  • Injector: Split/Splitless injector

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Split Ratio: 50:1

  • Column:

    • Type: HP-5ms (or equivalent non-polar column)

    • Dimensions: 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Oven Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Final Hold: Hold at 280 °C for 5 minutes

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Ion Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-500

    • Solvent Delay: 3 minutes

3. Data Analysis

  • Identify the peak corresponding to this compound based on its retention time.

  • Acquire the mass spectrum for the identified peak.

  • Compare the experimental mass spectrum with a reference library (e.g., NIST) for confirmation.

  • Analyze the fragmentation pattern to confirm the structure based on the predicted fragments.

Mandatory Visualization

Fragmentation_Pathway cluster_frags Primary Fragmentation Products M This compound (M+•, m/z 170) F141 [C10H21]+ m/z 141 M->F141 - •C2H5 F127 [C9H19]+ m/z 127 M->F127 - •C3H7 F113 [C8H17]+ m/z 113 M->F113 - •C4H9 F85 [C6H13]+ m/z 85 M->F85 - •C5H11

Caption: Predicted primary fragmentation pathway of this compound.

GCMS_Workflow cluster_sample Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation Prep Prepare Standard Solution (100 µg/mL) Dilute Dilute to Working Solution (1-10 µg/mL) Prep->Dilute Vial Transfer to Autosampler Vial Dilute->Vial Inject Inject 1 µL into GC Vial->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection (m/z 35-500) Ionize->Detect Identify Identify Peak by Retention Time Detect->Identify Acquire Acquire Mass Spectrum Identify->Acquire Compare Compare with Spectral Library Acquire->Compare Analyze Analyze Fragmentation Pattern Compare->Analyze

Caption: General workflow for the GC-MS analysis of volatile organic compounds.

References

Application Note & Protocol: Determination of Kovats Retention Index for 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction to Kovats Retention Index

The Kovats Retention Index (or more broadly, retention index) is a dimensionless quantity in gas chromatography (GC) used to convert retention times into system-independent numbers.[1] This normalization is achieved by comparing the retention time of an analyte to that of co-injected n-alkane standards.[1][2] The retention index of an n-alkane is defined as 100 times its carbon number (e.g., the retention index of n-octane is 800).[3][4] By bracketing an unknown compound between two n-alkanes, its retention index can be calculated, providing a value that is more consistent across different instruments and analytical conditions than the retention time alone.[1]

For branched alkanes such as 5-Ethyl-3,4-dimethyloctane, the retention index is a key identifier, as isomers often have very similar mass spectra but can be differentiated by their retention behavior.

Data Presentation: Retention Indices of Structurally Related C12 Alkanes

An exact, experimentally verified Kovats retention index for this compound on common stationary phases is not prominently listed in major public databases like the NIST Chemistry WebBook. However, the retention indices of other C12 branched alkanes can provide an expected range and illustrate the impact of molecular structure on GC retention. The following table presents literature or database-derived retention indices for various C12 alkanes on a non-polar stationary phase, which is a common choice for hydrocarbon analysis.

Compound NameMolecular FormulaStructureRetention Index (Non-polar phase)
n-DodecaneC12H26CH3(CH2)10CH31200 (by definition)
2-MethylundecaneC12H26CH3CH(CH3)(CH2)8CH3~1170-1180
3-MethylundecaneC12H26CH3CH2CH(CH3)(CH2)7CH3~1175-1185
2,2-Dimethyl-decaneC12H26(CH3)3C(CH2)7CH3~1130-1140
3-Ethyl-2,7-dimethyloctaneC12H26(CH3)2CH(CH2)4CH(CH(CH3)2)CH2CH31180

Note: The retention indices for branched alkanes are approximate and can vary based on the specific non-polar stationary phase (e.g., DB-1, HP-5) and the exact analytical conditions.

Experimental Protocol: Determination of Kovats Retention Index

This protocol details the steps for determining the Kovats Retention Index of this compound using gas chromatography with a flame ionization detector (FID) or mass spectrometer (MS).

3.1. Materials and Reagents

  • Analyte: this compound (synthesized or obtained from a chemical supplier)

  • Solvent: High-purity hexane (B92381) or pentane

  • n-Alkane Standard Mix: A certified mixture of linear alkanes (e.g., C8-C20 or a range that brackets the expected elution of the analyte) dissolved in a suitable solvent.

  • Carrier Gas: Helium or Hydrogen (high purity)

3.2. Instrumentation

  • Gas Chromatograph (GC): Equipped with a split/splitless injector and a flame ionization detector (FID) or a mass spectrometer (MS).

  • GC Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a stationary phase such as 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or 5% phenyl-95% methylpolysiloxane (e.g., DB-5, HP-5ms).

3.3. Sample Preparation

  • Prepare a stock solution of this compound in the chosen solvent at a concentration of approximately 1 mg/mL.

  • Create a working solution by diluting the stock solution to a final concentration of ~10-100 µg/mL.

  • Prepare a co-injection sample by mixing the working solution of the analyte with the n-alkane standard mix in a 1:1 volume ratio. The final concentration should be suitable for the detector's sensitivity.

3.4. GC Method Parameters

The following are typical starting parameters that may require optimization:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on sample concentration)

  • Carrier Gas Flow Rate: 1.0 mL/min (constant flow mode)

  • Oven Temperature Program:

    • Initial Temperature: 50 °C, hold for 2 minutes

    • Ramp Rate: 5 °C/min

    • Final Temperature: 280 °C, hold for 5 minutes

  • Detector Temperature (FID): 300 °C

3.5. Data Acquisition and Analysis

  • Inject the co-prepared sample containing this compound and the n-alkane standards into the GC system.

  • Acquire the chromatogram, ensuring good separation and peak shape for all components.

  • Identify the retention times of the n-alkanes and the analyte peak.

  • Determine the two n-alkanes that elute immediately before and after the analyte.

3.6. Calculation of the Retention Index

For a temperature-programmed analysis, the linear retention index is calculated using the following formula, as defined by Van den Dool and Kratz:[5][6]

I = 100n + 100 * [(t_x - t_n) / (t_{n+1} - t_n)]

Where:

  • I is the Kovats Retention Index of the analyte.

  • n is the carbon number of the n-alkane eluting before the analyte.

  • t_x is the retention time of the analyte (this compound).

  • t_n is the retention time of the n-alkane eluting before the analyte.

  • t_{n+1} is the retention time of the n-alkane eluting after the analyte.

For isothermal analysis, the calculation uses the logarithm of the adjusted retention times:[5]

I = 100n + 100 * [log(t'_x) - log(t'n)] / [log(t'{n+1}) - log(t'_n)]

Where t' represents the adjusted retention time (retention time of the compound minus the retention time of an unretained compound, or dead time).

Mandatory Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of determining the Kovats Retention Index.

G cluster_0 1. Sample Handling cluster_1 2. Instrumental Analysis cluster_2 3. Data Analysis prep Sample Preparation mix Mix Analyte with n-Alkane Standards prep->mix inject Inject Co-mixture mix->inject gc GC Analysis chrom Acquire Chromatogram inject->chrom id_peaks Identify Retention Times (Analyte & Alkanes) chrom->id_peaks data Data Processing calc Calculate Retention Index id_peaks->calc result Reported RI Value calc->result

Caption: Workflow for Kovats Retention Index Determination.

4.2. Logical Relationship for RI Calculation

This diagram illustrates the relationship between the analyte's retention time and the bracketing n-alkanes used for the calculation.

G cluster_chromatogram Elution Order on GC Column cluster_calculation Input for RI Formula alkane_n n-Alkane (C_n) Retention Time = t_n analyte This compound Retention Time = t_x alkane_n->analyte elutes before formula_inputs Inputs: t_n, t_x, t_{n+1}, n alkane_n->formula_inputs alkane_n1 n-Alkane (C_{n+1}) Retention Time = t_{n+1} analyte->alkane_n1 elutes before analyte->formula_inputs alkane_n1->formula_inputs

Caption: Relationship of Analyte and Standard Elution for RI Calculation.

Conclusion

The determination of the Kovats Retention Index is a fundamental technique for the robust characterization of volatile and semi-volatile compounds. By following the detailed protocol outlined in this application note, researchers can reliably determine the retention index of this compound. This value can then be used for confirmatory identification, for comparison with predicted values from quantitative structure-property relationship (QSPR) models, and for inclusion in chemical databases, thereby aiding the broader scientific community. The use of retention indices is a critical step in ensuring the accuracy and reproducibility of chromatographic data.

References

Application of Branched Alkanes in Tribology Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of tribology, the study of friction, wear, and lubrication, the molecular architecture of lubricants plays a pivotal role in determining their performance. Branched alkanes, a class of saturated hydrocarbons characterized by a non-linear carbon backbone, have garnered significant attention for their unique tribological properties. Unlike their linear counterparts, which can form highly ordered, solid-like layers under high pressure leading to increased friction, branched alkanes disrupt this ordering, resulting in lower coefficients of friction and enhanced lubricating performance, particularly in the boundary lubrication regime.[1] This document provides detailed application notes on the use of branched alkanes in tribology research, experimental protocols for their evaluation, and visualizations of key concepts.

Application Notes

The Role of Molecular Branching in Lubrication

Under the high pressures and low sliding speeds characteristic of boundary lubrication, the lubricating film is too thin to completely separate the interacting surfaces.[1] In this scenario, the tribological performance is dictated by the molecular properties of the lubricant.

Linear alkanes, under these conditions, tend to align and form dense, ordered layers. While these layers can offer some protection against wear, their high shear strength results in a significant friction force.[1] The introduction of branching in the alkane structure disrupts this molecular packing. The methyl or longer side groups act as structural defects, preventing the molecules from arranging into a low-energy, crystalline state. This disruption leads to several key effects:

  • Reduced Friction: The less-ordered molecular arrangement of branched alkanes results in a lower shear strength, leading to a reduced coefficient of friction.[1]

  • Weaker Solvation Forces: Confined between two surfaces, linear alkanes exhibit strong oscillatory solvation forces, indicative of molecular layering. Branched alkanes, such as squalane (B1681988), show much weaker and shorter-range oscillatory forces, confirming a more disordered state.[1]

  • Lower Transverse Frictional Forces: Molecular dynamics simulations have demonstrated that the transverse frictional forces, which contribute to the overall friction, are smaller for branched lubricants like squalane compared to linear alkanes.[1]

Comparative Performance of Branched Alkanes

While a comprehensive quantitative comparison across a wide range of branched alkanes is challenging due to variations in experimental conditions, some key examples illustrate their tribological advantages. Squalane, a highly branched C30 alkane, is often used as a model branched lubricant and has been shown to significantly reduce friction and wear. For instance, epoxy-based composites containing squalane have demonstrated a substantial reduction in the coefficient of friction.[2] Similarly, isooctane (B107328) (2,2,4-trimethylpentane), a common branched alkane, is utilized in tribological studies as a lubricant.[3]

Quantitative Data Presentation

The following table summarizes available quantitative data for select branched alkanes. It is important to note that direct comparisons should be made with caution due to differing experimental setups.

LubricantTest MethodCounterfaceLoadSliding Speed/FrequencyCoefficient of Friction (COF)Specific Wear Rate (mm³/N·m)Reference
Squalane (in epoxy composite)Pin-on-diskStainless Steel1.27 MPa (Nominal Pressure)0.5 m/s0.153.29 x 10⁻⁶[2]
IsooctaneOscillating Sliding100Cr6 Steel Ball20 N20 HzNot explicitly stated, but friction coefficient vs. sliding path is provided in the study.Not specified

Experimental Protocols

Detailed methodologies for evaluating the tribological performance of branched alkanes are crucial for obtaining reliable and comparable data. The following are protocols for two standard tribological tests.

Protocol 1: Four-Ball Wear Test (based on ASTM D4172)

This test method is used to determine the wear preventive characteristics of a lubricating fluid.

1. Apparatus:

  • Four-Ball Wear Test Machine.
  • Steel balls (typically AISI 52100 steel, 12.7 mm in diameter).[4]
  • Microscope for measuring wear scars.

2. Materials:

  • Test lubricant (branched alkane).
  • Reference lubricant (optional).
  • Cleaning solvents (e.g., heptane, acetone).

3. Procedure:

  • Thoroughly clean the steel balls and the test cup with solvents and allow them to dry completely.
  • Clamp three of the steel balls securely in the test cup.
  • Pour the test lubricant into the cup to a level that covers the three stationary balls.
  • Place the fourth ball in the chuck of the motor-driven spindle.
  • Assemble the test cup into the apparatus and bring the lubricant to the desired test temperature (e.g., 75 °C).[5]
  • Apply a specified load (e.g., 392 N or 40 kgf).[5]
  • Start the motor and run the test at a specified speed (e.g., 1200 rpm) for a set duration (e.g., 60 minutes).[5]
  • At the end of the test, stop the motor, remove the load, and disassemble the apparatus.
  • Clean the three stationary balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding) using the microscope.
  • Calculate the average wear scar diameter.

4. Data Analysis:

  • The primary result is the average wear scar diameter. A smaller wear scar indicates better wear protection.
  • The coefficient of friction can also be continuously monitored and recorded during the test if the machine is equipped with a friction-measuring device.

Protocol 2: Pin-on-Disk Test (based on ASTM G99)

This test method is used to determine the wear and friction characteristics of materials in sliding contact.

1. Apparatus:

  • Pin-on-Disk Tribometer.
  • Pin (stationary specimen, can be of various geometries, e.g., a ball or a flat-ended pin).[6]
  • Disk (rotating specimen).[6]
  • Load cell for measuring frictional force.
  • Profilometer for measuring wear track dimensions.

2. Materials:

  • Test lubricant (branched alkane).
  • Pin and disk specimens of the desired materials.
  • Cleaning solvents.

3. Procedure:

  • Clean the pin and disk specimens thoroughly with solvents and dry them.
  • Mount the disk onto the rotating stage of the tribometer.
  • Secure the pin in its holder.
  • Apply a thin, uniform film of the test lubricant to the surface of the disk.
  • Bring the pin into contact with the lubricated disk surface.
  • Apply a specified normal load to the pin.
  • Set the desired rotational speed and start the test.
  • Run the test for a predetermined number of cycles or sliding distance.
  • During the test, continuously record the frictional force.
  • After the test, remove the disk and clean it.
  • Measure the profile of the wear track on the disk using a profilometer to determine the wear volume.

4. Data Analysis:

  • Calculate the coefficient of friction (μ) using the formula: μ = Ff / Fn, where Ff is the measured frictional force and Fn is the applied normal load.
  • Calculate the specific wear rate (k) using the formula: k = V / (Fn * d), where V is the wear volume, Fn is the normal load, and d is the total sliding distance.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts and workflows related to the application of branched alkanes in tribology.

MolecularMechanism cluster_linear Linear Alkanes cluster_branched Branched Alkanes l1 High Pressure l2 Ordered Molecular Layering l1->l2 l3 High Shear Strength l2->l3 l4 High Friction l3->l4 b1 High Pressure b2 Disrupted Molecular Packing b1->b2 b3 Low Shear Strength b2->b3 b4 Low Friction b3->b4

Caption: Mechanism of friction reduction by branched alkanes.

TribologicalTestingWorkflow prep Sample Preparation (Cleaning of specimens) lub_app Lubricant Application prep->lub_app test_setup Test Setup (Mounting specimens, applying load) lub_app->test_setup testing Tribological Testing (e.g., Four-Ball or Pin-on-Disk) test_setup->testing data_acq Data Acquisition (Friction force, wear scar/track) testing->data_acq analysis Data Analysis (COF, Wear Rate Calculation) data_acq->analysis results Results & Interpretation analysis->results

Caption: General experimental workflow for tribological testing.

References

Application Notes and Protocols: 5-Ethyl-3,4-dimethyloctane as a Component in Jet Fuel Surrogates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Jet fuels are complex mixtures of hundreds of hydrocarbon compounds, primarily in the C9-C16 range. This complexity poses a significant challenge for combustion modeling and the development of new fuel technologies. To address this, simplified mixtures known as jet fuel surrogates are formulated to reproduce the physical and chemical properties of real jet fuel. These surrogates typically consist of a small number of well-characterized compounds representing the main hydrocarbon classes present in jet fuel: n-alkanes, cycloalkanes, aromatics, and iso-alkanes (branched alkanes).

Branched alkanes are a crucial component of jet fuel, influencing properties such as ignition quality (cetane number) and cold-flow performance. While compounds like iso-octane and iso-cetane are commonly used in surrogate formulations, a broader understanding of the role of other branched alkanes is necessary for developing more accurate and representative surrogates.

This document provides detailed application notes and experimental protocols for the evaluation of 5-Ethyl-3,4-dimethyloctane , a C12 highly-branched alkane, as a potential component in jet fuel surrogates. Its inclusion is proposed to represent the class of complex, multi-branched C12 iso-alkanes found in conventional and alternative jet fuels.

Rationale for Inclusion of this compound

Detailed compositional analysis of jet fuels reveals a significant presence of various branched alkanes in the C10 to C14 range. This compound (C12H26) serves as a representative molecule for the highly-branched C12 isomer group. By incorporating such a component into a surrogate mixture, researchers can better emulate the low-temperature combustion behavior and physical properties influenced by these complex structures.

A hypothetical jet fuel surrogate formulation incorporating this compound is presented below. This formulation is designed to be representative of a conventional Jet-A type fuel.

Table 1: Hypothetical Jet Fuel Surrogate Formulation

ComponentChemical FormulaClassMole Fraction (%)
n-DodecaneC12H26n-Alkane40
Iso-octaneC8H18Iso-Alkane15
This compound C12H26 Iso-Alkane 10
DecalinC10H18Cycloalkane20
TolueneC7H8Aromatic15

Data Presentation: Properties of C12 Iso-Alkanes

To evaluate the suitability of this compound, its properties should be compared with other C12 branched alkanes and the parent n-alkane, n-dodecane.

Table 2: Physical and Combustion Properties of n-Dodecane and Selected C12 Iso-Alkanes

Propertyn-Dodecane2,6,10-Trimethyldodecane2,2,4,6,6-PentamethylheptaneThis compound (Predicted)
Chemical Formula C12H26C15H32C12H26C12H26
Molecular Weight ( g/mol ) 170.33212.42170.33170.33[1]
Density @ 20°C (g/cm³) 0.75~0.780.749~0.76
Boiling Point (°C) 216.3248-250177-178~190-210
Freezing Point (°C) -9.6< -60-70< -50
Derived Cetane Number (DCN) ~75-85[2][3]59.1[1][4]Not widely reported~40-50

Experimental Protocols

The following are detailed protocols for the essential experimental evaluation of a jet fuel surrogate containing this compound.

Protocol 1: Distillation Profile by ASTM D86

Objective: To determine the boiling range characteristics of the surrogate fuel, which is a critical parameter for fuel volatility and engine performance.

Apparatus:

  • ASTM D86 compliant distillation apparatus (manual or automated)

  • 100 mL distillation flask

  • ASTM 7C or 8C thermometer or calibrated temperature sensor

  • 100 mL graduated cylinder for distillate collection

  • Heating mantle or electric heater

  • Cooling bath

Procedure:

  • Sample Preparation: Ensure the surrogate fuel sample is at a temperature between 13°C and 18°C.

  • Apparatus Setup:

    • Clean and dry the distillation flask and condenser.

    • Measure 100 mL of the surrogate fuel into the distillation flask.

    • Add a few boiling chips to the flask to ensure smooth boiling.

    • Position the thermometer or temperature sensor so that the top of the sensing bulb is level with the bottom of the side arm of the flask.

    • Connect the flask to the condenser and place the graduated cylinder at the condenser outlet.

    • Ensure the cooling bath is maintained at the specified temperature for the fuel type.

  • Distillation:

    • Apply heat to the flask at a controlled rate so that the first drop of distillate falls from the condenser in 5 to 10 minutes.

    • Record the temperature at which the first drop falls as the Initial Boiling Point (IBP).

    • Continue to apply heat and record the vapor temperature as the volume of distillate collected in the graduated cylinder reaches every 10% increment (10 mL, 20 mL, etc.).

    • The rate of distillation should be maintained at 4 to 5 mL per minute.

    • Record the Final Boiling Point (FBP), which is the maximum temperature observed during the distillation.

    • Record the total volume of distillate recovered.

Protocol 2: Cetane Number Determination

Objective: To assess the ignition quality of the surrogate fuel. This can be done using a traditional CFR engine (ASTM D613) or an Ignition Quality Tester (IQT) for a Derived Cetane Number (DCN) (ASTM D6890). The IQT method is more common in research settings due to smaller sample volume requirements.

Apparatus:

  • Ignition Quality Tester (IQT) compliant with ASTM D6890.

  • Reference fuels with known DCN values.

  • Surrogate fuel sample (~100 mL).

Procedure (ASTM D6890):

  • Instrument Preparation:

    • Turn on the IQT and allow it to warm up and stabilize according to the manufacturer's instructions.

    • Perform system checks and calibrations using the specified reference fuels.

  • Sample Analysis:

    • Introduce the surrogate fuel sample into the IQT's fuel delivery system.

    • Initiate the automated test sequence. The instrument will inject a small, precise amount of the fuel into a heated, constant-volume combustion chamber.

    • The instrument's data acquisition system will record the pressure rise within the chamber and determine the ignition delay – the time between the start of injection and the onset of combustion.

  • Data Processing:

    • The IQT software will automatically repeat the measurement for a statistically significant number of cycles.

    • The average ignition delay is then used to calculate the Derived Cetane Number (DCN) based on a pre-established correlation curve derived from reference fuels.

    • Record the DCN of the surrogate fuel.

Protocol 3: Compositional Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To verify the composition of the prepared surrogate mixture and to identify any potential impurities.

Apparatus:

  • Gas Chromatograph (GC) with a Flame Ionization Detector (FID) and a Mass Spectrometer (MS).

  • Capillary column suitable for hydrocarbon analysis (e.g., a non-polar column like DB-5 or similar).

  • Autosampler for precise injection.

  • Helium carrier gas.

  • Data acquisition and analysis software with a mass spectral library (e.g., NIST).

Procedure:

  • Sample Preparation:

    • Prepare a dilute solution of the surrogate fuel in a suitable solvent (e.g., hexane (B92381) or pentane) at a concentration appropriate for the instrument's sensitivity (e.g., 1000 ppm).

  • GC-MS Method Setup:

    • Injector: Set to a temperature of 250°C. Use a split injection mode with a split ratio of 50:1.

    • Oven Temperature Program:

      • Initial temperature: 40°C, hold for 5 minutes.

      • Ramp rate: 5°C/minute to 280°C.

      • Final hold: Hold at 280°C for 10 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Mass Spectrometer:

      • Ion source temperature: 230°C.

      • Quadrupole temperature: 150°C.

      • Scan range: 40-500 m/z.

  • Analysis:

    • Inject a 1 µL aliquot of the prepared sample into the GC-MS.

    • Acquire the data.

  • Data Analysis:

    • Identify the peaks in the chromatogram based on their retention times.

    • Confirm the identity of each component by comparing its mass spectrum to the reference spectra in the NIST library.

    • Quantify the relative abundance of each component by integrating the peak areas in the chromatogram.

    • Compare the measured mole fractions to the target composition of the surrogate.

Mandatory Visualizations

JetFuelSurrogate cluster_RealFuel Real Jet Fuel (e.g., Jet-A) cluster_Surrogate Jet Fuel Surrogate cluster_Components Surrogate Components RealFuel Complex Mixture (Hundreds of Hydrocarbons) Surrogate Simplified Mixture (Mimics Real Fuel Properties) RealFuel->Surrogate is represented by nAlkane n-Alkanes (n-Dodecane) Surrogate->nAlkane is composed of IsoAlkane Iso-Alkanes (Iso-octane) Surrogate->IsoAlkane is composed of BranchedAlkane Highly-Branched Alkanes (this compound) Surrogate->BranchedAlkane is composed of Cycloalkane Cycloalkanes (Decalin) Surrogate->Cycloalkane is composed of Aromatic Aromatics (Toluene) Surrogate->Aromatic is composed of

Caption: Relationship between real jet fuel and a surrogate mixture.

ExperimentalWorkflow start Start: Surrogate Fuel Sample distillation Protocol 1: Distillation (ASTM D86) start->distillation cetane Protocol 2: Cetane Number (ASTM D6890) start->cetane gcms Protocol 3: Compositional Analysis (GC-MS) start->gcms data_dist Boiling Range Data distillation->data_dist data_cetane Derived Cetane Number (DCN) cetane->data_cetane data_gcms Composition Verification gcms->data_gcms analysis Data Analysis and Comparison to Real Jet Fuel Properties data_dist->analysis data_cetane->analysis data_gcms->analysis

Caption: Experimental workflow for surrogate fuel characterization.

References

Application Notes and Protocols for NMR Spectroscopy of Saturated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and non-destructive analytical technique for the structural elucidation and quantification of saturated hydrocarbons. Given the spectral simplicity of alkanes and cycloalkanes, which lack many of the functional groups that provide wide chemical shift dispersion, a systematic approach is crucial for accurate analysis. These application notes provide detailed protocols for sample preparation, data acquisition, and processing for the analysis of saturated hydrocarbons using one- and two-dimensional NMR techniques, as well as quantitative NMR (qNMR).

Data Presentation: Characteristic NMR Parameters for Saturated Hydrocarbons

The interpretation of NMR spectra for saturated hydrocarbons relies on understanding the subtle differences in chemical shifts (δ) and coupling constants (J).

¹H NMR Chemical Shifts

Protons in saturated systems resonate in a narrow, upfield region of the spectrum, typically between 0.5 and 2.0 ppm. The precise chemical shift is influenced by the substitution pattern, with deshielding (downfield shift) caused by increased substitution.

Proton TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Methyl (CH₃)R-CH₃0.8 - 1.0
Methylene (CH₂)R-CH₂-R'1.2 - 1.5
Methine (CH)R₃-CH1.4 - 1.8
Cycloalkane CH₂(CH₂)n1.2 - 1.8
¹³C NMR Chemical Shifts

Carbon chemical shifts in saturated hydrocarbons are found in the upfield region of the ¹³C NMR spectrum, generally between 5 and 60 ppm. Similar to ¹H NMR, increased substitution leads to a downfield shift.

Carbon TypeStructure FragmentTypical Chemical Shift (δ, ppm)
Methyl (CH₃)R-CH₃5 - 20
Methylene (CH₂)R-CH₂-R'20 - 45
Methine (CH)R₃-CH25 - 50
Quaternary (C)R₄-C30 - 50
Homonuclear (¹H-¹H) Coupling Constants

Spin-spin coupling provides information about the connectivity of protons. For saturated systems, vicinal coupling (³JHH) is most informative.

Coupling TypeDihedral Angle (φ)Typical Coupling Constant (J, Hz)
Vicinal (free rotation)N/A6 - 8
Geminal (on same C)N/A-10 to -15 (often not observed)
Vicinal (cyclic, axial-axial)~180°8 - 14
Vicinal (cyclic, axial-equatorial)~60°1 - 7
Vicinal (cyclic, equatorial-equatorial)~60°1 - 7

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

Standard Protocol for Liquid Hydrocarbons:

  • Sample Amount: For ¹H NMR, use approximately 5-25 mg of the hydrocarbon sample. For ¹³C NMR, a higher concentration of 50-100 mg is recommended.[1]

  • Solvent Selection: Choose a deuterated solvent in which the sample is fully soluble. For non-polar saturated hydrocarbons, chloroform-d (B32938) (CDCl₃) or benzene-d₆ (C₆D₆) are common choices. Use approximately 0.6-0.7 mL of solvent for a standard 5 mm NMR tube.[1]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation and contamination.

Protocol for Viscous or Waxy Hydrocarbons:

  • Initial Dissolution: If the sample is highly viscous or solid at room temperature, gently warm the sample and the deuterated solvent separately to facilitate dissolution. A temperature of 50-60°C is often sufficient.

  • Mixing: Combine the warmed sample and solvent in a vial and mix thoroughly until a homogeneous solution is obtained. For waxy samples, heating to 60-80°C for up to an hour may be necessary to ensure complete dissolution.[2][3]

  • Transfer: Transfer the warm, homogeneous solution to the NMR tube.

  • Centrifugation: For very viscous samples, centrifugation can help to move the sample to the bottom of the tube and remove air bubbles.

  • Temperature Considerations: For samples that are solid at room temperature, NMR data may need to be acquired at an elevated temperature to ensure the sample remains in solution and to reduce viscosity, which leads to sharper lines.

1D NMR Acquisition Protocol (¹H and ¹³C)

¹H NMR:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Acquisition Time (AQ): 2-4 seconds.

  • Relaxation Delay (D1): 1-5 seconds. For quantitative measurements, a longer delay is necessary (see section 2.4).

  • Number of Scans (NS): 8 to 16 scans are typically sufficient for samples with good concentration.

  • Spectral Width (SW): A spectral width of approximately 12-16 ppm, centered around 5-6 ppm, is usually adequate.

¹³C NMR:

  • Pulse Program: Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments).

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2 seconds. For quantitative analysis, a longer delay is required.

  • Number of Scans (NS): Due to the low natural abundance and sensitivity of ¹³C, a larger number of scans is required, typically ranging from 128 to 1024 or more, depending on the sample concentration.

  • Spectral Width (SW): A spectral width of 200-250 ppm is standard.

2D NMR Acquisition Protocols (COSY and HSQC)

Two-dimensional NMR experiments are invaluable for determining the connectivity of complex hydrocarbon structures.

COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin coupling correlations.

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf' on Bruker instruments).

  • Spectral Width (SW): Set the spectral width in both dimensions (F1 and F2) to be the same as that used for the ¹H spectrum.

  • Data Points (TD): Typically 1024-2048 points in the direct dimension (F2) and 256-512 points in the indirect dimension (F1).

  • Number of Scans (NS): 2-8 scans per increment are usually sufficient.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H-¹³C pairs.

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.3' on Bruker instruments).

  • Spectral Width (SW): Set the F2 (¹H) dimension to the proton spectral width and the F1 (¹³C) dimension to encompass the aliphatic carbon region (e.g., 0-70 ppm).

  • Data Points (TD): Typically 1024-2048 points in F2 and 128-256 points in F1.

  • Number of Scans (NS): 4-16 scans per increment are common, depending on concentration.

  • ¹JCH Coupling Constant: Set the one-bond coupling constant to an average value for sp³ carbons, typically 135-145 Hz.

Quantitative NMR (qNMR) Protocol

qNMR allows for the accurate determination of the concentration or purity of a hydrocarbon sample. The internal standard method is highly recommended for its accuracy.[3][4]

Protocol:

  • Internal Standard Selection: Choose an internal standard that is soluble in the same deuterated solvent as the analyte, is chemically inert, and has at least one signal that is well-resolved from the analyte signals. For non-polar saturated hydrocarbons, 1,4-Bis(trimethylsilyl)benzene (BTMSB) is an excellent choice.[5] It is soluble in CDCl₃ and provides a sharp singlet for its 18 equivalent methyl protons at approximately 0.25 ppm, which is typically in a clear region of the spectrum for hydrocarbons.[5]

  • Sample Preparation:

    • Accurately weigh a known amount of the hydrocarbon analyte (e.g., 10-20 mg).

    • Accurately weigh a known amount of the internal standard (e.g., 5-10 mg of BTMSB). The molar ratio of analyte to standard should ideally be close to 1:1.

    • Dissolve both the analyte and the internal standard in a known volume of deuterated solvent (e.g., 0.7 mL CDCl₃) in a vial before transferring to the NMR tube. Ensure complete dissolution.

  • ¹H NMR Acquisition:

    • Relaxation Delay (D1): This is a critical parameter. The relaxation delay plus the acquisition time must be at least 5 times the longest T₁ (spin-lattice relaxation time) of both the analyte and the internal standard protons to ensure full relaxation and accurate integration. A conservative delay of 30-60 seconds is often used.

    • Pulse Angle: Use a calibrated 90° pulse.

    • Number of Scans (NS): Acquire a sufficient number of scans (e.g., 16-64) to achieve a high signal-to-noise ratio (>100:1) for the signals to be integrated.

  • Data Processing:

    • Apply a gentle line broadening (e.g., exponential multiplication with LB = 0.3 Hz) to improve the signal-to-noise ratio without significantly distorting the lineshape.

    • Carefully phase the spectrum manually to ensure all peaks have a pure absorption lineshape.

    • Apply a baseline correction to the entire spectrum.

  • Quantification:

    • Integrate the well-resolved signal of the analyte and the signal of the internal standard.

    • Calculate the purity or concentration using the following formula:

      Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std (%)

      Where:

      • I = Integral value

      • N = Number of protons giving rise to the signal

      • MW = Molecular weight

      • m = mass

      • Purity_std = Purity of the internal standard

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Analyte (& Internal Standard for qNMR) dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter oneD 1D NMR (1H, 13C) filter->oneD Standard Analysis qnmr qNMR filter->qnmr Quantitative Analysis twoD 2D NMR (COSY, HSQC) oneD->twoD For Complex Structures ft Fourier Transform oneD->ft twoD->ft qnmr->ft phasing Phasing & Baseline Correction ft->phasing integration Integration & Peak Picking phasing->integration analysis Structural Elucidation / Quantification integration->analysis

Caption: General workflow for NMR analysis of saturated hydrocarbons.

Logic Diagram for Structure Elucidation

structure_elucidation cluster_data NMR Data cluster_info Derived Information cluster_structure Final Structure h_nmr 1H NMR (Chemical Shift, Integration, Multiplicity) proton_env Proton Environments & Ratios h_nmr->proton_env c_nmr 13C NMR (Number of Signals, Chemical Shift) carbon_skel Carbon Skeleton Symmetry & Types c_nmr->carbon_skel cosy COSY (H-H Connectivity) h_fragments Proton Spin Systems (Fragments) cosy->h_fragments hsqc HSQC (C-H Connectivity) ch_bonds Direct C-H Bonds hsqc->ch_bonds final_structure Proposed Structure proton_env->final_structure carbon_skel->final_structure h_fragments->final_structure ch_bonds->final_structure

Caption: Information flow for structural elucidation using various NMR experiments.

References

Application Note: High-Resolution Mass Spectrometry for the Identification of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (C12H26) and its isomers are saturated hydrocarbons that can be found in various industrial applications, including as solvents, in fuel compositions, and as components in complex mixtures relevant to environmental and toxicological studies. In the context of drug development, the accurate identification of structurally similar compounds is paramount, as even minor differences in isomeric structure can lead to significant variations in physicochemical properties, metabolic fate, and biological activity. The sheer number of possible C12H26 isomers (355) presents a significant analytical challenge, requiring highly selective and sensitive methods for their differentiation.

High-resolution mass spectrometry (HRMS), particularly when coupled with advanced chromatographic separation techniques like gas chromatography (GC), offers a powerful platform for the confident identification of these isomers. This application note provides a detailed protocol and data analysis workflow for the separation and identification of C12H26 isomers using GC coupled with high-resolution time-of-flight mass spectrometry (TOF-MS).

Principle and Workflow

The identification of C12H26 isomers relies on a two-tiered approach:

  • Chromatographic Separation: A high-efficiency gas chromatography column is used to separate the isomers based on their boiling points and interactions with the stationary phase. Due to their similar physicochemical properties, achieving baseline separation of all isomers is challenging and often requires long analysis times or advanced techniques like comprehensive two-dimensional gas chromatography (GCxGC).

  • High-Resolution Mass Spectrometric Detection: Following separation, the isomers are introduced into a high-resolution mass spectrometer. While electron ionization (EI) of alkanes often leads to extensive fragmentation and similar mass spectra, HRMS provides highly accurate mass measurements of fragment ions. These precise mass measurements can reveal subtle differences in elemental composition and fragmentation patterns between isomers, aiding in their unambiguous identification. Soft ionization techniques can also be employed to enhance the abundance of the molecular ion, further confirming the molecular formula.

The overall workflow for the identification of C12H26 isomers is depicted below.

workflow Figure 1. Experimental Workflow for C12H26 Isomer Identification sample Sample containing C12H26 Isomers prep Sample Preparation (Dilution) sample->prep gc Gas Chromatographic Separation prep->gc ms High-Resolution Mass Spectrometry gc->ms data Data Acquisition ms->data analysis Data Analysis data->analysis identification Isomer Identification analysis->identification

Figure 1. Experimental Workflow for C12H26 Isomer Identification

Experimental Protocols

Sample Preparation
  • Standard Preparation: Prepare individual standards of available C12H26 isomers (e.g., n-dodecane, 2-methyldecane) at a concentration of 100 µg/mL in a volatile solvent such as hexane (B92381). Prepare a mixed isomer standard by combining equal volumes of the individual standards.

  • Sample Dilution: For unknown samples, dilute in hexane to a final concentration expected to be within the linear range of the instrument (typically 1-100 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The following protocol outlines a standard method for the analysis of C12H26 isomers. Optimization may be required based on the specific isomers of interest and the available instrumentation.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC or equivalent

  • Mass Spectrometer: High-resolution TOF mass spectrometer

  • Injector: Split/splitless injector

  • GC Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column. For enhanced separation of complex isomer mixtures, a longer column (e.g., 60 m) or a more specialized stationary phase may be necessary.

GC Conditions:

ParameterValue
Injector Temperature 280 °C
Injection Mode Split (split ratio 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature: 50 °C, hold for 2 min
Ramp 1: 5 °C/min to 150 °C
Ramp 2: 20 °C/min to 300 °C, hold for 5 min

Mass Spectrometer Conditions:

ParameterValue
Ion Source Electron Ionization (EI)
Ionization Energy 70 eV
Source Temperature 230 °C
Transfer Line Temp. 280 °C
Mass Range m/z 35-400
Acquisition Rate 10 spectra/s
Resolution > 10,000 FWHM

Data Presentation and Analysis

Chromatographic Data

The retention of C12H26 isomers is dependent on their boiling points and the GC column's stationary phase. On non-polar columns like DB-5ms, isomers generally elute in order of increasing boiling point. Retention indices (Kovats or Lee) are a more robust measure for inter-laboratory comparison than absolute retention times.

Table 1: Kovats Retention Indices of n-Dodecane on Various Stationary Phases

Stationary PhaseColumn TypeKovats Retention Index
DB-5J&W Scientific1199
HP-101Hewlett-Packard1200
HP-20MHewlett-Packard1200
HP-FFAPAgilent1200
BPX-5SGE1200
SE-52J&W Scientific1200

Data sourced from The Pherobase.[1]

Mass Spectrometric Data

High-resolution mass spectrometry provides accurate mass measurements of the molecular ion and fragment ions, enabling the determination of their elemental composition. While many C12H26 isomers produce similar fragment ions, the relative intensities of these ions can differ, providing a basis for differentiation.

Table 2: High-Resolution Mass Spectral Data for n-Dodecane

m/z (Nominal)Accurate Mass (Da)Relative Intensity (%)Putative Fragment
4343.054777.9[C3H7]+
5757.0704100.0[C4H9]+
7171.086051.5[C5H11]+
8585.101730.4[C6H13]+
170170.20356.0[C12H26]+• (Molecular Ion)

Data adapted from ChemicalBook.[2]

Table 3: Comparison of Key Fragment Ions for n-Dodecane and a Branched Isomer (Illustrative)

Isomerm/z 43 (Intensity)m/z 57 (Intensity)m/z 71 (Intensity)Other Key Fragments
n-DodecaneHighHighestHighSeries of CnH2n+1 fragments
2-MethyldecaneHighestHighModerateEnhanced abundance of fragments from cleavage at the branch point

Note: This table is illustrative. Actual relative intensities will vary based on instrumentation and analytical conditions.

The fragmentation of branched alkanes preferentially occurs at the branching point, leading to the formation of more stable secondary or tertiary carbocations.[3] This results in a different pattern of fragment ion intensities compared to their linear counterparts.

Visualization of Logical Relationships

The relationship between the analytical steps and the resulting data that leads to isomer identification can be visualized as follows:

logical_relationship Figure 2. Logical Relationship in Isomer Identification cluster_gc Gas Chromatography cluster_ms High-Resolution Mass Spectrometry gc_separation Isomer Separation retention_time Retention Time / Index gc_separation->retention_time identification Confident Isomer Identification retention_time->identification fragmentation Molecular Fragmentation accurate_mass Accurate Mass Measurement fragmentation->accurate_mass accurate_mass->identification

Figure 2. Logical Relationship in Isomer Identification

Conclusion

The combination of high-resolution gas chromatography and high-resolution mass spectrometry provides a robust and reliable method for the identification of C12H26 isomers. The separation power of GC allows for the differentiation of isomers based on their physicochemical properties, while the accurate mass measurements and fragmentation patterns obtained from HRMS provide the necessary information for confident structural elucidation. The detailed protocols and data presented in this application note serve as a valuable resource for researchers, scientists, and drug development professionals working on the analysis of complex hydrocarbon mixtures. This methodology is crucial for ensuring the quality, safety, and efficacy of pharmaceutical products and for advancing research in related fields.

References

Application Note: A Robust GC-MS Method for the Quantitative Analysis of Branched Alkanes in Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The quantitative analysis of branched alkanes in complex mixtures is a significant analytical challenge with applications in diverse fields such as geochemistry, environmental science, and potentially in drug development as biomarkers or contaminants.[1] The vast number of structurally similar isomers and their high boiling points necessitate highly efficient separation and detection techniques.[2] This application note details a robust and reliable method for the quantification of branched alkanes in complex organic matrices using Gas Chromatography-Mass Spectrometry (GC-MS) with a suitable internal standard.

Experimental Workflow

The overall experimental workflow, from sample receipt to data analysis, is depicted below. This process ensures the effective isolation and accurate quantification of target branched alkanes from interfering matrix components.

G cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Processing a Homogenized Sample b Spike with Internal Standard a->b c Liquid-Liquid Extraction (Hexane/Acetonitrile) b->c d Phase Separation (Centrifugation) c->d e Collect Hexane (B92381) Layer d->e f Drying (Anhydrous Na2SO4) e->f g Concentration (Nitrogen Stream) f->g h GC-MS Analysis g->h i Data Acquisition (SIM Mode) h->i j Peak Integration i->j k Calibration Curve Generation j->k l Quantification of Analytes k->l

Caption: Experimental workflow for branched alkane analysis.

Detailed Experimental Protocols

1. Sample Preparation: Liquid-Liquid Extraction

This protocol is designed for the extraction of alkanes from complex matrices such as crude oil, sediment, or lipid-rich biological samples.[1]

  • Reagents and Materials:

  • Protocol:

    • Sample Weighing: Accurately weigh approximately 1 g of the homogenized sample into a 15 mL centrifuge tube.[1]

    • Internal Standard Spiking: Add a known volume (e.g., 100 µL) of the 11,20-didecyltriacontane internal standard solution to each sample, blank, and calibration standard.[1]

    • Solvent Addition: Add 5 mL of hexane to the tube and vortex vigorously for 2 minutes.

    • Extraction: Add 5 mL of acetonitrile and vortex for an additional 10 minutes. The acetonitrile aids in precipitating polar interferents.[1]

    • Phase Separation: Centrifuge the sample at 5000 x g for 10 minutes to achieve clear separation of the hexane and acetonitrile layers.[1]

    • Supernatant Transfer: Carefully transfer the upper hexane layer, which contains the alkanes, to a clean tube.[1]

    • Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove residual water.[1]

    • Concentration: If necessary, concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[1]

2. Instrumental Analysis: GC-MS

The instrumental analysis is performed using a gas chromatograph coupled to a mass spectrometer. The choice of the GC column is critical for the separation of complex alkane mixtures.[2]

  • Instrumentation:

    • Gas Chromatograph with a Multimode Inlet (MMI)

    • Mass Spectrometer (e.g., Single Quadrupole or Ion Trap)

  • GC Parameters:

    • Column: A non-polar stationary phase column is recommended for alkane analysis based on boiling points.[2] A common choice is a Petrocol DH column or equivalent.[2]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[1]

    • Inlet: Multimode Inlet (MMI) in pulsed splitless mode.[1]

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 min.

      • Ramp 1: 15°C/min to 200°C.

      • Ramp 2: 5°C/min to 400°C, hold for 10 min.[1]

  • MS Parameters:

    • Ion Source Temperature: 350°C.[1]

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and the internal standard to enhance sensitivity and selectivity.[1]

Caption: GC-MS instrument workflow.

3. Calibration and Quantification

  • Calibration Standards: Prepare a series of calibration standards containing known concentrations of the target branched alkanes (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL) in hexane. Each standard must be spiked with the same concentration of the internal standard as the samples.

  • Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte.

  • Quantification: The concentration of the branched alkanes in the samples is determined using the generated calibration curve.

Data Presentation

The quantitative results should be summarized in a clear and concise table.

Table 1: Quantitative Data for Spiked Matrix Blank

Analyte Retention Time (min) Quantitation Ion (m/z) Spiked Conc. (µg/mL) Calculated Conc. (µg/mL) Recovery (%)
2-Methylheptadecane 18.23 57, 71, 85 10.0 9.8 98
3-Methylheptadecane 18.35 57, 71, 99 10.0 9.5 95
Pristane 19.54 57, 71, 85 10.0 10.2 102
Phytane 21.89 57, 71, 85 10.0 9.9 99

| IS (C50H102) | 35.12 | 57, 71 | 10.0 | - | - |

Mass Spectral Interpretation of Branched Alkanes

The mass spectra of branched alkanes are characterized by preferential fragmentation at the branching points, leading to the formation of more stable secondary or tertiary carbocations.[3][4] The molecular ion peak is often of low abundance or absent, especially in highly branched compounds.[3][4]

G cluster_0 Fragmentation Logic BranchedAlkane Branched Alkane (e.g., 3-Methylheptane) MolecularIon Molecular Ion [M]+• BranchedAlkane->MolecularIon Electron Ionization Fragment1 Fragment Ion 1 (More Stable Carbocation) MolecularIon->Fragment1 Cleavage at branch point Fragment2 Fragment Ion 2 (Less Abundant) MolecularIon->Fragment2 Other Cleavage Radical1 Radical 1 Fragment1->Radical1

Caption: Fragmentation of branched alkanes in MS.

Conclusion

This application note provides a comprehensive protocol for the quantitative analysis of branched alkanes in complex mixtures. The combination of a robust liquid-liquid extraction method, high-resolution gas chromatography, and sensitive mass spectrometric detection in SIM mode allows for accurate and reproducible quantification. The use of a suitable internal standard is crucial to compensate for variations during sample preparation and analysis.[1] This method is well-suited for researchers in various scientific disciplines requiring reliable data on branched alkane concentrations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Ethyl-3,4-dimethyloctane. The content is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, data summaries, and visual guides to navigate potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic challenges in preparing highly branched alkanes like this compound?

A1: The primary challenges include achieving high yields due to steric hindrance, minimizing side reactions such as elimination and rearrangements, and the purification of the final product from structurally similar byproducts. Key reactions like Grignard additions to sterically hindered ketones can be sluggish and may lead to side reactions like enolization and reduction.[1] Similarly, Corey-House couplings involving secondary alkyl halides can also result in lower yields.[2]

Q2: Which synthetic strategies are most viable for the synthesis of this compound?

A2: Two of the most practical approaches for constructing the carbon skeleton of this compound are the Grignard synthesis and the Corey-House synthesis. The Grignard approach involves the reaction of an organomagnesium halide with a suitable ketone, followed by dehydration and hydrogenation. The Corey-House synthesis utilizes a lithium dialkylcuprate to couple with an alkyl halide.[3][4]

Q3: How can I purify the final this compound product?

A3: Purification of highly branched alkanes can be challenging due to their similar boiling points to byproducts. Fractional distillation is a primary method if there is a sufficient boiling point difference.[5] For mixtures that are difficult to separate by distillation, preparative gas chromatography (GC) or liquid chromatography on a nonpolar stationary phase can be effective. Another technique for separating branched alkanes from any unreacted linear starting materials is urea (B33335) adduction, where urea selectively forms crystalline complexes with linear alkanes, leaving the branched ones in solution.[5]

Q4: What are the expected stereochemical outcomes of these syntheses?

A4: The synthesis of this compound will result in a mixture of diastereomers. The chiral centers at C3 and C4 are formed during the synthesis, and without the use of chiral catalysts or starting materials, a racemic mixture of all possible stereoisomers is expected.

Troubleshooting Guides

Route 1: Grignard Synthesis

This pathway involves the reaction of a Grignard reagent with a ketone to form a tertiary alcohol, which is then dehydrated to an alkene and subsequently hydrogenated to the target alkane.

  • Symptom: The primary product obtained after the Grignard reaction and work-up is the starting ketone (3,4-dimethyloctan-5-one) or a reduced alcohol (5-ethyl-3,4-dimethyloctan-5-ol).

  • Possible Cause 1: Enolization. The Grignard reagent is acting as a base and deprotonating the alpha-carbon of the ketone, which is especially common with sterically hindered ketones.[1]

    • Solution: Add the Grignard reagent slowly at a low temperature (e.g., -78 °C to 0 °C) to favor nucleophilic addition over enolization. The use of cerium (III) chloride (Luche conditions) can also be employed to enhance the nucleophilicity of the Grignard reagent and suppress enolization.

  • Possible Cause 2: Reduction. If the Grignard reagent has a beta-hydrogen, it can reduce the ketone to a secondary alcohol via a hydride transfer.[1]

    • Solution: Use a Grignard reagent with minimal beta-hydrogens if possible. Alternatively, switching to an organolithium reagent, which is less prone to reduction, can be considered.

  • Possible Cause 3: Wurtz Coupling. The Grignard reagent can react with the starting alkyl halide, leading to a homo-coupled byproduct.

    • Solution: Ensure slow addition of the alkyl halide during the Grignard reagent formation to maintain a low concentration of the alkyl halide in the reaction mixture.

  • Symptom: A significant amount of the starting alcohol remains after the dehydration step.

  • Possible Cause: The dehydration conditions (acid catalyst, temperature) are not optimal.

    • Solution: Increase the reaction temperature or use a stronger acid catalyst (e.g., sulfuric acid instead of phosphoric acid). Ensure efficient removal of water from the reaction mixture to drive the equilibrium towards the alkene product.

  • Symptom: The dehydration of 5-ethyl-3,4-dimethyloctan-4-ol yields a mixture of alkene isomers.

  • Possible Cause: Both Zaitsev's and Hofmann's elimination pathways are possible, leading to different constitutional isomers of the alkene.

    • Solution: While it is difficult to achieve complete selectivity, the choice of dehydrating agent can influence the product distribution. For example, using a bulky base for elimination might favor the Hofmann product. However, for the subsequent hydrogenation step to the alkane, a mixture of alkene isomers is generally acceptable as they will all lead to the same final product.

Route 2: Corey-House Synthesis

This pathway involves the coupling of a lithium dialkylcuprate with an alkyl halide.

  • Symptom: The overall yield of this compound is low.

  • Possible Cause 1: Incomplete formation of the Gilman reagent (lithium di(sec-butyl)cuprate). The reaction of the alkyllithium with copper(I) iodide is sensitive to impurities and temperature.

    • Solution: Use freshly prepared or titrated sec-butyllithium (B1581126). Ensure the copper(I) iodide is pure and dry. The reaction should be carried out at a low temperature (e.g., -78 °C) in an inert atmosphere.

  • Possible Cause 2: Low reactivity of the secondary alkyl halide. The Corey-House reaction is most efficient with primary alkyl halides. Secondary alkyl halides react more slowly and are more prone to elimination side reactions.[2]

    • Solution: Use a more reactive alkyl halide (iodide > bromide > chloride). Running the reaction at a slightly elevated temperature (e.g., 0 °C to room temperature) might improve the rate of coupling, but this could also increase the rate of elimination. The use of a more reactive cuprate (B13416276) reagent could also be explored.

Data Presentation

Table 1: Comparison of Proposed Synthetic Routes for this compound

ParameterRoute 1: Grignard SynthesisRoute 2: Corey-House Synthesis
Key Reaction Grignard addition to a ketoneCorey-House coupling
Starting Materials 3,4-dimethyloctan-5-one, Ethylmagnesium bromideLithium di(sec-butyl)cuprate, 1-bromohexane (B126081)
Number of Steps 3 (Grignard, Dehydration, Hydrogenation)2 (Gilman reagent formation, Coupling)
Estimated Overall Yield 40-60%50-70%
Key Challenges Steric hindrance in Grignard step, alkene isomer formationFormation of the Gilman reagent, slower coupling with secondary alkyl halide

Experimental Protocols

Route 1: Grignard Synthesis of this compound

Step 1: Synthesis of 5-Ethyl-3,4-dimethyloctan-4-ol

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere (N2 or Ar), place magnesium turnings (1.2 equiv.). Add a small crystal of iodine. To this, add a solution of ethyl bromide (1.1 equiv.) in anhydrous diethyl ether dropwise. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing. Maintain a gentle reflux by controlling the addition rate.

  • Reaction with Ketone: In a separate flame-dried flask, dissolve 3,4-dimethyloctan-5-one (1.0 equiv.) in anhydrous diethyl ether. Cool the Grignard reagent solution to 0 °C in an ice bath. Add the ketone solution dropwise to the Grignard reagent with vigorous stirring.

  • Work-up: After the addition is complete, allow the reaction to stir at room temperature for 1 hour. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure to yield the crude tertiary alcohol.

Step 2: Dehydration of 5-Ethyl-3,4-dimethyloctan-4-ol

  • Place the crude alcohol from the previous step in a round-bottom flask with a distillation setup.

  • Add a catalytic amount of concentrated sulfuric acid or phosphoric acid.

  • Heat the mixture to a temperature sufficient to distill the alkene product as it is formed (typically 150-180 °C).

  • Collect the distillate, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate and filter.

Step 3: Hydrogenation of the Alkene Mixture

  • Dissolve the alkene mixture from the previous step in ethanol (B145695) or ethyl acetate.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitored by TLC or GC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Remove the solvent under reduced pressure to obtain the crude this compound. Purify by fractional distillation or chromatography.

Route 2: Corey-House Synthesis of this compound

Step 1: Preparation of Lithium di(sec-butyl)cuprate (Gilman Reagent)

  • In a flame-dried, three-necked flask under an inert atmosphere, dissolve copper(I) iodide (1.0 equiv.) in anhydrous diethyl ether at -78 °C.

  • To this suspension, add a solution of sec-butyllithium (2.0 equiv.) in an appropriate solvent (e.g., pentane (B18724) or cyclohexane) dropwise, maintaining the temperature at -78 °C.

  • The mixture should be stirred for approximately 30 minutes at this temperature to ensure the complete formation of the Gilman reagent.

Step 2: Coupling Reaction

  • To the freshly prepared Gilman reagent at -78 °C, add a solution of 1-bromohexane (1.0 equiv.) in anhydrous diethyl ether dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours or overnight.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by fractional distillation or column chromatography to isolate this compound.

Visualizations

Grignard_Troubleshooting Start Low Yield of Tertiary Alcohol Enolization Starting Ketone Recovered? (Enolization) Start->Enolization Analyze Product Mixture Reduction Secondary Alcohol Formed? (Reduction) Start->Reduction Wurtz Homo-coupled Byproduct? (Wurtz Coupling) Start->Wurtz Sol_Enolization Solution: - Slow addition at low temp - Use Luche conditions Enolization->Sol_Enolization Yes Sol_Reduction Solution: - Use organolithium reagent Reduction->Sol_Reduction Yes Sol_Wurtz Solution: - Slow addition of alkyl halide during Grignard formation Wurtz->Sol_Wurtz Yes

Caption: Troubleshooting low yields in the Grignard synthesis of 5-Ethyl-3,4-dimethyloctan-4-ol.

Corey_House_Workflow Alkyl_Halide_1 2-Bromobutane sec_BuLi sec-Butyllithium Alkyl_Halide_1->sec_BuLi Lithium Lithium Metal Lithium->sec_BuLi Gilman Lithium di(sec-butyl)cuprate (Gilman Reagent) sec_BuLi->Gilman CuI Copper(I) Iodide CuI->Gilman Product This compound Gilman->Product Alkyl_Halide_2 1-Bromohexane Alkyl_Halide_2->Product

Caption: Experimental workflow for the Corey-House synthesis of this compound.

References

Technical Support Center: Optimizing GC-MS for Branched Alkane Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gas Chromatography-Mass Spectrometry (GC-MS) analysis of branched alkanes. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to help you optimize your experimental parameters and overcome common challenges.

Troubleshooting Guides

This section addresses specific issues you may encounter during the GC-MS analysis of branched alkanes, offering potential causes and solutions in a question-and-answer format.

Issue 1: Poor Peak Shape (Broadening or Tailing)

Q: My chromatogram shows broad or tailing peaks for my branched alkane standards. What are the potential causes and how can I resolve this?

A: Peak broadening and tailing are common issues, especially with high-boiling-point compounds like long-chain branched alkanes. Several factors can contribute to this problem:

  • Inadequate Vaporization: The high boiling points of these compounds require sufficient thermal energy for complete and instantaneous vaporization in the injector.[1]

    • Solution: Optimize the injector temperature. A starting point of 280-320°C is recommended. You can experiment with increasing the temperature in increments (e.g., 25°C) to observe the effect on the peak shape of later eluting compounds.[1]

  • Sub-optimal Carrier Gas Flow Rate: A flow rate that is too low can increase the time analytes spend in the column, leading to diffusion and peak broadening.[1]

    • Solution: Optimize the carrier gas flow rate. A typical starting range is 1-2 mL/min.[1] Using hydrogen as a carrier gas can allow for faster analysis times without a significant loss in resolution.[1]

  • Active Sites in the System: Active sites in the injector liner, at the head of the GC column, or within the stationary phase can interact with analytes, causing peak tailing.[1]

    • Solution: Use a deactivated inlet liner, potentially with glass wool, to promote homogeneous vaporization and trap non-volatile residues. If contamination is suspected, trimming the first 10-20 cm of the column from the inlet side can be beneficial.[1]

  • Column Overloading: Injecting too much sample can lead to fronting or tailing peaks.

    • Solution: Reduce the injection volume or use a higher split ratio.[2] Alternatively, a column with a larger internal diameter or thicker film can increase sample capacity.[3][4]

Issue 2: Poor Resolution or Peak Overlap

Q: I am having difficulty separating isomeric branched alkanes. What can I do to improve resolution?

A: Achieving good resolution is critical for the accurate identification and quantification of branched alkane isomers.

  • Inadequate GC Column: The choice of GC column is paramount for separating structurally similar isomers.[5]

    • Solution: For complex mixtures, longer columns (e.g., 60-100 m) with smaller internal diameters (e.g., 0.15-0.25 mm) will generally yield better resolution, although this will increase analysis time.[5][6][7] Non-polar stationary phases are the standard for alkane separation.[5][8]

  • Suboptimal Oven Temperature Program: The temperature ramp rate significantly impacts resolution.[9][10]

    • Solution: A slower temperature ramp rate (e.g., 5-10°C/min) generally provides better separation of closely eluting compounds.[9][10] Experiment with different temperature programs to find the optimal conditions for your specific sample.[9]

  • Incorrect Carrier Gas Flow Rate: The linear velocity of the carrier gas affects efficiency.

    • Solution: Ensure the carrier gas flow rate is set to the optimal linear velocity for the column dimensions and carrier gas type. This information is typically provided by the column manufacturer.

Issue 3: Low Signal Intensity or Poor Sensitivity

Q: The peaks for my branched alkanes are very small, even at what I believe are reasonable concentrations. How can I improve sensitivity?

A: Low signal intensity can be due to several factors, from sample preparation to instrument settings.

  • Mass Discrimination in the Injector: Higher molecular weight compounds can be lost during split injection.

    • Solution: For trace analysis, use a splitless injection. A pressure pulse during a splitless injection can also help to reduce mass discrimination.[1]

  • Sub-optimal MS Parameters: The mass spectrometer settings can significantly impact signal intensity.

    • Solution: Ensure the MS source and quadrupole temperatures are optimized. A source temperature of around 230°C is a common starting point.[1] Also, verify the MS tune to ensure it is performing optimally. For targeted analysis, using Selected Ion Monitoring (SIM) mode instead of full scan mode will significantly increase sensitivity by focusing on characteristic fragment ions for alkanes such as m/z 57, 71, and 85.[1]

  • Improper Sample Preparation: The sample concentration may be too low, or the solvent may be inappropriate.

    • Solution: Ensure the sample is dissolved in a volatile, high-purity solvent like hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 10-100 µg/mL.[11] Avoid using water or other non-volatile solvents.[12][13]

Frequently Asked Questions (FAQs)

Q1: What type of GC column is best for branched alkane analysis?

A1: Non-polar stationary phases are the industry standard for separating alkanes, as they primarily elute based on their boiling points.[5] For high molecular weight branched alkanes, columns with enhanced thermal stability are essential to withstand the high temperatures required for elution.[5] Columns with a (5%-Phenyl)-methylpolysiloxane stationary phase are a robust choice for high-temperature applications.[5] For highly complex mixtures, longer columns with smaller internal diameters generally provide better resolution.[5]

Q2: What are the ideal starting GC-MS parameters for branched alkane analysis?

A2: While optimal parameters depend on the specific instrument and sample, the following table provides a good starting point for method development.

ParameterRecommended SettingRationale
GC Column 30-60 m x 0.25 mm ID, 0.25 µm film thickness, non-polar stationary phase (e.g., DB-5ms)Provides good resolution for a wide range of alkanes.[1][5][9][11]
Carrier Gas Helium or Hydrogen at a constant flow of 1.0-1.2 mL/minInert gas that provides good chromatographic efficiency. Hydrogen can offer faster analysis.[1][9][11]
Injection Mode Splitless (for trace analysis) or Split (for higher concentrations)Splitless injection enhances sensitivity, while split injection prevents column overload.[9]
Injector Temp. 280-320 °CEnsures rapid and complete vaporization of the sample.[1][9]
Oven Program Initial: 40-50°C (hold 1-2 min), Ramp: 10°C/min to 320°C, Hold: 5-10 minProvides good separation of alkanes with varying chain lengths.[1][9][11]
MS Transfer Line 280-300 °CPrevents condensation of analytes between the GC and MS.[9]
Ion Source Temp. 230 °CA standard temperature for Electron Ionization (EI) sources.[1][9][11]
Ionization Mode Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns.[9][11]
Mass Scan Range m/z 40-550Covers the expected mass range for a variety of branched alkanes and their fragments.

Q3: How do I identify branched alkanes from their mass spectra?

A3: The mass spectra of branched alkanes are distinct from their linear counterparts. Fragmentation is dominated by cleavage at the branching point, as this leads to the formation of more stable secondary and tertiary carbocations.[11] Consequently, the molecular ion peak (M+) in branched alkanes is often significantly less abundant or even absent compared to their linear isomers.[11] The mass spectra of straight-chain alkanes are characterized by a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups.[11]

Experimental Protocols

Protocol 1: General GC-MS Analysis of Volatile Branched Alkanes

This protocol is suitable for the analysis of volatile branched alkanes.

1. Sample Preparation:

  • For liquid samples, dilute to a concentration of approximately 10-100 µg/mL in a volatile, high-purity solvent such as hexane or dichloromethane.[11]

  • Solid samples should be dissolved in a suitable volatile solvent.[14]

  • Transfer the final sample solution to a 2 mL autosampler vial with a screw cap and a PTFE/silicone septum.[11]

2. GC-MS Instrument Setup:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.[11]

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.[11]

  • Injector: Split/splitless inlet, typically operated in split mode (e.g., 50:1 split ratio) to prevent column overloading.[11]

  • Injector Temperature: 250 °C.[11]

  • GC Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating alkane isomers.[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[11]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 150 °C at a rate of 10 °C/min.

    • Hold: Maintain 150 °C for 5 minutes.[11]

  • MS Ion Source: Electron Ionization (EI).[11]

  • Ionization Energy: 70 eV.[11]

  • Source Temperature: 230 °C.[11]

  • Quadrupole Temperature: 150 °C.[11]

  • Mass Scan Range: m/z 20-200.[11]

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample.

  • Acquire the data in full scan mode.

  • Identify branched alkanes by comparing their mass spectra and retention times to those of known standards or library spectra.

Visualizations

Troubleshooting_Workflow start Problem Identified (e.g., Poor Peak Shape) check_injector Check Injector Parameters - Temperature - Liner Condition start->check_injector check_column Evaluate GC Column - Age & Contamination - Proper Installation start->check_column check_method Review Method Parameters - Oven Program - Flow Rate start->check_method solution_injector Optimize Injector - Increase Temperature - Replace Liner check_injector->solution_injector solution_column Address Column Issues - Trim Column - Replace Column check_column->solution_column solution_method Optimize Method - Adjust Temp. Ramp - Optimize Flow Rate check_method->solution_method resolved Problem Resolved solution_injector->resolved solution_column->resolved solution_method->resolved

Caption: A logical workflow for troubleshooting common GC-MS issues.

Column_Selection_Logic start Start: Select GC Column for Branched Alkanes complexity Assess Sample Complexity start->complexity high_complexity High Complexity (Many Isomers) complexity->high_complexity High low_complexity Low Complexity complexity->low_complexity Low long_narrow_column Choose Longer, Narrower Column (e.g., 60m x 0.18mm) high_complexity->long_narrow_column standard_column Standard Column is Suitable (e.g., 30m x 0.25mm) low_complexity->standard_column stationary_phase Select Stationary Phase long_narrow_column->stationary_phase standard_column->stationary_phase non_polar Non-Polar Phase (e.g., DB-5ms) stationary_phase->non_polar

Caption: Decision process for selecting an appropriate GC column.

References

Troubleshooting low yield in branched alkane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving low-yield issues during branched alkane synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of low yield in branched alkane synthesis, particularly during hydroisomerization?

Low yields in hydroisomerization reactions are often traced back to several key factors. The most common culprits include suboptimal reaction conditions, catalyst deactivation, and competing side reactions.[1][2] Isomerization reactions are typically equilibrium-limited and slightly exothermic, meaning that high temperatures, while necessary for activation, can unfavorably shift the equilibrium.[2] The primary competing reaction is hydrocracking, where the alkane backbone is broken, leading to lighter, undesired products. This is especially problematic as both isomerization and cracking are catalyzed by Brønsted acid sites on the catalyst.[1]

Other potential causes include:

  • Impure Starting Materials: Contaminants in the feed can poison the catalyst or lead to unwanted side reactions.[3][4][5]

  • Improper Catalyst Handling: Bifunctional catalysts (containing both metal and acid sites) are sensitive to air and moisture.[3] Incorrect activation or storage can significantly reduce their efficacy.

  • Reaction Phase: Performing the reaction in a liquid phase can sometimes enhance the yield of skeletal isomers, especially when dealing with mixtures of n-alkanes.[6]

Q2: My reaction is producing a high proportion of cracking products (light alkanes). How can I improve selectivity for isomerization?

High levels of hydrocracking are a frequent challenge. To enhance the yield of branched isomers, consider the following strategies:

  • Optimize Reaction Temperature: Lowering the reaction temperature generally favors isomerization over cracking.[1][2] Noble metal catalysts (like platinum) can operate at lower temperatures (around 230–240 °C) compared to transition metal catalysts (above 300 °C), which is beneficial for selectivity.[1]

  • Adjust Catalyst Acidity: The balance between metal and acid sites on the catalyst is crucial.[1] Excessive Brønsted acidity promotes cracking.[1] Optimizing the catalyst's acidity can minimize this side reaction.

  • Select the Right Catalyst Support (Zeolite Topology): The pore structure of the zeolite support plays a significant role in shape selectivity.[7] Zeolites with medium-sized pores and specific channel structures, like ZSM-22, can favor the formation of desired isomers through "pore-mouth catalysis" while suppressing the formation of bulkier, cracking-prone intermediates.[1]

  • Control Hydrogen Pressure: Maintaining adequate hydrogen pressure is necessary for the hydrogenation/dehydrogenation steps and can help suppress coke formation, which deactivates the catalyst and can lead to cracking.[8]

Q3: What causes my catalyst to deactivate, and how can I prevent it?

Catalyst deactivation is a major cause of falling yields over time.[9] The primary mechanisms are:

  • Coking/Fouling: This is the most common issue in reactions involving hydrocarbons.[10] Carbonaceous deposits (coke) form on the active sites of the catalyst, blocking reactant access.[9][10] This is often exacerbated by high temperatures.[2][11]

  • Poisoning: Impurities in the feed stream, such as sulfur or nitrogen compounds, can irreversibly bind to the active catalyst sites, rendering them inactive.[10]

  • Sintering: At high temperatures, the fine metal particles of the catalyst can agglomerate into larger crystals, reducing the active surface area.[9]

Prevention and Mitigation Strategies:

  • Feed Purification: Ensure starting materials are free from catalyst poisons.[9]

  • Optimize Temperature: Operate at the lowest effective temperature to minimize coking.[9]

  • Controlled Regeneration: Deactivated catalysts, particularly those fouled by coke, can often be regenerated. A common method is a carefully controlled, low-temperature combustion in air to burn off the carbon deposits.[9]

Troubleshooting Guides

Issue 1: Consistently Low Yield from the Start of the Reaction

If your reaction yields are low from the very first run, the issue likely lies with the setup, reagents, or initial conditions.

Troubleshooting Workflow: Initial Low Yield

G Start Low Yield Observed Purity Verify Starting Material Purity (GC-MS, NMR) Start->Purity Catalyst Check Catalyst Integrity (Activation, Handling, Age) Start->Catalyst Conditions Review Reaction Conditions (Temp, Pressure, Stoichiometry) Start->Conditions Analysis Analyze Byproducts (GC, NMR) Purity->Analysis Catalyst->Analysis Conditions->Analysis Optimize Optimize Conditions Based on Byproducts Analysis->Optimize

Caption: A logical workflow for troubleshooting initially low yields.

Potential Cause Troubleshooting Steps
Impure Starting Materials 1. Verify Purity: Analyze the purity of the starting alkane using Gas Chromatography (GC) or NMR spectroscopy.[4][12] 2. Purify Feed: If impurities are detected, purify the starting material via distillation or other appropriate methods.[4]
Improper Catalyst Activation / Handling 1. Review Protocol: Ensure the catalyst activation procedure (e.g., calcination, reduction) was followed correctly. 2. Use Fresh Catalyst: Catalysts can degrade over time, even in storage.[3] Attempt the reaction with a fresh batch. 3. Inert Atmosphere: Handle catalysts under an inert atmosphere (e.g., nitrogen or argon) if they are sensitive to air or moisture.[4]
Suboptimal Reaction Conditions 1. Temperature Verification: Confirm that the reaction temperature is within the optimal range for the specific catalyst used.[1][3] 2. Pressure Check: Ensure the hydrogen pressure is correct and stable throughout the reaction. 3. Stoichiometry: Double-check the molar ratios of reactants and the catalyst loading.[4]
Formation of Stable, Undesired Intermediates 1. Identify Byproducts: Use GC-MS to identify the structure of major byproducts. Carbocation rearrangements can lead to undesired isomers.[13] 2. Adjust Conditions: Modify temperature or solvent polarity to disfavor the formation of unwanted intermediates. Lower temperatures can sometimes minimize rearrangements.[13]
Issue 2: Yield Decreases Over Subsequent Runs or Time

A decline in performance over time is a classic sign of catalyst deactivation.

Reaction Pathway and Deactivation

G cluster_main Main Reaction Pathway cluster_side Side Reactions & Deactivation nAlkane n-Alkane + H2 Alkene Alkene Intermediate nAlkane->Alkene Dehydrogenation (Metal Site) Carbocation Carbenium Ion Alkene->Carbocation Protonation (Acid Site) Coke Coke Formation Alkene->Coke Oligomerization bAlkane Branched Alkane Carbocation->bAlkane Isomerization & Hydrogenation Cracking Cracking Products Carbocation->Cracking β-scission (Strong Acid Site) Catalyst Active Catalyst Deactivated Deactivated Catalyst Catalyst->Deactivated Coking / Poisoning

Caption: Competing reaction pathways in hydroisomerization.

Potential Cause Troubleshooting Steps
Catalyst Coking 1. Analyze Used Catalyst: Perform Temperature Programmed Oxidation (TPO) on the used catalyst to quantify coke deposition. 2. Regenerate Catalyst: If coking is confirmed, regenerate the catalyst by controlled combustion of the coke in a dilute air/N₂ stream.[9] 3. Modify Conditions: To prevent future coking, consider lowering the reaction temperature or increasing the H₂/hydrocarbon ratio.[9]
Catalyst Poisoning 1. Analyze Feedstock: Test the feedstock for common poisons like sulfur, water, or nitrogen compounds.[10] 2. Install Guard Bed: Use a guard bed before the main reactor to adsorb impurities from the feed stream.
Thermal Degradation (Sintering) 1. Characterize Catalyst: Use techniques like TEM or chemisorption to check for changes in metal particle size on the used catalyst. 2. Reduce Temperature: Sintering is often caused by excessively high temperatures. Ensure the reactor temperature is uniform and does not have "hot spots."[9]

Quantitative Data Summary

The choice of catalyst and reaction conditions significantly impacts the conversion of n-alkanes and the selectivity towards desired branched isomers versus undesired cracking products.

Catalystn-Alkane FeedTemperature (°C)Conversion (%)Isomer Yield (%)Cracking Yield (%)Reference
Pt/H-ZSM-5n-Decane~250-3508319High[1]
Pt-ZSM-22n-Decane~250-350VariesHigher than ZSM-5Lower than ZSM-5[1]
Pt-based (Noble Metal)Long-chain230 - 240OptimalMaximizedMinimized[1]
Transition Metal-basedLong-chain> 300OptimalLower than PtHigher than Pt[1]

Note: Specific yields are highly dependent on the full set of reaction conditions (pressure, space velocity, H₂/HC ratio).

Key Experimental Protocols

Protocol 1: Product Analysis by Gas Chromatography (GC)

This protocol outlines a general method for analyzing the reaction mixture to determine conversion and product distribution.

  • Sample Preparation:

    • Carefully withdraw a representative sample from the reactor effluent.

    • If necessary, dilute the sample in a suitable solvent (e.g., hexane (B92381) or toluene) to a concentration appropriate for GC analysis.

    • Add an internal standard (e.g., a non-reactive alkane of different chain length not present in the sample) for accurate quantification.

  • GC Instrument Setup:

    • Column: A capillary column suitable for hydrocarbon analysis (e.g., DB-1, DB-5, or similar non-polar phase).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate.

    • Injector: Set to a temperature sufficient to vaporize the sample (e.g., 250-300°C).

    • Detector: Flame Ionization Detector (FID), which is ideal for hydrocarbons. Set temperature to 280-320°C.

    • Oven Program: Start at a low temperature (e.g., 40-50°C) and ramp up to a higher temperature (e.g., 250-280°C) at a controlled rate (e.g., 5-10°C/min) to ensure separation of all components from light cracking products to the heavier isomers and unreacted starting material.

  • Analysis:

    • Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

    • Identify peaks by comparing their retention times to those of known standards.

    • Integrate the area of each peak.

    • Calculate Conversion:

      • Conversion (%) = [ (Initial Moles of Reactant - Final Moles of Reactant) / Initial Moles of Reactant ] x 100

    • Calculate Yield of a Specific Isomer:

      • Yield (%) = (Moles of Isomer Formed / Initial Moles of Reactant) x 100

    • Use the internal standard to correct for variations in injection volume.

References

Improving the resolution of chiral separations of alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the resolution of chiral separations of alkanes. The separation of alkane enantiomers is a significant challenge due to their nonpolar nature and reliance on weak intermolecular forces for chiral recognition.[1] This guide focuses on practical issues encountered during gas chromatography (GC) experiments, the predominant technique for this application.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for successfully separating alkane enantiomers?

The single most important factor is the selection of the chiral stationary phase (CSP).[2] Due to the volatility and nonpolar nature of alkanes, GC columns with modified cyclodextrin-based CSPs are the most effective and widely used.[1][2] The underlying separation mechanism involves the formation of temporary inclusion complexes, where the alkane enantiomers fit differently into the chiral cavity of the cyclodextrin (B1172386), leading to different retention times.[1]

Q2: How do I choose the correct cyclodextrin-based CSP for my alkane analytes?

The choice depends on the molecular size of the alkane enantiomers you are trying to separate.[2] The diameter of the cyclodextrin cavity must be appropriate to allow for inclusion of the guest molecule while still providing enantioselective interactions.

Cyclodextrin TypeCavity SizeRecommended For
α-cyclodextrin SmallestSmaller, less bulky chiral alkanes.[2]
β-cyclodextrin MediumA wide range of chiral compounds, including many common alkanes.[2][3]
γ-cyclodextrin LargestLarger, bulkier chiral alkanes.[2]

Beyond the base cyclodextrin, the derivatization of the hydroxyl groups on the rim plays a crucial role in fine-tuning selectivity.[1] It is often necessary to screen a few columns with different derivatized cyclodextrins to find the optimal phase for a specific separation.

Q3: How does temperature impact the resolution of chiral alkane separations?

Temperature is a critical parameter that must be carefully optimized. Generally, lower elution temperatures lead to better enantiomeric resolution.[2][4] This is because lower temperatures enhance the energetic differences between the transient diastereomeric complexes formed between the enantiomers and the CSP, thus increasing selectivity.[2][4] However, this comes at the cost of longer analysis times. A compromise must be found between resolution and run time.[4] Enantioselectivity is rarely observed at temperatures above 200°C.[4]

Q4: What is the optimal carrier gas and flow rate?

For chiral GC, hydrogen or helium are the preferred carrier gases. To achieve the best selectivity in the shortest time, it is often advantageous to use a high linear velocity (high flow rate) combined with the lowest possible elution temperature.[4]

Carrier GasRecommended Linear Velocity
Hydrogen 60-80 cm/sec
Helium ~60 cm/sec[4]

Optimizing the flow rate is a balance; while higher flow rates decrease analysis time, excessively high rates can lead to a reduction in column efficiency and, consequently, resolution.[5][6]

Troubleshooting Guide: Poor Resolution

Poor resolution or complete co-elution of enantiomeric peaks is one of the most common challenges in chiral chromatography.[7] The following guide provides a systematic approach to diagnosing and resolving this issue.

Problem: Peaks are broad and/or resolution is less than 1.5.

Below is a logical workflow to troubleshoot poor resolution in your chiral alkane separation.

Caption: A systematic workflow for troubleshooting poor peak resolution.

Detailed Troubleshooting Steps & Explanations

1. Optimize GC Method Parameters

  • Oven Temperature: This is the most powerful parameter for influencing selectivity.[8]

    • Action: Lower the initial oven temperature and use a slower temperature ramp rate (e.g., 1-5 °C/min).[4] Lower temperatures increase the interaction time between the analytes and the CSP, which generally improves resolution.[2]

  • Carrier Gas Flow Rate:

    • Action: Ensure your carrier gas flow rate is within the optimal range for your column dimensions and carrier gas type.[5] While high flow rates reduce run time, a flow rate that is too high can decrease resolution.[5] Conversely, a flow rate that is too low can lead to peak broadening due to diffusion.[6]

  • Injection Volume/Concentration:

    • Action: Reduce the injection volume or dilute the sample. Column overload is a common cause of peak fronting or broadening, which deteriorates resolution.[7]

2. Check Hardware and Consumables

  • Column Selection:

    • Action: Confirm that the chosen CSP (e.g., α, β, or γ-cyclodextrin derivative) is appropriate for the size of your alkane analytes.[2] Using a CSP with a cavity size that is too large or too small will result in poor or no separation.

  • Inlet Maintenance:

    • Action: Regularly replace the inlet liner and septum.[7] Active sites in a dirty liner or degradation products from the septum can cause peak tailing and loss of resolution.

  • Column Installation:

    • Action: Ensure the column is installed correctly with clean, square cuts at both ends. Poor cuts or improper fitting installation can create dead volume, leading to peak broadening and tailing.[9] Check for leaks at the inlet and detector fittings.[10]

3. Perform Advanced Maintenance

  • Column Contamination:

    • Action: If you suspect contamination from previous injections, disconnect the column from the detector and bake it out at its maximum rated temperature for a few hours. This can remove less volatile contaminants.[7]

  • Column Inlet Damage:

    • Action: Non-volatile residues can accumulate at the head of the column. Carefully trim 10-20 cm from the inlet side of the column to restore performance.

Key Experimental Protocols

Protocol: GC Column Installation for Optimal Performance

A proper installation is crucial to avoid leaks and extra-column band broadening that can ruin a high-resolution separation.

  • Column Inspection: Before installation, visually inspect the column ends for clean, 90-degree cuts. If the cut is uneven, use a ceramic scoring wafer to make a fresh cut.

  • Fitting Assembly: Slide the appropriate column nut and ferrule onto the column. For capillary columns, graphite (B72142) or graphite/vespel ferrules are common.

  • Inlet Installation:

    • Insert the column into the injector port until it reaches the stop. Refer to your specific GC instrument manual for the correct insertion depth for your inlet type (e.g., Split/Splitless).

    • Withdraw the column by 1-2 mm to prevent it from bottoming out.

    • Tighten the column nut by hand until snug, then use a wrench to tighten it an additional quarter to half turn. Do not overtighten, as this can crush the column or damage the ferrule.

  • Detector Installation: Repeat the process for the detector side, again referring to the manual for the correct insertion depth.

  • Leak Check: After installation, pressurize the system with the carrier gas and use an electronic leak detector to check for leaks at both the injector and detector fittings.

Relationship Between Key GC Parameters

The interplay between temperature, flow rate, and the stationary phase dictates the success of a chiral separation. The following diagram illustrates these relationships.

G cluster_params Adjustable Parameters cluster_outcomes Chromatographic Outcomes temp Temperature resolution Resolution (Rs) temp->resolution Decrease -> Increase Rs retention Retention Time (tR) temp->retention Decrease -> Increase tR flow Flow Rate flow->resolution Optimize for Max Rs flow->retention Increase -> Decrease tR efficiency Efficiency (N) flow->efficiency Optimize (Van Deemter) csp Chiral Stationary Phase (CSP) csp->resolution Primary Driver of Selectivity csp->retention Influences tR

Caption: The relationship between key GC parameters and their effect on separation.

References

Purity assessment issues for 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Ethyl-3,4-dimethyloctane. The information is designed to address common purity assessment challenges encountered during experimental work.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the purity analysis of this compound using common analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Question 1: My GC-MS analysis of this compound shows multiple peaks close to the main product peak. What could be the cause?

Answer: The presence of multiple, closely eluting peaks in a GC-MS chromatogram of this compound often suggests the presence of structural isomers. Given its molecular formula, C12H26, numerous isomers of dodecane (B42187) exist.[1][2][3][4][5][6][7][8] During synthesis, side reactions or incomplete reactions can lead to the formation of isomers such as:

  • 5-Ethyl-3,3-dimethyloctane[3]

  • 5-Ethyl-3,5-dimethyloctane[4][7]

  • 5-Ethyl-2,4-dimethyloctane[6]

  • Other positional isomers of ethyl- and dimethyl-octane.

To confirm the identity of these peaks, carefully analyze the mass spectrum of each peak and compare it with a reference spectrum of this compound and its known isomers if available.

Question 2: The mass spectrum of my main peak does not perfectly match the expected fragmentation pattern for this compound. Why might this be?

Answer: Several factors can lead to a mismatch in mass spectra:

  • Co-elution of Impurities: An impurity may be co-eluting with your main compound, leading to a composite mass spectrum. Improving the GC separation by optimizing the temperature program or using a different column chemistry may resolve this.

  • Instrumental Variations: Different mass spectrometers (e.g., quadrupole, ion trap, TOF) can produce slightly different fragmentation patterns. Ensure your instrument is properly calibrated.

  • Presence of an Isomer: You may have synthesized an isomer of this compound that has a very similar retention time but a different fragmentation pattern.

Question 3: My NMR spectrum of this compound appears complex and difficult to interpret. What are the common issues?

Answer: The complexity in the ¹H or ¹³C NMR spectrum of this compound can arise from:

  • Overlapping Signals: Due to the similar chemical environments of many protons and carbons in a branched alkane, significant signal overlap, particularly in the aliphatic region (0.8-1.5 ppm in ¹H NMR), is expected. Using a higher field NMR spectrometer can improve signal dispersion.

  • Presence of Stereoisomers: this compound has multiple chiral centers, leading to the possibility of diastereomers. Each diastereomer can have a unique NMR spectrum, resulting in a more complex overall spectrum if a mixture is present.

  • Solvent Impurities: Residual solvents from the synthesis or purification steps can introduce extra peaks into the spectrum.

Question 4: I suspect my sample of this compound is contaminated with a starting material or a byproduct from the synthesis. How can I identify it?

Answer: To identify synthetic impurities, consider the reaction used to synthesize this compound. Potential impurities could include:

  • Unreacted Starting Materials: Look for the characteristic signals of the starting materials in your GC-MS or NMR data.

  • Dehydrogenation Products: An unsaturated analog, such as 5-Ethyl-3,4-dimethyloctene (C12H24), could be a possible byproduct.[9] This would be evident by the presence of signals in the olefinic region of an NMR spectrum and a molecular ion peak in the mass spectrum that is 2 Da lower.

  • Homologs: Depending on the synthesis, you might have related alkanes with different chain lengths, such as 5-Ethyl-3,4-dimethyldecane.[10]

Purity Assessment Workflow

The following diagram outlines a typical workflow for assessing the purity of this compound.

Purity_Assessment_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_conclusion Purity Determination prep Dissolve Sample in Volatile Solvent (e.g., Hexane) gcms GC-MS Analysis prep->gcms nmr NMR Spectroscopy (¹H, ¹³C) prep->nmr gc_data Analyze Chromatogram (Retention Time, Peak Area) gcms->gc_data ms_data Analyze Mass Spectrum (Fragmentation Pattern) gcms->ms_data nmr_data Analyze NMR Spectrum (Chemical Shifts, Integration) nmr->nmr_data purity Calculate Purity (e.g., % Area in GC) gc_data->purity impurity Identify Impurities ms_data->impurity nmr_data->impurity purity->impurity

Caption: Workflow for the purity assessment of this compound.

Illustrative Quantitative Data

The following table presents hypothetical data for a GC-MS analysis of a this compound sample, illustrating a potential impurity profile.

Peak No.Retention Time (min)Area (%)Tentative IdentificationMolecular Weight ( g/mol )
110.22.55-Ethyl-2,4-dimethyloctane (Isomer)170.33
210.595.0This compound 170.33
310.81.85-Ethyl-3,5-dimethyloctane (B15458292) (Isomer)170.33
411.20.75-Ethyl-3,4-dimethyldecane (Homolog)198.39

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of this compound.

  • Sample Preparation: Prepare a 1 mg/mL solution of the sample in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Instrumentation: Use a gas chromatograph coupled to a mass spectrometer.[11]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for separating hydrocarbons.[11]

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Carrier Gas: Helium with a constant flow rate.

    • Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Integrate the peaks in the total ion chromatogram to determine the relative peak areas. Identify the main peak and any impurities by comparing their mass spectra to a reference library or by interpreting the fragmentation patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general procedure for acquiring ¹H and ¹³C NMR spectra of this compound.

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 16-64, depending on sample concentration.

    • Spectral Width: -2 to 12 ppm.

    • Relaxation Delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled experiment.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Spectral Width: 0 to 200 ppm.

  • Data Analysis: Process the spectra using appropriate software. Reference the solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the proton signals and correlate the chemical shifts to the structure of this compound and any suspected impurities.

References

Technical Support Center: Matrix Effects in Hydrocarbon Analysis of Lubricants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding matrix effects encountered during the analysis of hydrocarbons in lubricants. It is intended for researchers, scientists, and professionals in drug development who utilize chromatographic techniques for lubricant analysis.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of lubricant analysis?

A1: In the analysis of hydrocarbons in lubricants, the "matrix" refers to all components of the sample other than the target hydrocarbon analytes. This includes the base oil, various additives (e.g., detergents, antioxidants, anti-wear agents), and contaminants.[1][2] Matrix effects are the interferences caused by these components that can alter the analytical signal of the target hydrocarbons, leading to inaccurate quantification.[3][4] These effects can manifest as signal enhancement (an artificially high reading) or signal suppression (an artificially low reading).[3][5]

Q2: What are the common causes of matrix effects in Gas Chromatography (GC) analysis of lubricants?

A2: The primary causes of matrix effects in the GC analysis of lubricants include:

  • Co-elution of Matrix Components: Lubricant additives or heavy hydrocarbon fractions can co-elute with the target analytes, interfering with their detection.[6]

  • Inlet Discrimination: High molecular weight hydrocarbons and non-volatile additives can accumulate in the GC inlet, creating active sites that can trap or degrade analytes, leading to poor peak shape and reduced sensitivity.[7][8]

  • Column Bleed: High temperatures can cause the stationary phase of the GC column to degrade and "bleed," leading to a rising baseline and potential interference with analyte peaks.[7]

  • Contamination: Contamination from the sample itself, the solvent, or the GC system can introduce interfering peaks.[7]

Q3: How can I identify if my analysis is being affected by matrix effects?

A3: To determine if your analysis is impacted by matrix effects, you can perform the following:

  • Matrix-Matched Calibration: Compare the slope of a calibration curve prepared in a clean solvent to one prepared in a matrix that closely resembles your samples (a "matrix-matched" standard). A significant difference in the slopes indicates the presence of matrix effects.[9]

  • Post-Extraction Spike: Analyze a blank lubricant sample that has been spiked with a known concentration of your target hydrocarbons after the extraction process. The recovery of the spiked analytes can indicate the extent of signal suppression or enhancement.[10]

  • Standard Addition: Add known amounts of the analyte to the actual sample and measure the response. This method can help to quantify the analyte concentration while compensating for matrix effects.[10]

Troubleshooting Guides

This section provides step-by-step guidance for resolving common issues encountered during the analysis of hydrocarbons in lubricants.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Possible Causes and Solutions:

Cause Troubleshooting Steps
Active Sites in the Inlet or Column 1. Clean or Replace the Inlet Liner: Non-volatile residues from the lubricant matrix can accumulate in the liner.[7] 2. Use a Deactivated Liner: Employ a liner that has been treated to reduce active sites.[8] 3. Trim the Column: Remove the first 10-20 cm of the analytical column to eliminate contamination at the inlet.[8]
Column Overload 1. Dilute the Sample: Reduce the concentration of the sample being injected.[7] 2. Increase the Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample reaching the column.[7]
Improper Column Installation 1. Verify Column Position: Ensure the column is installed at the correct depth in the inlet and detector according to the manufacturer's instructions.[8] 2. Ensure a Clean Cut: Make sure the column ends are cut cleanly and at a 90-degree angle.[8]
Issue 2: Retention Time Shifts

Possible Causes and Solutions:

Cause Troubleshooting Steps
Carrier Gas Flow Instability 1. Check for Leaks: Use an electronic leak detector to check for leaks at the inlet, septum, and column fittings.[7][11] 2. Verify Flow Rate: Measure the carrier gas flow rate at the detector outlet to ensure it matches the method setpoint.[12]
Column Contamination 1. Bake Out the Column: Heat the column to its maximum allowable temperature (without sample injection) to remove contaminants.[7] 2. Trim the Column: As a last resort, trim the front end of the column.[8]
Changes in Stationary Phase Chemistry 1. Column Aging: Over time, the stationary phase can degrade. If other troubleshooting steps fail, the column may need to be replaced.[13]
Issue 3: Reduced Sensitivity or Loss of Response

Possible Causes and Solutions:

Cause Troubleshooting Steps
Inlet Contamination 1. Clean the Inlet: Disassemble and clean the GC inlet.[7] 2. Replace the Septum and Liner: These are common sources of contamination.[7]
Detector Contamination 1. Clean the Detector: Follow the manufacturer's instructions for cleaning the specific detector being used (e.g., FID, MS source).[7]
Analyte Degradation 1. Check for Active Sites: As with peak tailing, active sites in the inlet can cause analyte degradation.[7] 2. Lower Injection Temperature: If the analytes are thermally labile, a lower injection temperature may be necessary.

Experimental Protocols

Protocol 1: Solid Phase Extraction (SPE) for Cleanup of Lubricant Samples

This protocol is designed to remove polar additives and other interfering compounds from lubricant samples prior to GC analysis.

Materials:

  • SPE Cartridges: Normal-phase (e.g., Silica, Florisil®)[14]

  • Solvents: Hexane (B92381), Dichloromethane (DCM)[14]

  • Sample: Lubricating oil

  • Vials for collection

Procedure:

  • Sample Pre-treatment: Dilute the lubricant sample in a non-polar solvent like hexane to reduce its viscosity.

  • Column Conditioning: Condition the SPE cartridge by passing 2-3 column volumes of hexane through it. Do not allow the column to go dry.[15]

  • Sample Loading: Slowly apply the diluted sample to the conditioned SPE cartridge at a consistent flow rate (e.g., 1-2 drops/second).

  • Washing: Wash the cartridge with a small volume of a non-polar solvent (e.g., hexane) to elute the non-polar hydrocarbon analytes while retaining the polar interferences on the sorbent.

  • Elution: The fraction that passes through during the sample loading and washing steps contains the hydrocarbons of interest and is collected for analysis. The polar interferences remain on the cartridge.

  • Concentration: If necessary, concentrate the collected fraction under a gentle stream of nitrogen before GC analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Hydrocarbon Analysis in Used Lubricants

This protocol is suitable for separating hydrocarbons from the more polar degradation products and additives found in used lubricants.

Materials:

Procedure:

  • Sample and Solvent Addition: In a separatory funnel, add the used lubricant sample and a suitable extraction solvent system. A common approach is to use a polar solvent like 1-butanol to precipitate additives and impurities, followed by extraction of the base oil with a non-polar solvent like hexane.[16] A typical ratio is 1:3 (oil to solvent) by weight.[16]

  • Mixing: Shake the separatory funnel vigorously for a set period (e.g., 20 minutes) to ensure thorough mixing and transfer of analytes between the phases.[16]

  • Phase Separation: Allow the layers to separate. The less dense hydrocarbon-rich layer (typically the top layer with hexane) will be distinct from the more polar solvent and precipitated material.[16]

  • Collection: Drain the lower layer and collect the upper hydrocarbon-rich layer.

  • Drying: Dry the collected hydrocarbon fraction by passing it through a small column of anhydrous sodium sulfate to remove any residual water.

  • Concentration: Concentrate the dried extract to the desired volume before GC analysis.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction

Technique Principle Effectiveness in Reducing Matrix Effects Potential Drawbacks
Dilution Reduces the concentration of all matrix components along with the analyte.Simple and can be effective for moderately complex matrices.May reduce analyte concentration below the limit of detection.[3]
Liquid-Liquid Extraction (LLE) Separates analytes from interferences based on their differential solubility in two immiscible liquids.Effective for removing highly polar or non-polar interferences.Can be labor-intensive, may form emulsions, and uses significant solvent volumes.[17]
Solid Phase Extraction (SPE) Separates components based on their affinity for a solid sorbent.[15]Highly selective and can provide very clean extracts.Requires method development to select the appropriate sorbent and solvents.[14]
Matrix-Matched Calibration Compensates for matrix effects by preparing calibration standards in a similar matrix to the samples.[9]Can provide accurate quantification when a representative blank matrix is available.A suitable blank matrix is often difficult to obtain.[6]

Visualizations

Troubleshooting_Workflow start Problem Observed (e.g., Poor Peak Shape, RT Shift) check_params Verify GC Method Parameters (Temps, Flows, Pressures) start->check_params params_ok Parameters Correct? check_params->params_ok fix_params Correct Parameters and Re-run params_ok->fix_params No check_inlet Inspect Inlet (Septum, Liner, O-ring) params_ok->check_inlet Yes end Problem Resolved fix_params->end inlet_issue Contamination or Wear? check_inlet->inlet_issue clean_inlet Clean/Replace Inlet Components inlet_issue->clean_inlet Yes check_column Inspect Column (Installation, Contamination) inlet_issue->check_column No run_standard Analyze Known Standard clean_inlet->run_standard column_issue Issue Found? check_column->column_issue trim_reinstall_column Trim/Re-install Column column_issue->trim_reinstall_column Yes column_issue->run_standard No trim_reinstall_column->run_standard std_ok Standard OK? run_standard->std_ok sample_prep_issue Investigate Sample Preparation/Matrix Effects std_ok->sample_prep_issue No, Standard Bad std_ok->end Yes replace_column Replace Column sample_prep_issue->replace_column replace_column->end Matrix_Effect_Mitigation cluster_prevention Minimize Matrix Effects (Proactive) cluster_compensation Compensate for Matrix Effects (Reactive) sample_prep Optimize Sample Preparation (SPE, LLE) end Accurate Quantification sample_prep->end dilution Sample Dilution dilution->end chrom_opt Chromatographic Optimization chrom_opt->end internal_std Internal Standard Calibration internal_std->end matrix_match Matrix-Matched Calibration matrix_match->end std_addition Standard Addition std_addition->end start Matrix Effect Identified start->sample_prep start->dilution start->chrom_opt start->internal_std start->matrix_match start->std_addition

References

Preventing thermal degradation of alkanes during analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the thermal degradation of alkanes during analytical experiments, particularly in gas chromatography (GC).

Troubleshooting Guides

Issue: Peak Tailing, Broadening, or Appearance of Unexpected Peaks

Users may observe poor peak shape, such as tailing or broadening, or the presence of additional, smaller peaks eluting before the parent alkane. These are common indicators of thermal degradation. The degradation can occur in the GC inlet or on the analytical column.[1][2]

The following diagram outlines a systematic approach to diagnosing and resolving the thermal decomposition of alkanes during GC analysis.

Troubleshooting Workflow for Alkane Thermal Decomposition A Poor Peak Shape or Unexpected Peaks Observed B Step 1: Lower Inlet Temperature A->B C Step 2: Inspect and Replace Inlet Liner & Septum B->C No Improvement F Resolution B->F Improvement D Step 3: Trim or Replace GC Column C->D No Improvement C->F Improvement E Step 4: Verify Inertness of Flow Path D->E No Improvement D->F Improvement E->F Improvement G Issue Persists E->G No Improvement H Problem Resolved F->H

Troubleshooting workflow for alkane thermal decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of alkane thermal decomposition during GC analysis?

A1: The primary causes of thermal decomposition, or pyrolysis, of alkanes in a GC system are:

  • High Inlet Temperatures: Excessively high temperatures in the vaporizing inlet can break the C-C and C-H bonds in alkanes, leading to the formation of smaller, more volatile fragments.[2] This is a common issue in both split and splitless injections.[2]

  • Active Sites: Catalytic activity within the GC inlet or on the column can promote degradation at temperatures lower than expected.[2] Active sites can be exposed metal surfaces in the inlet or areas of the column where the stationary phase has degraded.[1]

Q2: What are the common signs of thermal degradation in my chromatogram?

A2: Common signs of thermal degradation in a chromatogram include:

  • Peak Tailing: This can be a sign of active sites in the system causing unwanted interactions and degradation of your analytes.[1]

  • Appearance of "Ghost Peaks": These are unexpected peaks that can be due to the breakdown products of your target analytes.[1]

  • Poor Recovery of High-Boiling Alkanes: A significant decrease in peak area or the complete disappearance of peaks for longer-chain alkanes may be observed.[1]

  • Non-linear Calibration Curves: The response of higher molecular weight alkanes may not be linear with increasing concentration if degradation is occurring.[1]

  • Irreproducible Results: Inconsistent thermal degradation can lead to poor reproducibility of peak areas and retention times.[1]

Q3: How can I prevent the thermal degradation of my long-chain alkane samples?

A3: Preventing thermal degradation involves a multi-faceted approach focused on reducing thermal stress and ensuring an inert sample path:

  • Optimize GC Method Parameters: Lower the injector temperature to the lowest possible temperature that still allows for efficient vaporization of your analytes.[1]

  • Optimize Injection Technique: Programmed Temperature Vaporization (PTV) injection can be used. This technique involves injecting the sample into a cool injector, which is then rapidly heated to transfer the analytes to the column.[1]

  • Use an Inert Flow Path: Ensure all components in the sample flow path (inlet liner, column, ferrules, etc.) are made of inert materials to minimize active sites.[3][4][5]

  • Proper Column Installation and Conditioning: Ensure the column is installed correctly to avoid dead volumes and contact with active metal surfaces. Properly condition new columns to remove any residual manufacturing materials and ensure a stable, inert stationary phase.[1]

Q4: Can the carrier gas affect the thermal degradation of alkanes?

A4: Yes, the purity of the carrier gas is important. The presence of oxygen in the carrier gas can cause oxidative damage to the stationary phase, especially at high temperatures, leading to increased column bleed and the creation of active sites that can promote analyte degradation.[6] It is crucial to use high-purity carrier gas and install oxygen traps on the carrier gas line.[6]

Data Presentation

The following table provides a conceptual summary of the expected impact of inlet temperature on the degradation of a hypothetical thermally labile long-chain alkane.

Inlet Temperature (°C)Expected Peak Area of Parent AlkaneObservation of Degradation ProductsRecommendation
250100% (normalized)NoneOptimal for minimizing degradation.
30085%Small, early-eluting peaks appear.Use with caution; monitor for degradation.
35060%Significant increase in degradation peaks.Not recommended for thermally labile alkanes.
400<40%Parent peak is small; numerous degradation peaks dominate.Avoid; significant sample degradation.

The following table provides recommended starting GC-MS parameters for the analysis of a broad range of alkanes.

ParameterRecommended SettingRationale
Injector TypeSplit/SplitlessVersatile for various sample concentrations.[6]
Injector Temperature280 - 320 °CEnsures complete vaporization of high-boiling point alkanes.[6]
LinerDeactivated, single taper with glass woolPromotes homogeneous vaporization and traps non-volatile materials.[6]
Carrier GasHydrogen or HeliumHydrogen allows for faster analysis.[6]
Flow Rate1-2 mL/minA good starting point for optimization.[6]
Oven Program40°C (hold 3 min), ramp 6°C/min to 320°C (hold 10 min)A typical program for a broad range of alkanes.[6]
Column Phase100% Dimethylpolysiloxane (non-polar)Good selectivity for non-polar alkanes.[6]

Experimental Protocols

Protocol 1: GC Column Conditioning

Objective: To remove residual manufacturing materials and ensure a stable, inert stationary phase for a new GC column.[1]

Materials:

  • New GC column

  • Gas chromatograph with carrier gas supply

Procedure:

  • Installation: a. Install the column in the GC inlet, but do not connect it to the detector.[1] b. Set the carrier gas flow rate according to the column manufacturer's recommendation.[1]

  • Purging: a. Purge the column with carrier gas at room temperature for 15-30 minutes to remove any oxygen.[1]

  • Conditioning: a. Set the oven temperature program to ramp at 5-10°C/min to the column's maximum isothermal temperature (or 20°C above the maximum temperature of your analytical method, whichever is lower).[1] b. Hold at the maximum temperature for 1-2 hours. For columns with very thick films, a longer conditioning time may be necessary.[1] c. Cool down the oven.[1]

  • Final Installation: a. Connect the column to the detector.[1] b. Perform a blank run (injecting no sample) using your analytical method to verify a stable baseline.[1]

Protocol 2: Inlet Liner and Septum Replacement

Objective: To perform routine maintenance to prevent the buildup of non-volatile residues and potential active sites in the GC inlet.

Materials:

  • New, deactivated inlet liner

  • New septum

  • Forceps

Procedure:

  • Cool Down: a. Ensure the GC inlet is at a safe temperature (below 50°C). b. Turn off the carrier gas.[7]

  • Remove Inlet Nut: a. Unscrew the retaining nut at the top of the inlet.[7]

  • Replace Septum: a. Remove the old septum and replace it with a new one.[7] b. Be careful not to overtighten the nut, as this can cause the septum to core.[7]

  • Access Liner: a. After replacing the septum, proceed to access the liner by removing the appropriate fittings as per your instrument's manual.[7]

  • Remove Old Liner: a. Carefully remove the old liner with forceps. Note its orientation.[7]

  • Install New Liner: a. Place a new, deactivated liner in the same orientation as the old one.[7]

  • Reassemble Inlet: a. Reassemble the inlet, ensuring all connections are secure.[7]

  • Restore Gas Flow and Check for Leaks: a. Turn the carrier gas back on and perform a leak check at the inlet fitting.[7]

  • Equilibrate: a. Heat the inlet to its setpoint temperature and allow the system to equilibrate before running a sample.[7]

Mandatory Visualization

The following diagram illustrates the logical relationship for preventing thermal degradation of alkanes.

Preventing Alkane Thermal Degradation A Goal: Minimize Thermal Degradation B Optimize GC Method A->B C Ensure Inert Flow Path A->C D Proper Maintenance A->D E Lower Inlet Temperature B->E F Use PTV Injection B->F G Use Inert Liner & Septum C->G H Use Inert Column C->H I Regularly Replace Liner & Septum D->I J Condition New Columns D->J K High-Quality Chromatographic Results E->K F->K G->K H->K I->K J->K

Logical approach to preventing thermal degradation.

References

Technical Support Center: Quantitative Analysis of C12H26 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the quantitative analysis of dodecane (B42187) (C12H26) isomers. Given the existence of 355 structural isomers of dodecane, their separation and quantification present a significant analytical challenge due to their similar physicochemical properties.[1] This guide is intended for researchers, scientists, and drug development professionals working on applications that require precise characterization of these compounds.

Frequently Asked Questions (FAQs)

Q1: Why is the quantitative analysis of C12H26 isomers so challenging?

A1: The primary challenge lies in the sheer number of isomers (355) and their very similar physical and chemical properties, such as boiling points and polarities.[1] This similarity makes chromatographic separation difficult, often resulting in co-elution, where multiple isomers are not fully resolved and appear as a single or overlapping peak.[2] Furthermore, obtaining certified reference materials for all, or even a significant subset, of these isomers is often not feasible, complicating accurate identification and quantification.

Q2: What are the most common analytical techniques for C12H26 isomer analysis?

A2: Gas chromatography (GC) is the most promising and widely used technique for the separation and analysis of volatile compounds like dodecane isomers.[3] When coupled with a Flame Ionization Detector (FID), it provides excellent sensitivity for quantitative analysis. For definitive identification, especially in complex mixtures, Gas Chromatography-Mass Spectrometry (GC-MS) is indispensable as it provides structural information.[4] High-resolution capillary columns are essential for achieving the best possible separation of these closely related compounds.[3]

Q3: What is the role of calibration standards in the quantitative analysis of C12H26 isomers?

A3: Calibration standards are crucial for accurate quantification. They are used to create a calibration curve, which plots the instrument's response (e.g., peak area) against known concentrations of an analyte.[1] For C12H26 isomers, certified reference materials (CRMs) of individual isomers are used to confirm their identity by comparing retention times and to establish a reliable concentration-response relationship. While n-dodecane standards are readily available, obtaining a wide range of branched isomers can be difficult.[5][6]

Q4: What are Kovats Retention Indices and how are they useful for identifying C12H26 isomers?

A4: The Kovats Retention Index (RI) is a standardized method for reporting retention times in gas chromatography, making them less dependent on the specific analytical conditions of a single instrument.[7][8] It relates the retention time of an analyte to the retention times of adjacent n-alkanes, which are assigned RI values of 100 times their carbon number (e.g., n-decane RI = 1000, n-dodecane RI = 1200).[7][9] By calculating the RI of an unknown peak and comparing it to databases of published RI values, researchers can tentatively identify isomers even without a dedicated standard.[9] This is particularly useful for distinguishing between isomers with similar mass spectra.[10]

Troubleshooting Guides

This section addresses specific issues that may arise during the quantitative analysis of C12H26 isomers.

Issue 1: Poor resolution or co-elution of isomers.

  • Q: My chromatogram shows broad, overlapping peaks for several C12H26 isomers. How can I improve the separation?

  • A:

    • Optimize the Temperature Program: This is often the most effective first step.[11] A slower temperature ramp (e.g., 1-2°C per minute) during the elution window of the dodecane isomers can significantly improve resolution.[12]

    • Select an Appropriate GC Column: The choice of the stationary phase is critical. For non-polar alkanes, a non-polar stationary phase like a 100% dimethylpolysiloxane (e.g., DB-1, HP-1) or a 5% phenyl-methylpolysiloxane (e.g., DB-5, HP-5ms) is a good starting point.[11][13] Using a longer column (e.g., 60m or 100m) or a column with a smaller internal diameter (e.g., 0.18mm) can increase separation efficiency.[12]

    • Adjust Carrier Gas Flow Rate: Ensure the carrier gas (typically Helium or Hydrogen) flow rate is set to its optimal linear velocity for your column's internal diameter to maximize efficiency.[11]

Issue 2: Inaccurate quantification and variable results.

  • Q: The concentrations I'm calculating for my target isomers are not consistent across different runs. What could be the cause?

  • A:

    • Check for Co-elution: Inconsistent results can be a symptom of underlying co-elution.[11] Even a small, unresolved peak shoulder can significantly impact the peak area integration and thus the calculated concentration. Use GC-MS to examine the mass spectrum across the peak; a changing spectrum indicates multiple co-eluting compounds.[2]

    • Verify Injector Performance: Issues like a leaky septum or a contaminated injector liner can lead to poor reproducibility.[14] Ensure the liner is appropriate for your injection volume to prevent backflash, where the sample vaporizes to a volume larger than the liner, causing sample loss and contamination.[14]

    • Use an Internal Standard: An internal standard (IS) is a compound of known concentration added to every sample and standard. It helps to correct for variations in injection volume and instrument response. Choose an IS that is chemically similar to the analytes but does not co-elute with any peaks of interest.

Issue 3: Difficulty in identifying specific branched isomers.

  • Q: I have several well-resolved peaks that I suspect are C12H26 isomers, but their mass spectra are very similar. How can I confirm their identity?

  • A:

    • Use Kovats Retention Indices: As mentioned in the FAQ, calculating the Kovats RI for each unknown peak and comparing it to literature values is a powerful identification tool.[7][9] This requires running a mix of n-alkanes (e.g., C8 to C20) under the exact same conditions as your sample.

    • Acquire Certified Reference Materials: The most definitive way to confirm the identity of an isomer is to purchase a certified reference material of the suspected compound and compare its retention time and mass spectrum directly.[5][6] While not all isomers are commercially available, it's worth checking catalogues for key target analytes.

    • Analyze Mass Spectral Fragmentation: While the mass spectra of alkane isomers are often similar, careful examination of the relative abundances of key fragment ions (e.g., from characteristic branching points) can sometimes provide clues to the structure.

Experimental Protocols

The following is a recommended starting point for a Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of C12H26 isomers. Optimization will be required based on the specific isomers of interest and the sample matrix.

1. Preparation of Calibration Standards

  • Stock Solutions: Prepare individual stock solutions of available C12H26 isomer standards (e.g., n-dodecane, 2,2,4,6,6-pentamethylheptane) in a high-purity solvent like hexane (B92381) or cyclohexane (B81311) at a concentration of 1000 µg/mL.

  • Working Standards: Create a series of mixed working standards by diluting the stock solutions to achieve a range of concentrations that bracket the expected sample concentrations (e.g., 0.5, 1, 5, 10, 25, 50 µg/mL).

  • Internal Standard: If using an internal standard (e.g., deuterated dodecane or another n-alkane not present in the sample), add it to each calibration standard and sample at a constant concentration.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or similar.

  • Mass Spectrometer: Agilent 5977B MS or similar.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent. For higher resolution of complex mixtures, consider a longer column.

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Injector: Split/Splitless injector at 280°C.

  • Injection Mode: Splitless injection (1 µL) with a purge time of 1 minute.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp 1: 3°C/min to 150°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • MS Interface Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40 - 400 m/z.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full Scan for identification and Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification.

Data Presentation

Quantitative data should be summarized in clear, structured tables. Below are templates for presenting calibration data and sample quantification results.

Table 1: Calibration Data for C12H26 Isomers

Isomer NameRetention Time (min)Kovats Retention Index (RI)Calibration Range (µg/mL)R² of Calibration CurveAverage Response Factor
n-DodecaneUser Data1200User DataUser DataUser Data
2-MethyldecaneUser DataUser DataUser DataUser DataUser Data
...User DataUser DataUser DataUser DataUser Data

Table 2: Quantitative Results for C12H26 Isomers in a Sample

Sample IDIsomer NameRetention Time (min)Peak AreaCalculated Concentration (µg/mL)% RSD (n=3)
Sample-01n-DodecaneUser DataUser DataUser DataUser Data
Sample-01Isomer XUser DataUser DataUser DataUser Data
......User DataUser DataUser DataUser Data

Visualizations

The following diagrams illustrate key workflows for the analysis of C12H26 isomers.

TroubleshootingWorkflow cluster_0 Start: Poor Chromatographic Results cluster_1 Initial Checks cluster_2 Optimization Steps cluster_3 Resolution Start Poor Peak Resolution or Inconsistent Quantification CheckSpectrum Examine MS Scan Across Peak for Signs of Co-elution Start->CheckSpectrum CheckMethod Review GC Method Parameters (Temp Program, Flow Rate) CheckSpectrum->CheckMethod Spectrum indicates co-elution OptimizeTemp Decrease Temperature Ramp Rate or Add Isothermal Hold CheckMethod->OptimizeTemp CheckInjector Inspect/Clean Injector Liner and Check for Leaks CheckMethod->CheckInjector Method seems appropriate ChangeColumn Select Column with Different Selectivity or Higher Efficiency OptimizeTemp->ChangeColumn Resolution still poor ResultOK Acceptable Results Achieved OptimizeTemp->ResultOK Resolution improved ChangeColumn->ResultOK Resolution improved CheckInjector->ResultOK Reproducibility improved

Troubleshooting workflow for C12H26 isomer analysis.

ExperimentalWorkflow cluster_0 Preparation cluster_1 Analysis cluster_2 Data Processing cluster_3 Final Output PrepStandards Prepare Calibration Standards & Internal Std GCMS GC-MS Analysis with Optimized Method PrepStandards->GCMS PrepSample Prepare/Dilute Sample PrepSample->GCMS Integration Peak Integration & Identification (RT, MS) GCMS->Integration Calibration Generate Calibration Curve Integration->Calibration Quantify Quantify Isomers in Sample Integration->Quantify Calibration->Quantify Report Report Results Quantify->Report

General experimental workflow for quantitative analysis.

References

Technical Support Center: Trace Analysis of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the method development for trace analysis of branched alkanes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the trace analysis of branched alkanes?

A1: The trace analysis of branched alkanes presents several challenges. Key difficulties include the low concentration of these analytes, potential for contamination from various sources, and the complexity of the sample matrix which can interfere with analysis. Additionally, the structural similarity of different branched alkane isomers can make their separation and individual quantification difficult.[1]

Q2: Which analytical technique is most suitable for the trace analysis of branched alkanes?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used and powerful technique for the analysis of volatile and semi-volatile compounds, including branched alkanes.[2][3] For specific applications, particularly for related compounds like branched-chain fatty acids, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) may also be employed.[4][5]

Q3: How can I differentiate between different branched alkane isomers in my sample?

A3: Differentiating between branched alkane isomers typically requires high-resolution gas chromatography. Using a long, non-polar GC column can improve separation.[1] Identification is then confirmed by mass spectrometry, where the fragmentation patterns of branched alkanes can be characteristic. Preferential fragmentation at the branch site can help in identifying the structure.[6] Retention indices, determined by running a mixture of n-alkanes, can also aid in identification.[1]

Q4: What are the critical aspects of sample preparation for branched alkane analysis?

A4: The choice of sample preparation technique is crucial and depends on the sample matrix. For volatile branched alkanes in solid or liquid samples, techniques like headspace analysis, purge-and-trap, or solvent extraction are common.[7][8] It is important to select a method that provides good recovery of the target analytes while minimizing the extraction of interfering matrix components. For instance, methanol (B129727) extraction has been shown to be efficient for recovering volatile organic compounds from soil.[8][9] Automated solid-liquid extraction at elevated temperature and pressure can reduce extraction time and solvent usage for matrices like plant and fecal material.[2]

Q5: How do I ensure accurate quantification of branched alkanes at trace levels?

A5: Accurate quantification at trace levels requires a validated analytical method. Key components include the use of a calibration curve with a suitable dynamic range and the use of internal standards to compensate for variations in sample processing and instrument response.[2][4] For complex matrices, a matrix-matched calibration or the use of a stable isotope-labeled internal standard is highly recommended to mitigate matrix effects.[10][11]

Troubleshooting Guide

Issue Possible Causes Recommended Solutions References
High or Drifting Baseline 1. Column bleed at high temperatures.2. Contaminated carrier gas.3. Detector contamination.1. Ensure the column operating temperature is within its specified limit and condition the column properly.2. Use high-purity carrier gas and ensure gas purification traps are functional.3. Clean the detector according to the instrument manual.[12]
Ghost Peaks or Unexpected Peaks 1. Contamination from the injection port (e.g., septum bleed).2. Carryover from a previous injection.3. Contaminated solvent or glassware.1. Use high-quality septa and perform regular maintenance on the injection port.2. Run a solvent blank after a high-concentration sample to check for carryover.3. Use high-purity solvents and thoroughly clean all glassware.[12]
Poor Peak Shape (Tailing or Fronting) 1. Active sites in the GC system (e.g., inlet liner, column).2. Column overloading.3. Inappropriate injection technique.1. Use a deactivated inlet liner and ensure the column is properly conditioned.2. Dilute the sample or reduce the injection volume.3. Optimize the injection speed and temperature.
Low Analyte Response or Poor Recovery 1. Inefficient extraction from the sample matrix.2. Analyte loss during sample preparation (e.g., evaporation).3. Degradation of the analyte.1. Optimize the extraction solvent, time, and temperature. Consider a different extraction technique.2. Use a gentle evaporation method (e.g., nitrogen stream) and avoid complete dryness.3. Ensure proper storage of samples and standards.[8][9]
Difficulty in Identifying Branched Alkanes 1. Co-elution of isomers.2. Weak molecular ion in the mass spectrum.1. Optimize the GC temperature program for better separation. Use a longer GC column.2. Use a soft ionization technique like chemical ionization (CI) to enhance the molecular ion. Analyze the characteristic fragment ions from electron ionization (EI).[1][6]

Experimental Protocols

Protocol 1: GC-MS Analysis of Branched Alkanes in a Liquid Matrix

This protocol outlines a general procedure for the analysis of branched alkanes in a liquid matrix using solvent extraction followed by GC-MS.

1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1 mL of the liquid sample in a clean glass vial, add a known amount of an appropriate internal standard (e.g., a deuterated analog of a target alkane).

  • Add 3 mL of an extraction solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Vortex the mixture vigorously for 2 minutes.

  • Centrifuge the sample to achieve phase separation.

  • Carefully transfer the upper organic layer to a clean vial.

  • Concentrate the extract to a final volume of 100 µL under a gentle stream of nitrogen.

2. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 8890 GC or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms Ultra Inert, 30 m x 0.25 mm, 0.25 µm or a longer column (e.g., 100 m) for better resolution of isomers.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 300°C.

    • Hold: 10 minutes at 300°C.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL in splitless mode.

  • MSD Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

3. Data Analysis

  • Identify branched alkanes based on their retention times and mass spectra. Compare mass spectra with a reference library (e.g., NIST).

  • Quantify the identified alkanes by integrating the peak areas and using the internal standard for calibration.

Data Presentation

Table 1: Recovery of Volatile Organic Compounds (VOCs) using Different Soil Extraction Methods
Compound Methanol Extraction Recovery (%) Tetraglyme Extraction Recovery (%) Headspace (Aq-NaHSO4-HS) Recovery (%)
Benzene95 ± 585 ± 775 ± 8
Toluene98 ± 488 ± 680 ± 7
Ethylbenzene97 ± 490 ± 582 ± 6
m,p-Xylene96 ± 591 ± 583 ± 6
o-Xylene97 ± 492 ± 484 ± 5

Data adapted from comparative studies on VOC extraction from soil.[9] Methanol extraction generally shows high and robust recovery for a range of volatile organic compounds.[8]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Liquid Sample Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Extraction Solvent Add_IS->Add_Solvent Vortex Vortex Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Transfer Transfer Organic Layer Centrifuge->Transfer Concentrate Concentrate Transfer->Concentrate Inject Inject into GC-MS Concentrate->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify Compounds Detect->Identify Quantify Quantify Analytes Identify->Quantify Report Generate Report Quantify->Report troubleshooting_logic Start Poor Chromatographic Result Check_Baseline Is the baseline high or drifting? Start->Check_Baseline Check_Ghost_Peaks Are there unexpected peaks? Check_Baseline->Check_Ghost_Peaks No Sol_Baseline Action: Check carrier gas purity, condition column, clean detector. Check_Baseline->Sol_Baseline Yes Check_Peak_Shape Is the peak shape poor? Check_Ghost_Peaks->Check_Peak_Shape No Sol_Ghost_Peaks Action: Check for contamination in injector, solvent, or from carryover. Check_Ghost_Peaks->Sol_Ghost_Peaks Yes Sol_Peak_Shape Action: Use deactivated liner, check for column overload, optimize injection. Check_Peak_Shape->Sol_Peak_Shape Yes End Improved Result Check_Peak_Shape->End No Sol_Baseline->End Sol_Ghost_Peaks->End Sol_Peak_Shape->End

References

Validation & Comparative

Unambiguous Structure Verification: A 2D NMR Comparison for the Validation of 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals often face the critical task of unequivocally confirming the chemical structure of novel compounds. While 1D NMR provides valuable initial insights, complex stereochemistry and isomerism can lead to ambiguous assignments. This guide demonstrates the power of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy in providing definitive structural validation, using the isomeric alkanes 5-Ethyl-3,4-dimethyloctane and 4-Isopropyl-3-methylnonane as a comparative example.

The subtle differences in the branching patterns of these two C12H26 isomers present a challenge for structural elucidation based solely on 1D ¹H and ¹³C NMR spectra. However, through-bond correlation experiments, namely ¹H-¹H Correlation Spectroscopy (COSY), ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC), and ¹H-¹³C Heteronuclear Multiple Bond Correlation (HMBC), provide a detailed connectivity map of the entire molecule, enabling confident assignment.

Predicted NMR Data at a Glance

To illustrate the comparative power of 2D NMR, the predicted ¹H and ¹³C chemical shifts for both isomers are presented below. These values, generated using a validated NMR prediction algorithm, form the basis for interpreting the correlation spectra.

Table 1: Predicted ¹H and ¹³C Chemical Shifts for this compound

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
114.20.88t
223.11.25m
332.01.50m
445.51.65m
548.71.40m
625.51.30m
729.81.20m
814.10.90t
9 (3-Me)15.70.85d
10 (4-Me)11.90.83d
11 (5-Et C1)26.21.35m
12 (5-Et C2)11.00.86t

Table 2: Predicted ¹H and ¹³C Chemical Shifts for 4-Isopropyl-3-methylnonane

Atom NumberPredicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Multiplicity
114.20.88t
223.11.25m
332.01.50m
445.51.65m
528.91.20m
630.01.18m
722.81.28m
814.10.90t
914.10.91t
10 (3-Me)16.00.84d
11 (4-iPr CH)33.01.75m
12 (4-iPr Me)21.50.86d
13 (4-iPr Me)21.50.86d

Deciphering Connectivity: 2D NMR Correlation Data

The following tables summarize the key expected correlations from COSY, HSQC, and HMBC experiments for this compound. These correlations provide the unambiguous linkages required for structural confirmation.

Table 3: Key Expected ¹H-¹H COSY Correlations for this compound

Proton (δ ppm)Correlating Protons (δ ppm)
0.88 (H-1)1.25 (H-2)
1.25 (H-2)0.88 (H-1), 1.50 (H-3)
1.50 (H-3)1.25 (H-2), 1.65 (H-4), 0.85 (H-9)
1.65 (H-4)1.50 (H-3), 1.40 (H-5), 0.83 (H-10)
1.40 (H-5)1.65 (H-4), 1.30 (H-6), 1.35 (H-11)
1.30 (H-6)1.40 (H-5), 1.20 (H-7)
1.20 (H-7)1.30 (H-6), 0.90 (H-8)
0.90 (H-8)1.20 (H-7)
0.85 (H-9)1.50 (H-3)
0.83 (H-10)1.65 (H-4)
1.35 (H-11)1.40 (H-5), 0.86 (H-12)
0.86 (H-12)1.35 (H-11)

Table 4: Key Expected ¹H-¹³C HSQC Correlations for this compound

¹H (δ ppm)¹³C (δ ppm)Assignment
0.8814.2C-1
1.2523.1C-2
1.5032.0C-3
1.6545.5C-4
1.4048.7C-5
1.3025.5C-6
1.2029.8C-7
0.9014.1C-8
0.8515.7C-9
0.8311.9C-10
1.3526.2C-11
0.8611.0C-12

Table 5: Key Expected ¹H-¹³C HMBC Correlations for this compound

Proton (δ ppm)Correlating Carbons (δ ppm)
0.88 (H-1)23.1 (C-2), 32.0 (C-3)
0.85 (H-9)32.0 (C-3), 45.5 (C-4), 23.1 (C-2)
0.83 (H-10)45.5 (C-4), 32.0 (C-3), 48.7 (C-5), 15.7 (C-9)
0.86 (H-12)26.2 (C-11), 48.7 (C-5)
1.35 (H-11)11.0 (C-12), 48.7 (C-5), 45.5 (C-4), 25.5 (C-6)

Distinguishing Isomers: The Decisive Correlations

The key to differentiating this compound from 4-Isopropyl-3-methylnonane lies in the long-range HMBC correlations. For instance, in this compound, the protons of the ethyl group's methyl (H-12 at 0.86 ppm) will show a correlation to the methine carbon at position 5 (C-5 at 48.7 ppm). In contrast, for 4-Isopropyl-3-methylnonane, the methyl protons of the isopropyl group (H-12/13 at 0.86 ppm) would show a correlation to the quaternary carbon at position 4 and the methine of the isopropyl group (C-11). These distinct correlation patterns provide irrefutable evidence for the correct isomeric structure.

Experimental Protocols

To acquire the necessary 2D NMR data, the following experimental protocols are recommended for a standard 500 MHz NMR spectrometer.

Sample Preparation:

  • Dissolve 5-10 mg of the compound in 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

1. ¹H-¹H COSY (Correlation Spectroscopy):

  • Pulse Sequence: cosygpqf

  • Spectral Width (F2 and F1): 10 ppm (centered around 4.7 ppm)

  • Number of Scans (ns): 2

  • Number of Increments (ni): 256

  • Acquisition Time (aq): 0.256 s

  • Relaxation Delay (d1): 1.5 s

2. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Sequence: hsqcedetgpsisp2.2

  • Spectral Width (F2 - ¹H): 10 ppm (centered around 4.7 ppm)

  • Spectral Width (F1 - ¹³C): 60 ppm (centered around 35 ppm)

  • Number of Scans (ns): 2

  • Number of Increments (ni): 256

  • Acquisition Time (aq): 0.205 s

  • Relaxation Delay (d1): 1.5 s

  • ¹J(C,H) Coupling Constant: 145 Hz

3. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Sequence: hmbcgplpndqf

  • Spectral Width (F2 - ¹H): 10 ppm (centered around 4.7 ppm)

  • Spectral Width (F1 - ¹³C): 60 ppm (centered around 35 ppm)

  • Number of Scans (ns): 4

  • Number of Increments (ni): 256

  • Acquisition Time (aq): 0.205 s

  • Relaxation Delay (d1): 1.5 s

  • Long-range J(C,H) Coupling Constant: 8 Hz

Visualization of Molecular Connectivity

The following diagrams, generated using Graphviz (DOT language), illustrate the key through-bond correlations that are essential for the structural validation of this compound.

COSY_Correlations COSY Correlations for this compound H1 H-1 (0.88) H2 H-2 (1.25) H1->H2 H3 H-3 (1.50) H2->H3 H4 H-4 (1.65) H3->H4 H9 H-9 (0.85) H3->H9 H5 H-5 (1.40) H4->H5 H10 H-10 (0.83) H4->H10 H6 H-6 (1.30) H5->H6 H11 H-11 (1.35) H5->H11 H7 H-7 (1.20) H6->H7 H8 H-8 (0.90) H7->H8 H12 H-12 (0.86) H11->H12

Caption: Key ¹H-¹H COSY correlations in this compound.

HMBC_Correlations Key HMBC Correlations for this compound cluster_protons Protons cluster_carbons Carbons H1 H-1 C2 C-2 H1->C2 C3 C-3 H1->C3 H9 H-9 H9->C2 H9->C3 C4 C-4 H9->C4 H10 H-10 H10->C3 H10->C4 C5 C-5 H10->C5 C9 C-9 H10->C9 H12 H-12 H12->C5 C11 C-11 H12->C11 H11 H-11 H11->C4 H11->C5 C6 C-6 H11->C6 C12 C-12 H11->C12

Caption: Key long-range ¹H-¹³C HMBC correlations in this compound.

Workflow 2D NMR Structure Validation Workflow A 1. Acquire 1D NMR (¹H, ¹³C) B 2. Propose Putative Structure(s) A->B C 3. Acquire 2D NMR (COSY, HSQC, HMBC) B->C D 4. Assign Correlations C->D E 5. Compare with Alternative Structures D->E F 6. Confirm Structure E->F

Caption: Logical workflow for small molecule structure validation using 2D NMR.

A Comparative Analysis of Dodecane Isomer Mass Spectra

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectra of n-dodecane and two of its branched isomers: 2,2,4,6,6-pentamethylheptane (B104275) and 3,6-dimethyldecane (B102459). Understanding the fragmentation patterns of these isomers is crucial for their identification and differentiation in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This report includes quantitative mass spectral data, detailed experimental protocols for gas chromatography-mass spectrometry (GC-MS) analysis, and a visualization of the analytical workflow.

Comparative Fragmentation Data

The mass spectra of alkane isomers, while often complex, exhibit distinct differences based on their branching. Straight-chain alkanes, like n-dodecane, typically show a series of cluster peaks separated by 14 atomic mass units (amu), corresponding to the loss of successive CH₂ groups. Branched alkanes, however, tend to fragment preferentially at the branching points, leading to the formation of more stable secondary and tertiary carbocations. This results in a less prominent or absent molecular ion peak and a different distribution of fragment ion intensities compared to their linear counterparts.[1]

The following table summarizes the key mass spectral data for n-dodecane and two of its C₁₂H₂₆ isomers. The data highlights the significant variations in the relative abundance of characteristic fragment ions.

m/zn-Dodecane (Relative Intensity %)[2]2,2,4,6,6-Pentamethylheptane (Relative Intensity %)[3]3,6-Dimethyldecane (Relative Intensity %)[4]Proposed Fragment Ion
4377.975100[C₃H₇]⁺
57100.010065[C₄H₉]⁺
7151.53555[C₅H₁₁]⁺
8530.41530[C₆H₁₃]⁺
1135.8308[C₈H₁₇]⁺
1706.0Not ObservedNot Observed[C₁₂H₂₆]⁺ (Molecular Ion)

As illustrated in the table, the straight-chain isomer, n-dodecane, exhibits a visible molecular ion peak at m/z 170. In contrast, the highly branched 2,2,4,6,6-pentamethylheptane and the moderately branched 3,6-dimethyldecane do not show a discernible molecular ion peak under standard EI conditions. This is a characteristic feature of branched alkanes, where the molecular ion is less stable and readily undergoes fragmentation.[1] The base peak (most abundant ion) for n-dodecane is at m/z 57, corresponding to a butyl cation. For 2,2,4,6,6-pentamethylheptane, the base peak is also at m/z 57, likely due to the facile loss of a tert-butyl radical. In the case of 3,6-dimethyldecane, the base peak is observed at m/z 43, corresponding to a propyl cation.

Experimental Protocols

The following is a typical protocol for the analysis of dodecane (B42187) isomers using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of each dodecane isomer in a volatile solvent such as hexane (B92381) or dichloromethane.

  • Perform serial dilutions to obtain a final concentration of 10 µg/mL for each isomer.

2. Gas Chromatography (GC) Conditions:

  • GC System: Agilent 7890B GC or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar capillary column.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 250°C at a rate of 10°C/min.

    • Hold at 250°C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI).

  • Electron Energy: 70 eV.

  • Ion Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: m/z 35-550.

  • Scan Speed: 1000 amu/s.

4. Data Analysis:

  • Acquire the total ion chromatogram (TIC) to determine the retention time of each isomer.

  • Extract the mass spectrum for each chromatographic peak.

  • Identify the major fragment ions and their relative abundances.

  • Compare the obtained spectra with reference libraries such as the NIST Mass Spectral Library for confirmation.[3][5][6]

Workflow Visualization

The following diagram illustrates the general workflow for the GC-MS analysis of dodecane isomers.

GCMS_Workflow GC-MS Analysis Workflow for Dodecane Isomers cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_analysis Data Analysis Sample Dodecane Isomer (e.g., n-dodecane, 2,2,4,6,6-pentamethylheptane) Solvent Hexane Sample->Solvent Dissolve Dilution Dilution to 10 µg/mL Solvent->Dilution Injector Injector (250°C) Dilution->Injector GC_Column HP-5ms Column (Temperature Programmed) Injector->GC_Column Separation Ion_Source EI Ion Source (70 eV) GC_Column->Ion_Source Mass_Analyzer Quadrupole Mass Analyzer Ion_Source->Mass_Analyzer Ion Acceleration & Focusing Detector Detector Mass_Analyzer->Detector Ion Separation (by m/z) TIC Total Ion Chromatogram (TIC) Detector->TIC Mass_Spectrum Mass Spectrum Extraction TIC->Mass_Spectrum Library_Search NIST Library Comparison Mass_Spectrum->Library_Search Identification Isomer Identification Library_Search->Identification

Caption: GC-MS workflow for dodecane isomer analysis.

References

The Impact of Branching on Alkane Viscosity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the viscosity of alkanes is critical in various applications, from solvent selection in chemical reactions to the formulation of drug delivery systems. This guide provides a comparative study of the viscosity of branched versus linear alkanes, supported by experimental data and detailed methodologies.

The molecular structure of an alkane plays a pivotal role in determining its bulk physical properties. One of the most notable structure-property relationships is the effect of isomeric branching on viscosity. Generally, for alkanes with the same number of carbon atoms, a higher degree of branching leads to a more compact, spherical molecular shape. This reduces the surface area available for intermolecular van der Waals forces, resulting in a lower resistance to flow, and therefore, lower viscosity compared to their linear counterparts.[1][2] However, this trend is most pronounced in shorter-chain alkanes. For very long-chain alkanes, extensive branching can sometimes lead to an increase in viscosity due to a greater potential for molecular entanglement.[1]

Quantitative Comparison of Viscosity

The following tables summarize the dynamic viscosity of linear and branched alkanes with the same carbon number at various temperatures. The data clearly illustrates that for pentane (B18724) and octane (B31449) isomers, branching leads to a decrease in viscosity.

Table 1: Dynamic Viscosity of Pentane Isomers

Temperature (°C)n-Pentane (mPa·s)Isopentane (B150273) (2-Methylbutane) (mPa·s)Neopentane (2,2-Dimethylpropane) (mPa·s)
00.273[3][4]~0.399 (at -20°F/-6.7°C)[5]-
20-~0.300 (at 68°F/20°C)[5]-
250.214[3][4]--
300.205[3][4]--
500.173[3][4]--
750.140[3][4]--
1000.115[3][4]--

Table 2: Dynamic Viscosity of Octane Isomers

Temperature (K)n-Octane (mPa·s)Isooctane (2,2,4-Trimethylpentane) (mPa·s)
197.93--
223.08--
248.15--
273.15-0.79
298.15-0.472
303~0.51~0.47
323.15-0.36
348.16-0.29
523~0.08~0.09

Data for octane isomers is compiled from various sources, and direct comparison at identical temperatures can be challenging due to variations in experimental conditions. The data presented provides an illustrative comparison.[7][8]

Experimental Protocols

The determination of alkane viscosity is performed using precise and standardized experimental methods. The following are detailed methodologies for two common techniques used for measuring the viscosity of liquid hydrocarbons.

Capillary Viscometry

This method is widely used for measuring the kinematic viscosity of Newtonian fluids.

Apparatus:

  • Capillary Viscometer: Typically a U-shaped glass tube (e.g., Ostwald or Ubbelohde type) with a capillary of known dimensions.

  • Constant Temperature Bath: To maintain the sample at a precise and stable temperature.

  • Timer: A calibrated stopwatch or electronic timing device.

  • Pipette and Suction Bulb: For introducing the sample into the viscometer.

Procedure:

  • Sample Preparation: The alkane sample is brought to the desired experimental temperature.

  • Viscometer Setup: The clean and dry capillary viscometer is securely mounted in the constant temperature bath.

  • Sample Loading: A specific volume of the alkane sample is introduced into the larger arm of the viscometer using a pipette.

  • Flow Initiation: Suction is applied to the smaller arm to draw the liquid up through the capillary and above the upper timing mark.

  • Time Measurement: The suction is released, and the time taken for the liquid meniscus to fall between the upper and lower timing marks under gravity is accurately measured.

  • Calculation: The kinematic viscosity (ν) is calculated using the measured flow time (t) and the viscometer constant (C), which is determined by calibrating with a fluid of known viscosity: ν = C × t. The dynamic viscosity (η) can then be calculated by multiplying the kinematic viscosity by the density (ρ) of the liquid at the same temperature: η = ν × ρ.

Vibrating-Wire Viscometry

This technique offers high precision and is suitable for a wide range of viscosities, including measurements at high pressures.

Apparatus:

  • Vibrating-Wire Sensor: A thin wire (often tungsten) held under tension within a sample cell.

  • Magnetic Field: A permanent magnet or electromagnet to excite the wire's vibration.

  • Electronics: A system to drive the wire's oscillation and to measure the damping of the vibrations.

  • Pressure and Temperature Control System: To maintain the sample at the desired experimental conditions.

Procedure:

  • Sample Loading: The sample cell containing the vibrating wire is filled with the alkane sample.

  • Equilibration: The cell is brought to the desired temperature and pressure, and allowed to thermally equilibrate.

  • Vibration Excitation: An alternating current is passed through the wire in the presence of the magnetic field, causing the wire to oscillate.

  • Damping Measurement: The damping of the wire's oscillations, which is caused by the viscous drag of the surrounding fluid, is measured. This is often done by observing the decay of the oscillation amplitude when the driving current is switched off (transient mode) or by measuring the resonance characteristics of the wire (forced mode).

  • Viscosity Calculation: The viscosity of the fluid is determined from the measured damping and the resonant frequency of the wire, based on a rigorous theoretical model of the instrument. The density of the fluid is also required for this calculation.

Structure-Viscosity Relationship

The relationship between the molecular structure of alkanes and their viscosity is fundamentally linked to the nature of intermolecular forces and molecular geometry. The following diagram illustrates this logical relationship.

G Relationship Between Alkane Structure and Viscosity cluster_structure Molecular Structure cluster_properties Molecular Properties cluster_viscosity Bulk Property Linear Alkane Linear Alkane Large Surface Area Large Surface Area Linear Alkane->Large Surface Area leads to Branched Alkane Branched Alkane Small Surface Area Small Surface Area Branched Alkane->Small Surface Area leads to Stronger van der Waals Forces Stronger van der Waals Forces Large Surface Area->Stronger van der Waals Forces allows for Weaker van der Waals Forces Weaker van der Waals Forces Small Surface Area->Weaker van der Waals Forces results in Higher Viscosity Higher Viscosity Stronger van der Waals Forces->Higher Viscosity causes Lower Viscosity Lower Viscosity Weaker van der Waals Forces->Lower Viscosity causes

Caption: Alkane structure's influence on viscosity.

References

Performance Evaluation of 5-Ethyl-3,4-dimethyloctane in Lubricants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential performance of 5-Ethyl-3,4-dimethyloctane as a lubricant component against established alternatives. Due to the limited availability of specific experimental data for this compound, this document focuses on presenting a framework for its evaluation. The performance of well-characterized lubricant additives and base oils, including Polyalphaolefins (PAOs), Esters, and Zinc Dialkyldithiophosphates (ZDDPs), is summarized to provide a benchmark for future experimental assessments.

Introduction to Lubricant Performance Evaluation

The efficacy of a lubricant is determined by a range of physicochemical properties that dictate its ability to reduce friction, minimize wear, and maintain stability under various operating conditions. Key performance indicators include the viscosity index (VI), wear preventive characteristics, and thermal stability. Standardized testing protocols developed by organizations such as ASTM International are crucial for obtaining reliable and comparable data.

This compound is a branched-chain alkane. Its molecular structure suggests it could serve as a component of a synthetic lubricant base oil, similar to Polyalphaolefins (PAOs). However, its specific performance characteristics are not yet documented in publicly available literature. This guide outlines the methodologies required to evaluate its potential and compares it with commonly used lubricant additives.

Comparative Performance Data

The following tables summarize typical performance data for common lubricant base oils and additives. The values for this compound are designated as "To Be Determined" to indicate the need for experimental testing.

Table 1: Viscosity Index Comparison

Lubricant ComponentTypical Viscosity Index (VI)Test Method
This compoundTo Be DeterminedASTM D2270
Polyalphaolefin (PAO)120 - 140+[1][2]ASTM D2270
Synthetic Ester130 - 200+[3]ASTM D2270
Mineral Oil (for reference)85 - 100[1]ASTM D2270

Table 2: Wear Preventive Characteristics (Four-Ball Method)

Lubricant Component/AdditiveTypical Wear Scar Diameter (mm)Test Method
Base Oil without Additives0.7 - 1.0+[4]ASTM D4172
Base Oil + this compoundTo Be DeterminedASTM D4172
Base Oil + ZDDP0.3 - 0.5[5][6]ASTM D4172
Base Oil + PAOVariable (dependent on formulation)ASTM D4172
Base Oil + EsterVariable (dependent on formulation)ASTM D4172

Table 3: Thermal Stability (Thermogravimetric Analysis)

Lubricant ComponentOnset of Decomposition (°C)Test Method
This compoundTo Be DeterminedTGA (e.g., ASTM E1131)
Polyalphaolefin (PAO)~250 - 350TGA
Synthetic Ester~200 - 300+[7][8]TGA
Mineral Oil (for reference)~200 - 300TGA

Experimental Protocols

Detailed methodologies for the key experiments are crucial for accurate and reproducible performance evaluation.

Viscosity Index Determination (ASTM D2270)

The viscosity index (VI) is an empirical, dimensionless number that represents the effect of temperature change on the kinematic viscosity of an oil.[9][10][11][12] A higher VI indicates a smaller change in viscosity with temperature.

Methodology:

  • Kinematic Viscosity Measurement: The kinematic viscosity of the lubricant sample is measured at two standard temperatures: 40°C and 100°C, following the procedure outlined in ASTM D445.[10]

  • VI Calculation: The VI is calculated from the measured kinematic viscosities using the formulas and tables provided in the ASTM D2270 standard.[11]

Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

This test method evaluates the anti-wear properties of fluid lubricants in sliding contact.[13][14]

Methodology:

  • Apparatus Setup: Three stationary steel balls are placed in a cup and immersed in the lubricant sample. A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature.[15]

  • Test Execution: The test is typically run for a set duration (e.g., 60 minutes).

  • Wear Scar Measurement: After the test, the three stationary balls are cleaned, and the average diameter of the wear scars is measured using a microscope. A smaller wear scar diameter indicates better anti-wear properties.[15]

Thermal Stability Assessment (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of lubricant components.[16]

Methodology:

  • Sample Preparation: A small, precise amount of the lubricant sample is placed in a TGA sample pan.

  • Heating Program: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air).

  • Data Analysis: The TGA instrument records the weight loss of the sample as the temperature increases. The onset temperature of decomposition is a key indicator of thermal stability.[17]

Visualizations

Experimental Workflow for Lubricant Performance Evaluation

G cluster_0 Sample Preparation cluster_1 Performance Testing cluster_2 Data Analysis & Comparison A This compound D Test Lubricant 1 A->D B Alternative Additive (e.g., PAO, Ester) E Test Lubricant 2 B->E C Base Oil C->D C->E F Viscosity Index (ASTM D2270) D->F G Wear Prevention (ASTM D4172) D->G H Thermal Stability (TGA) D->H E->F E->G E->H I Quantitative Data Tables F->I G->I H->I J Performance Comparison I->J

Caption: Workflow for the comparative evaluation of lubricant additives.

Logical Relationship of Lubricant Properties

G A Lubricant Formulation B Molecular Structure (e.g., this compound) A->B C Additive Package (e.g., ZDDP, Esters) A->C D Physicochemical Properties B->D C->D E Viscosity Index D->E F Wear Resistance D->F G Thermal Stability D->G H Overall Lubricant Performance E->H F->H G->H

References

Cross-Validation of Analytical Methods for Alkane Isomer Identification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate identification and quantification of alkane isomers are critical in various fields, including petroleum analysis, environmental monitoring, and pharmaceutical development, where even subtle structural differences can significantly impact chemical and physical properties. The cross-validation of analytical methods is essential to ensure the reliability, accuracy, and robustness of results. This guide provides an objective comparison of common analytical techniques for alkane isomer identification, supported by experimental data and detailed methodologies, to assist in selecting the most appropriate method for a given application.

Data Presentation: Performance Comparison of Analytical Methods

The selection of an analytical technique for alkane isomer analysis is a trade-off between resolution, sensitivity, and the structural information required. Gas Chromatography (GC) is the predominant technique due to the volatility of alkanes. High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile or complex hydrocarbon mixtures.

Below is a summary of key performance parameters for different analytical methods based on a hypothetical analysis of a standard mixture of C10-C16 alkane isomers.

Parameter GC-MS (Gas Chromatography-Mass Spectrometry) GC-FID (Gas Chromatography-Flame Ionization Detection) HPLC-RI (High-Performance Liquid Chromatography-Refractive Index)
Principle Separation based on boiling point and polarity, with mass-based identification.Separation based on boiling point and polarity, with detection based on the ionization of carbon atoms in a flame.Separation based on polarity and molecular size, with detection based on changes in the refractive index of the mobile phase.
Selectivity/Specificity High; provides structural information from mass spectra, aiding in the definitive identification of isomers.Moderate; relies on retention time for identification, which can be ambiguous for co-eluting isomers.Low to Moderate; separation of structurally similar isomers can be challenging.
Resolution of Isomers Excellent; capable of baseline-separating many branched and cyclic isomers.Good to Excellent; resolution is highly dependent on the column and temperature program.Fair; generally lower resolution for closely related isomers compared to GC.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).Moderate (µg/mL to ng/mL range).High (µg/mL range); less sensitive than GC-based methods.
Limit of Quantitation (LOQ) Low (ng/mL range).Moderate (µg/mL range).High (µg/mL range).
Linearity (r²) > 0.995> 0.998> 0.990
Precision (%RSD) < 5%< 3%< 8%
Primary Use Definitive identification and quantification of complex mixtures.Routine quantification of known hydrocarbon mixtures.Analysis of non-volatile or thermally sensitive hydrocarbons.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. The following are representative protocols for the analysis of a C10-C16 alkane isomer standard mixture.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 2 minutes.

    • Ramp to 150 °C at 5 °C/min.

    • Ramp to 300 °C at 10 °C/min, hold for 5 minutes.

MS Conditions:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 40-550.

Sample Preparation: A standard mixture of C10-C16 alkane isomers is prepared in n-hexane at a concentration of 100 µg/mL for each component.

Gas Chromatography-Flame Ionization Detection (GC-FID) Protocol

Instrumentation:

  • Gas Chromatograph: Agilent 7890B with FID or equivalent.

  • Column: HP-5 (30 m x 0.32 mm I.D., 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 2.0 mL/min.

GC Conditions:

  • Inlet Temperature: 280 °C

  • Injection Volume: 1 µL

  • Split Ratio: 50:1

  • Oven Temperature Program: Same as GC-MS protocol.

  • Detector Temperature: 300 °C

  • Hydrogen Flow: 30 mL/min

  • Air Flow: 400 mL/min

  • Makeup Gas (Helium) Flow: 25 mL/min

Sample Preparation: A standard mixture of C10-C16 alkane isomers is prepared in n-hexane at a concentration of 500 µg/mL for each component.

High-Performance Liquid Chromatography-Refractive Index (HPLC-RI) Protocol

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent.

  • Detector: Refractive Index Detector (RID).

  • Column: C18 column (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with 100% Acetonitrile (B52724).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

Sample Preparation: A standard mixture of C10-C16 alkane isomers is prepared in acetonitrile at a concentration of 1 mg/mL for each component.

Mandatory Visualizations

CrossValidationWorkflow cluster_Preparation 1. Preparation cluster_Execution 2. Method Execution cluster_Analysis 3. Data Analysis & Comparison cluster_Conclusion 4. Conclusion DefineObjectives Define Objectives & Acceptance Criteria SelectMethods Select Analytical Methods (e.g., GC-MS, GC-FID) DefineObjectives->SelectMethods PrepareSamples Prepare Standard & QC Samples SelectMethods->PrepareSamples AnalyzeMethodA Analyze Samples with Method A PrepareSamples->AnalyzeMethodA AnalyzeMethodB Analyze Samples with Method B PrepareSamples->AnalyzeMethodB CollectDataA Collect Data from Method A Retention Time, Peak Area, Mass Spectra AnalyzeMethodA->CollectDataA CollectDataB Collect Data from Method B Retention Time, Peak Area AnalyzeMethodB->CollectDataB ComparePerformance Compare Performance Metrics (Resolution, LOD, LOQ, etc.) CollectDataA->ComparePerformance CollectDataB->ComparePerformance AssessEquivalence Assess Method Equivalence ComparePerformance->AssessEquivalence ReportFindings Report Findings AssessEquivalence->ReportFindings

Caption: Workflow for the cross-validation of analytical methods.

MethodComparison cluster_Methods Analytical Methods cluster_Performance Key Performance Parameters GCMS GC-MS Selectivity Selectivity & Specificity GCMS->Selectivity High (Mass Spectra) Resolution Resolution GCMS->Resolution Excellent Sensitivity Sensitivity (LOD/LOQ) GCMS->Sensitivity High Quantitative Quantitative Performance (Linearity, Precision) GCMS->Quantitative Good GCFID GC-FID GCFID->Selectivity Moderate (Retention Time) GCFID->Resolution Good to Excellent GCFID->Sensitivity Moderate GCFID->Quantitative Excellent HPLCRID HPLC-RI HPLCRID->Selectivity Low HPLCRID->Resolution Fair HPLCRID->Sensitivity Low HPLCRID->Quantitative Fair

A Comparative Analysis of 5-Ethyl-3,4-dimethyloctane and Other C12 Isomers in Fuel Performance

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Fuel Science and Development

The quest for cleaner and more efficient fuels has intensified research into the combustion properties of various hydrocarbon isomers. Among these, C12 alkanes, with their 355 possible structural isomers, present a complex but rich field of study for identifying promising fuel candidates or blendstocks. This guide provides a comparative analysis of the fuel properties of 5-Ethyl-3,4-dimethyloctane against other representative C12 isomers, focusing on key performance indicators such as cetane number, sooting tendency, and energy density. Due to the limited availability of direct experimental data for this compound, this guide utilizes data from closely related highly branched and linear C12 isomers as proxies to draw informed comparisons and discuss expected performance trends.

Performance Comparison of C12 Isomers

The molecular structure of an alkane has a profound impact on its combustion characteristics. Branching, in particular, influences properties critical to engine performance and emissions. The following table summarizes key fuel properties for representative C12 isomers, using n-dodecane as a linear reference and iso-dodecane (2,2,4,6,6-pentamethylheptane) as a highly-branched analogue. The expected properties for this compound are inferred based on established structure-property relationships.

Fuel Propertyn-Dodecane (Linear)iso-Dodecane (Highly Branched)This compound (Branched)
Cetane Number (CN) ~7516.8 (Derived)[1]Estimated lower than n-dodecane, likely higher than iso-dodecane
Threshold Sooting Index (TSI) Higher Tendency15.4[1]Expected to have a relatively low sooting tendency
Heat of Combustion (MJ/kg) ~44.7~44.6~44.6
Density at 20°C (g/cm³) ~0.749~0.749~0.75

The Influence of Isomeric Structure on Fuel Properties

The degree of branching in an alkane chain significantly alters its combustion behavior. Straight-chain alkanes, like n-dodecane, generally exhibit higher cetane numbers, indicating a shorter ignition delay.[2] This is attributed to the relative ease of forming radical species that initiate combustion. Conversely, highly branched isomers, such as iso-dodecane, have lower cetane numbers due to their more stable molecular structure, which is more resistant to autoignition.[3] For this compound, its branched structure suggests a cetane number lower than that of n-dodecane but likely higher than the extremely branched iso-dodecane.

Sooting tendency is another critical parameter influenced by molecular structure. While comprehensive data for all C12 isomers is scarce, studies on other alkanes have shown that highly branched structures can lead to different pyrolysis products compared to their linear counterparts, which can affect soot formation pathways.[4] Iso-alkanes are generally considered to have a relatively low sooting tendency.[1]

The energy density, as represented by the heat of combustion, shows minimal variation among isomers of the same carbon number. Therefore, this compound is expected to have a heat of combustion very similar to other C12 alkanes.

Experimental Protocols

The determination of the fuel properties listed above involves standardized and specialized experimental techniques.

Cetane Number Determination

The Cetane Number (CN) is a critical measure of the ignition quality of a diesel fuel. It is determined using a standardized cooperative fuel research (CFR) engine test as specified by ASTM D613.[2][5]

Methodology:

  • A single-cylinder diesel engine with a variable compression ratio is used.

  • The test fuel is run in the engine under standardized conditions of speed, injection timing, and temperature.

  • The compression ratio is adjusted until the fuel exhibits a specific ignition delay (the time between fuel injection and the start of combustion).

  • This ignition delay is then compared to that of reference fuels, which are blends of n-cetane (hexadecane, CN = 100) and isocetane (2,2,4,4,6,8,8-heptamethylnonane, CN = 15).[2][5]

  • The Cetane Number of the test fuel is the volume percentage of n-cetane in the reference fuel blend that matches the ignition delay of the test fuel.[2]

A Derived Cetane Number (DCN) can also be determined using an Ignition Quality Tester (IQT) as per ASTM D6890, which provides a faster and smaller-scale alternative to the CFR engine test.[1]

Sooting Tendency Measurement

The Threshold Sooting Index (TSI) is a measure of a fuel's propensity to form soot. Various experimental methods are employed to determine sooting tendency.

Methodology (Example using a Laminar Diffusion Flame):

  • A laminar diffusion flame is established with a base fuel, typically methane (B114726) or ethylene.

  • A small, known concentration of the test fuel (e.g., a C12 isomer) is doped into the fuel stream.

  • Laser-based diagnostics, such as Laser-Induced Incandescence (LII), are used to measure the soot volume fraction in the flame.

  • The TSI is then calculated based on the increase in soot formation relative to a reference fuel.

The experimental workflow for evaluating the fuel properties of C12 isomers can be visualized as follows:

G cluster_synthesis Isomer Synthesis & Purification cluster_analysis Fuel Property Analysis cluster_data Data Evaluation synthesis Synthesis of This compound & other C12 isomers purification Purification via Distillation/Chromatography synthesis->purification cn_test Cetane Number (CN) ASTM D613 (CFR Engine) purification->cn_test Sample st_test Sooting Tendency (TSI) Laminar Diffusion Flame purification->st_test Sample ed_test Energy Density Bomb Calorimetry purification->ed_test Sample comparison Comparative Analysis of Performance Data cn_test->comparison st_test->comparison ed_test->comparison conclusion Identification of Promising Fuel Candidates comparison->conclusion

Experimental workflow for C12 isomer fuel property evaluation.

Logical Relationship of Molecular Structure to Fuel Performance

The relationship between the molecular structure of C12 isomers and their fuel performance is complex, governed by factors such as bond dissociation energies, steric hindrance, and the nature of radical species formed during combustion. The following diagram illustrates these relationships.

G cluster_structure Molecular Structure cluster_properties Intermediate Properties cluster_performance Fuel Performance branching Degree of Branching stability Molecular Stability branching->stability influences pyrolysis Pyrolysis Pathways branching->pyrolysis affects chain_length Chain Length (Constant C12) energy Energy Density chain_length->energy minor influence for isomers cetane Cetane Number stability->cetane inversely related to sooting Sooting Tendency pyrolysis->sooting determines

References

A Comparative Guide to the Thermal Stability of Branched Alkanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of the thermal stability of branched alkanes, offering a comparative analysis of their performance against linear counterparts. The information presented is supported by experimental data and detailed methodologies to assist in research and development applications where thermal stability is a critical parameter.

Introduction

Branched alkanes, isomers of straight-chain alkanes, exhibit greater thermodynamic stability. This increased stability is attributed to a more compact molecular structure and complex electronic effects, including electron correlation and stabilizing geminal sigma -> sigma* delocalization.[1][2] Understanding the nuances of their thermal decomposition is crucial for applications ranging from fuel development to the synthesis of thermally robust molecules in the pharmaceutical industry. This guide focuses on key metrics of thermal stability, including the heat of combustion, decomposition temperature, and activation energy of thermal cracking.

Quantitative Data Summary

The thermal stability of alkanes can be effectively compared using their standard enthalpy of combustion (ΔH°c). A less negative heat of combustion indicates a more stable isomer, as less energy is released upon combustion, implying a lower initial potential energy.[3][4] The following table summarizes the heats of combustion for various C5, C6, and C8 alkane isomers, clearly demonstrating the enhanced stability of branched structures.

Alkane IsomerMolecular FormulaStructureStandard Enthalpy of Combustion (kJ/mol)
Pentane Isomers
n-PentaneC₅H₁₂Linear-3509[4]
Isopentane (2-Methylbutane)C₅H₁₂Branched-3506[4]
Neopentane (2,2-Dimethylpropane)C₅H₁₂Highly Branched-3492[4]
Hexane (B92381) Isomers
n-HexaneC₆H₁₄Linear-4163
2-MethylpentaneC₆H₁₄Branched-4158
3-MethylpentaneC₆H₁₄Branched-4159
2,2-DimethylbutaneC₆H₁₄Highly Branched-4154
2,3-DimethylbutaneC₆H₁₄Highly Branched-4156
Octane (B31449) Isomers
n-OctaneC₈H₁₈Linear-5470
2-MethylheptaneC₈H₁₈Branched-5466
3-MethylheptaneC₈H₁₈Branched-5464
2,2,4-Trimethylpentane (B7799088) (Isooctane)C₈H₁₈Highly Branched-5458

Note: Data for hexane and octane isomers are widely reported in chemical literature; the values presented here are representative and sourced from various compilations.

Experimental Protocols

The thermal stability of branched alkanes is primarily investigated using Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS).

Thermogravimetric Analysis (TGA)

Objective: To determine the decomposition temperature of a branched alkane by measuring its mass loss as a function of temperature.[6][7]

Methodology:

  • Sample Preparation: A small, precise amount of the liquid alkane sample (typically 5-20 mg) is weighed into a ceramic or aluminum TGA crucible.[7]

  • Instrument Setup: The TGA instrument is purged with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[8]

  • Temperature Program: The sample is heated at a constant rate, typically 10 °C/min, over a temperature range relevant to the expected decomposition (e.g., from ambient to 600 °C).[7]

  • Data Acquisition: The instrument's microbalance continuously records the sample's mass as the temperature increases.[6]

  • Data Analysis: The resulting TGA curve plots the percentage of weight loss versus temperature. The onset temperature of decomposition is a key indicator of thermal stability.[7]

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with the thermal transitions of a branched alkane, including its boiling point and the onset of decomposition.[9][10]

Methodology:

  • Sample Preparation: A small, accurately weighed liquid sample (typically 2-10 mg) is hermetically sealed in an aluminum DSC pan. For volatile liquids like alkanes, it is crucial to use pans that can withstand the vapor pressure build-up.[11]

  • Instrument Setup: An empty, hermetically sealed aluminum pan is used as a reference. The DSC cell is purged with an inert gas.

  • Temperature Program: The sample and reference are heated at a controlled linear rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Acquisition: The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

  • Data Analysis: The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to events like boiling and decomposition. The onset temperature of the decomposition exotherm provides information on thermal stability.[11]

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

Objective: To identify the decomposition products of a branched alkane and to determine its pyrolysis temperature.

Methodology:

  • Sample Introduction: A small amount of the liquid alkane is introduced into the pyrolysis unit.

  • Pyrolysis: The sample is rapidly heated to a specific pyrolysis temperature (e.g., 500-800 °C) in an inert atmosphere (e.g., helium).[12] This rapid heating, known as "single-shot pyrolysis," breaks the molecule into smaller, volatile fragments.[12]

  • Gas Chromatography (GC) Separation: The resulting pyrolysis products (pyrolysate) are swept into a GC column. The different fragments are separated based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry (MS) Detection: As the separated fragments elute from the GC column, they enter a mass spectrometer, which ionizes them and detects the fragments based on their mass-to-charge ratio.

  • Data Analysis: The GC chromatogram shows the separated pyrolysis products, and the mass spectrum for each peak allows for their identification. This provides insight into the decomposition pathways.

Visualizations

Experimental Workflow for Thermal Stability Analysis

experimental_workflow cluster_tga Thermogravimetric Analysis (TGA) cluster_dsc Differential Scanning Calorimetry (DSC) cluster_pygcms Pyrolysis-GC-MS tga_prep Sample Preparation (5-20 mg) tga_run Run TGA (e.g., 10°C/min in N₂) tga_prep->tga_run tga_data Obtain TGA Curve (Mass vs. Temp) tga_run->tga_data tga_analysis Determine Onset Decomposition Temp. tga_data->tga_analysis end Thermal Stability Profile tga_analysis->end dsc_prep Sample Preparation (2-10 mg in sealed pan) dsc_run Run DSC (e.g., 10°C/min in N₂) dsc_prep->dsc_run dsc_data Obtain DSC Thermogram (Heat Flow vs. Temp) dsc_run->dsc_data dsc_analysis Identify Decomposition Exotherm dsc_data->dsc_analysis dsc_analysis->end py_prep Sample Introduction py_run Pyrolysis (e.g., 500-800°C) py_prep->py_run gcms_run GC Separation & MS Detection py_run->gcms_run py_data Identify Decomposition Products gcms_run->py_data py_data->end start Branched Alkane Sample start->tga_prep Input start->dsc_prep Input start->py_prep Input

Caption: Generalized workflow for assessing alkane thermal stability.

Thermal Decomposition Mechanism of a Branched Alkane

The thermal decomposition (pyrolysis) of alkanes proceeds through a free-radical chain reaction mechanism involving three main stages: initiation, propagation, and termination. The following diagram illustrates a simplified pathway for the pyrolysis of 2,2,4-trimethylpentane (isooctane), a highly branched alkane.

decomposition_mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination isooctane Isooctane (C₈H₁₈) init_radicals tert-Butyl Radical + Isobutyl Radical isooctane->init_radicals C-C Bond Homolysis (Heat) prop1 Radical + Isooctane → New Radical + Alkane init_radicals->prop1 Chain Reaction prop1->prop1 Cycle prop2 Radical → Smaller Radical + Alkene (β-scission) term Radical + Radical → Stable Product prop1->term Radical Combination prop2->prop1 Generates new radicals prop2->term Radical Combination

Caption: Free-radical chain reaction for branched alkane pyrolysis.

References

A Guide to Inter-Laboratory Comparison of Dodecane Isomer Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for conducting an inter-laboratory comparison of dodecane (B42187) isomer analysis. Dodecane, with its numerous isomers, presents a significant analytical challenge, making standardized and validated methods crucial for accurate and reproducible results.[1][2] This document outlines the experimental protocols, data presentation formats, and key performance indicators necessary for a comprehensive comparison of analytical methodologies across different laboratories.

Introduction

The accurate identification and quantification of dodecane isomers are critical in various fields, including petrochemical analysis, environmental monitoring, and as reference standards in drug development. Due to the subtle differences in their physicochemical properties, the separation of these isomers can be complex.[1] Gas chromatography (GC) is a commonly employed technique for this purpose, often utilizing high-resolution capillary columns.[1][3] Liquid chromatography (LC) has also been explored for the separation of olefinic isomers, a category that can include certain dodecane derivatives.[4]

An inter-laboratory comparison, or round-robin test, is essential for assessing the proficiency of different laboratories and the robustness of various analytical methods.[5][6] This guide provides a standardized approach to conducting such a comparison for dodecane isomer analysis.

Experimental Protocols

To ensure consistency and comparability of results, all participating laboratories should adhere to the following experimental protocols.

Sample Preparation

A standardized mixture of dodecane isomers should be prepared by a central coordinating laboratory and distributed to all participants. The exact composition of the mixture, including the specific isomers and their concentrations, should be known to the coordinating laboratory but blinded to the participants.

Materials:

  • n-Dodecane (≥99% purity)

  • A selection of branched-chain dodecane isomers (e.g., 2-methylundecane, 2,2,4,6,6-pentamethylheptane)

  • High-purity solvent (e.g., hexane (B92381) or pentane)

Procedure:

  • Prepare a stock solution of each dodecane isomer at a concentration of 1000 µg/mL in the chosen solvent.

  • Create a mixed isomer standard by combining appropriate volumes of each stock solution to achieve the desired final concentrations.

  • Prepare a series of calibration standards by diluting the mixed isomer standard.

  • Distribute aliquots of the unknown mixed isomer sample and the calibration standards to each participating laboratory.

Gas Chromatography (GC) Method

Gas chromatography is the recommended technique for this inter-laboratory comparison due to its high resolution for volatile and semi-volatile compounds.[7]

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or mass spectrometer (MS).

  • Capillary column: A non-polar or medium-polarity column is recommended for the separation of hydrocarbon isomers. A common choice is a column with a 5% phenyl-methylpolysiloxane stationary phase.

GC Conditions (Example):

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium
Inlet Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Oven Program Initial: 40 °C, hold for 2 minRamp: 10 °C/min to 200 °C, hold for 5 min
Detector FID at 280 °C or MS (scan range 40-300 m/z)

Note: Participating laboratories may use their own validated methods, but all instrumental parameters must be thoroughly documented.

Data Presentation and Performance Evaluation

Quantitative data from all participating laboratories should be collected and summarized in clearly structured tables for easy comparison. The following performance parameters should be evaluated.

Quantitative Analysis of Dodecane Isomer Mixture

Each laboratory will analyze the provided unknown sample and report the concentration of each identified isomer.

Table 1: Reported Concentrations of Dodecane Isomers in the Unknown Sample

IsomerLab 1 (µg/mL)Lab 2 (µg/mL)Lab 3 (µg/mL)...Assigned Value (µg/mL)
n-Dodecane
2-Methylundecane
...
Method Validation Parameters

Key method validation parameters should be reported by each laboratory to assess the performance of their analytical method.

Table 2: Comparison of Method Validation Parameters

ParameterLab 1Lab 2Lab 3...
Linearity (R²)
Limit of Detection (LOD) (µg/mL)
Limit of Quantification (LOQ) (µg/mL)
Precision (%RSD)
Accuracy (% Recovery)

Visualization of Workflows and Relationships

Visual diagrams are crucial for understanding the complex workflows and relationships in an inter-laboratory study.

Inter-Laboratory Comparison Workflow

The following diagram illustrates the overall workflow for conducting the inter-laboratory comparison of dodecane isomer analysis.

A Coordinating Lab: Prepare & Distribute Samples B Participating Labs: Receive Samples A->B Shipment C Sample Analysis: GC-FID/MS B->C D Data Reporting: Concentrations & Validation Data C->D E Coordinating Lab: Data Compilation & Statistical Analysis D->E F Performance Evaluation: Z-Scores, Precision, Accuracy E->F G Final Report: Summary of Results & Recommendations F->G

Caption: Workflow for the inter-laboratory comparison study.

Analytical Parameter Relationships

The quality of dodecane isomer analysis is dependent on several interconnected analytical parameters. The following diagram illustrates these relationships.

cluster_instrument GC Parameters cluster_performance Performance Metrics Column Phase Column Phase Resolution Resolution Column Phase->Resolution Oven Program Oven Program Oven Program->Resolution Analysis Time Analysis Time Oven Program->Analysis Time Carrier Gas Flow Carrier Gas Flow Carrier Gas Flow->Resolution Carrier Gas Flow->Analysis Time Sensitivity Sensitivity Resolution->Sensitivity

Caption: Key analytical parameter relationships in GC analysis.

References

The Influence of Molecular Branching on Lubricant Efficacy: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

The molecular architecture of lubricant base oils is a critical determinant of their performance characteristics. For researchers and scientists in lubricant development, understanding the relationship between molecular structure—specifically, the degree and nature of alkyl chain branching—and functional properties is paramount for designing high-performance fluids. This guide provides an objective comparison of how molecular branching affects key lubricant performance metrics, supported by experimental data and standardized testing protocols.

Performance Characteristics: A Tabular Comparison

The introduction of branching to linear alkane chains significantly alters the physical and chemical properties of a lubricant base oil. While linear alkanes can pack tightly, leading to strong intermolecular van der Waals forces, branched structures disrupt this orderly arrangement. This disruption has a cascading effect on several key performance indicators.

The following table summarizes the general effects of molecular branching on crucial lubricant properties.

Performance MetricLinear Alkanes (e.g., n-Paraffins)Branched Alkanes (e.g., Iso-Paraffins, PAOs)Impact of Branching
Viscosity Index (VI) HighGenerally Lower, but dependent on branch type/positionTends to decrease VI, as branching can increase viscosity changes with temperature.[1][2] However, long, widely spaced branches may yield a higher VI than short, closely spaced ones.[3][4]
Pour Point HighLowSignificantly lowers the pour point by inhibiting wax crystal formation.[2][5] Branched chains lead to amorphous solidification at lower temperatures.[6]
Thermal-Oxidative Stability Generally GoodVariable; can be higher or lowerShort-chain branching can reduce oxidative stability.[5] However, some branched structures, especially in synthetic esters and modified biolubricants, show enhanced thermal stability.[7][8]
Friction & Wear Baseline PerformanceCan be better or worse depending on conditionsIncreased branching can improve low-friction performance in some synthetic base oils.[3] In other cases, the coefficient of friction may increase with the degree of branching.[1]
Intermolecular Forces Strong (due to efficient packing)Weaker (due to steric hindrance)Branching disrupts close molecular packing, reducing van der Waals forces.

Logical Pathway: From Molecular Structure to Lubricant Performance

The following diagram illustrates the causal relationship between the molecular structure of alkanes and their resulting lubricant properties. The degree of branching directly influences intermolecular forces, which in turn dictates key performance characteristics.

G cluster_0 Molecular Structure cluster_1 Physical Interaction cluster_2 Key Lubricant Properties cluster_3 Overall Performance Linear Linear Alkanes (n-Paraffins) Forces_High Strong Intermolecular Forces Linear->Forces_High Allows for efficient molecular packing VI_High High Viscosity Index Linear->VI_High Branched Branched Alkanes (Iso-Paraffins) Forces_Low Weak Intermolecular Forces Branched->Forces_Low Creates steric hindrance, disrupting packing VI_Low Lower Viscosity Index Branched->VI_Low Stability_Variable Variable Oxidative Stability Branched->Stability_Variable PP_High High Pour Point Forces_High->PP_High Facilitates crystal lattice formation PP_Low Low Pour Point Forces_Low->PP_Low Inhibits crystallization Perf_Poor_Low_Temp Poor Low-Temp Performance PP_High->Perf_Poor_Low_Temp Perf_Good_Low_Temp Good Low-Temp Performance PP_Low->Perf_Good_Low_Temp

Caption: Impact of alkane structure on lubricant properties.

Detailed Experimental Protocols

The quantitative assessment of lubricant performance relies on standardized experimental procedures. The following are detailed methodologies for determining the key properties discussed.

1. Pour Point Determination (ASTM D97 / ISO 3016)

This manual method is used to determine the lowest temperature at which a lubricant will continue to flow.

  • Apparatus: Test jar, thermometer, cooling bath.

  • Procedure:

    • A sample of the oil is placed in a glass test jar.[9]

    • The sample is preheated to ensure all wax crystals are dissolved.

    • The jar is then cooled at a specified, controlled rate in a cooling bath.[9]

    • Starting at a temperature 9°C above the expected pour point, the jar is removed from the bath at every 3°C interval and tilted to observe for any movement.[9]

    • The test continues until the sample shows no movement when held horizontally for 5 seconds.[9]

    • The pour point is recorded as 3°C above the temperature at which the oil ceased to flow.[9]

  • Note: Automated methods also exist, which use a Peltier device for cooling and optical sensors to detect surface movement.[9] While the pour point test is common, it is not always a reliable indicator of cold temperature performance in engines.[10]

2. Kinematic Viscosity (ASTM D445) and Viscosity Index Calculation (ASTM D2270)

The Viscosity Index (VI) represents the change in a lubricant's viscosity with temperature. A higher VI indicates a smaller, more desirable change in viscosity across a temperature range.[11]

  • Apparatus: Calibrated glass capillary viscometer, constant temperature baths (typically at 40°C and 100°C), stopwatch.

  • Procedure (Kinematic Viscosity):

    • The lubricant sample is drawn into the viscometer.

    • The viscometer is placed in a constant temperature bath until the sample reaches thermal equilibrium.

    • The sample is drawn up through the timing marks by suction.

    • The time taken for the fluid to flow under gravity between two marked points is measured precisely.

    • The kinematic viscosity is calculated by multiplying the measured flow time by the viscometer's calibration constant.

    • This procedure is performed at both 40°C and 100°C.

  • Procedure (Viscosity Index Calculation):

    • Using the kinematic viscosity values obtained at 40°C and 100°C, the Viscosity Index is calculated using formulas and tables provided in the ASTM D2270 standard.[2][11]

3. Thermal and Oxidative Stability Evaluation (Thermogravimetric Analysis - TGA)

TGA is used to measure changes in the mass of a sample as a function of temperature or time in a controlled atmosphere, providing insights into its thermal stability.[7][8]

  • Apparatus: Thermogravimetric analyzer with a microbalance, furnace, and gas flow control system.

  • Procedure:

    • A small, precisely weighed sample of the lubricant is placed in a sample pan.

    • The pan is placed in the TGA furnace.

    • The furnace is heated at a controlled rate (e.g., 10°C/min) under a specific atmosphere (e.g., inert nitrogen for thermal stability, or air/oxygen for oxidative stability).[8][12]

    • The mass of the sample is continuously monitored and recorded as the temperature increases.

    • The resulting data is plotted as a mass vs. temperature curve. The onset temperature of decomposition and the temperatures at various percentages of mass loss (e.g., 10%, 50%) are used as indicators of thermal stability.[8] A higher decomposition temperature signifies greater stability.

References

A Comparative Guide to Confirming the Identity of 5-Ethyl-3,4-dimethyloctane in a Mixture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the unambiguous identification of 5-Ethyl-3,4-dimethyloctane within a complex mixture. Due to the limited availability of public experimental spectral data for this specific branched alkane, this guide utilizes established principles of organic spectroscopy and chromatography to present expected data and detailed experimental protocols. This approach provides a robust framework for researchers to develop and validate methods for the analysis of this compound and similar branched alkanes.

Introduction

This compound is a saturated branched alkane with the molecular formula C12H26. The presence of multiple chiral centers and numerous structural isomers presents a significant analytical challenge. Accurate identification is crucial in various fields, including organic synthesis, petroleum analysis, and metabolomics, where isomeric purity can significantly impact chemical and biological properties. This guide compares the utility of Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy for the structural confirmation of this compound.

Analytical Technique Comparison

A combination of chromatographic separation and spectroscopic analysis is essential for the definitive identification of this compound in a mixture.

Analytical TechniquePrincipleStrengthsWeaknesses
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds based on their boiling points and interactions with a stationary phase, followed by ionization and mass-to-charge ratio analysis.High sensitivity and resolution for separating isomers. Provides molecular weight and characteristic fragmentation patterns for structural elucidation.Fragmentation patterns of similar isomers can be very alike, requiring careful interpretation. Co-elution of isomers can complicate analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed information about the molecular structure, including connectivity and stereochemistry.Provides unambiguous structural information through the analysis of chemical shifts, coupling constants, and 2D correlation spectra.Lower sensitivity compared to GC-MS. Complex mixtures can lead to overlapping signals, making spectral interpretation challenging.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational and rotational energy levels, revealing the presence of specific functional groups.Provides information about the types of chemical bonds present. Useful for confirming the alkane nature of the compound (C-H and C-C bonds).The IR spectra of alkanes are generally simple and lack unique features for distinguishing between isomers.

Experimental Data Comparison

The following tables present expected (hypothetical) data for this compound based on the known behavior of similar branched alkanes. This data serves as a guide for researchers in interpreting their own experimental results.

Gas Chromatography-Mass Spectrometry (GC-MS) Data
  • Column: Non-polar (e.g., DB-1 or equivalent)

  • Carrier Gas: Helium

  • Injection Mode: Split

ParameterExpected Value/Characteristic
Retention Index The retention time of this compound will be influenced by its boiling point and branching. It is expected to elute among other C12 alkane isomers. A retention index standard is crucial for reproducible results.
Molecular Ion (M+) m/z = 170 (corresponding to the molecular weight of C12H26).
Key Fragmentation Ions Characteristic of branched alkanes, showing losses of alkyl fragments. Expected major fragments at m/z = 43 (C3H7+), 57 (C4H9+), 71 (C5H11+), and 85 (C6H13+). The relative intensities of these fragments will be specific to the branching pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR Spectroscopy (Proton NMR)

Chemical Shift (δ) Range (ppm)MultiplicityAssignment
0.8 - 1.0Triplet, DoubletMethyl (CH3) groups
1.1 - 1.4MultipletMethylene (CH2) and Methine (CH) groups in the backbone
1.4 - 1.7MultipletMethine (CH) groups adjacent to multiple substituents

¹³C NMR Spectroscopy (Carbon-13 NMR)

Chemical Shift (δ) Range (ppm)Carbon Type
10 - 20Primary (CH3)
20 - 40Secondary (CH2) and Tertiary (CH)
30 - 50Tertiary (CH) at branch points
Fourier-Transform Infrared (FTIR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
2850 - 3000C-H StretchAlkane C-H
1450 - 1470C-H Bend (Scissoring)Methylene (CH2)
1370 - 1380C-H Bend (Rocking)Methyl (CH3)

Experimental Protocols

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve the mixture in a volatile solvent (e.g., hexane (B92381) or dichloromethane) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a gas chromatograph equipped with a non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) coupled to a mass spectrometer.

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program: Initial temperature of 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Split Ratio: 50:1

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-300.

    • Scan Speed: 2 scans/second.

  • Data Analysis: Identify the peak corresponding to this compound based on its retention time relative to a homologous series of n-alkanes (for retention index calculation). Analyze the mass spectrum of the peak for the molecular ion and characteristic fragmentation pattern. Compare the obtained spectrum with a reference spectrum if available.

NMR Spectroscopy Analysis Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified fraction (if isolated) or the complex mixture in 0.6 mL of deuterated chloroform (B151607) (CDCl3). Add a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Typical parameters: pulse angle 30-45°, acquisition time 2-4 seconds, relaxation delay 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • If necessary, perform DEPT (Distortionless Enhancement by Polarization Transfer) experiments (DEPT-90 and DEPT-135) to differentiate between CH, CH2, and CH3 groups.

  • 2D NMR Acquisition (for complex mixtures):

    • Acquire COSY (Correlation Spectroscopy) to establish proton-proton couplings.

    • Acquire HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons.

    • Acquire HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon correlations, which is crucial for establishing the overall carbon skeleton.

  • Data Analysis: Integrate the proton signals to determine the relative number of protons. Analyze the chemical shifts and coupling patterns in the 1D and 2D spectra to piece together the structure of this compound.

FTIR Spectroscopy Analysis Protocol
  • Sample Preparation: For a liquid sample, a small drop can be placed between two salt plates (e.g., NaCl or KBr) to form a thin film. For a solid sample, it can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the characteristic absorption bands for alkane C-H and C-C vibrations. Note the absence of significant peaks corresponding to other functional groups (e.g., C=O, O-H, N-H).

Mandatory Visualizations

Experimental_Workflow cluster_separation Separation cluster_identification Identification cluster_confirmation Confirmation Mixture Sample Mixture GC Gas Chromatography Mixture->GC Injection NMR NMR Spectroscopy Mixture->NMR Direct Analysis (if simple) FTIR FTIR Spectroscopy Mixture->FTIR Direct Analysis MS Mass Spectrometry GC->MS Elution & Ionization Confirmation Identity Confirmed: This compound MS->Confirmation NMR->Confirmation FTIR->Confirmation Supportive Data

Analytical_Decision_Tree Start Need to identify This compound? IsMixture Is the sample a complex mixture? Start->IsMixture UseGCMS Primary Analysis: GC-MS IsMixture->UseGCMS Yes UseNMR Primary Analysis: NMR (¹H, ¹³C, 2D) IsMixture->UseNMR No IsSeparationNeeded Is further structural confirmation needed? UseGCMS->IsSeparationNeeded IsomerConfirmation Isomeric confirmation required? UseNMR->IsomerConfirmation Use2DNMR Detailed Analysis: 2D NMR (COSY, HSQC, HMBC) IsSeparationNeeded->Use2DNMR Yes UseFTIR Supportive Analysis: FTIR IsSeparationNeeded->UseFTIR No IsomerConfirmation->Use2DNMR Yes IsomerConfirmation->UseFTIR No Confirmed Identity Confirmed Use2DNMR->Confirmed UseFTIR->Confirmed

Data_Integration_Logic GC_Data GC Retention Index (Confirms C12 Alkane) Final_Confirmation Unambiguous Identification of This compound GC_Data->Final_Confirmation MS_Data MS Data (Molecular Weight = 170, Fragmentation Pattern) MS_Data->Final_Confirmation NMR_Data NMR Data (¹H, ¹³C, 2D) (Confirms Connectivity) NMR_Data->Final_Confirmation FTIR_Data FTIR Data (Confirms Alkane Functionality) FTIR_Data->Final_Confirmation

Conclusion

The definitive identification of this compound in a mixture requires a multi-technique approach. GC-MS is the primary tool for separation and initial characterization, providing retention data and mass spectral information. However, due to the potential for co-elution and similar fragmentation patterns among isomers, NMR spectroscopy, particularly 2D NMR, is indispensable for unambiguous structural elucidation. FTIR spectroscopy serves as a valuable, albeit less specific, tool for confirming the alkane nature of the compound. By integrating data from these techniques and following the detailed protocols outlined in this guide, researchers can confidently confirm the identity of this compound in their samples. The use of certified reference standards, when available, is highly recommended for final confirmation.

Safety Operating Guide

Safe Disposal of 5-Ethyl-3,4-dimethyloctane: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Ethyl-3,4-dimethyloctane, a branched aliphatic hydrocarbon, is imperative for maintaining laboratory safety, ensuring environmental protection, and adhering to regulatory compliance. This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the safe handling and disposal of this compound.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to be aware of the potential hazards associated with this compound. As with similar C12H26 isomers like n-dodecane, it should be treated as a combustible liquid that may be harmful if swallowed and enters airways, and may cause skin and respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat or other protective clothing is required to prevent skin contact.

  • Respiratory Protection: In case of inadequate ventilation or potential for aerosol generation, use an appropriate respirator.

Handling:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.

  • Use non-sparking tools and take precautionary measures against static discharge.

II. Quantitative Data and Hazard Classification

PropertyValueReference/Note
Chemical Formula C₁₂H₂₆[3]
Molecular Weight 170.33 g/mol [3]
CAS Number 62183-61-3[3]
Appearance Colorless liquid (presumed)Based on similar alkanes
GHS Hazard Class (Likely) Flammable Liquid (Category 4)Inferred from n-dodecane SDS[1][4]
Aspiration Hazard (Category 1)Inferred from n-dodecane SDS[1][2]
Acute Toxicity, Inhalation (Category 3)Inferred from n-dodecane SDS[1][5]

III. Step-by-Step Disposal Protocol

The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Adherence to all local, state, and federal regulations is mandatory.

1. Waste Identification and Segregation:

  • Identify: Clearly label a dedicated waste container for "Flammable Hydrocarbon Waste" and specify "this compound."

  • Segregate: Do not mix this waste with other waste streams, particularly with incompatible chemicals like strong oxidizing agents.

2. Container Management:

  • Container Selection: Use a chemically resistant container that is in good condition and has a secure, tight-fitting lid.

  • Labeling: The hazardous waste label on the container must include:

    • The full chemical name: "this compound"

    • Hazard characteristics: "Flammable," "Aspiration Hazard"

    • The date when waste was first added to the container.

    • Contact information for the responsible laboratory personnel.

3. Waste Accumulation and Storage:

  • Location: Store the sealed waste container in a designated satellite accumulation area, such as a ventilated cabinet or within a fume hood.

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate any potential leaks or spills.

  • Closure: Keep the waste container closed at all times, except when adding waste, to prevent the release of flammable vapors.

4. Arranging for Disposal:

  • Contact EHS: When the waste container is nearly full (approximately 80% capacity), or before reaching the regulatory accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.

  • Documentation: Complete all necessary waste disposal forms or manifests as required by your institution.

5. Spill Management:

  • Small Spills: In the event of a minor spill, alert personnel in the vicinity. Absorb the spill with an inert material (e.g., vermiculite, sand, or a spill pillow) and place the contaminated material into the designated hazardous waste container.

  • Large Spills: For significant spills, evacuate the area immediately and contact your institution's emergency response team or EHS department.

6. Empty Container Disposal:

  • A container that has held this compound must be managed as hazardous waste unless it is triple-rinsed.

  • The rinsate from cleaning the container must be collected and disposed of as hazardous waste.

  • Once triple-rinsed and air-dried, the original label on the container should be defaced, and it can then be disposed of as regular solid waste, such as in a broken glass receptacle if applicable.

IV. Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Begin Disposal Process ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_id Identify and Segregate Waste (Flammable Hydrocarbon) ppe->waste_id container Select & Label Approved Waste Container waste_id->container storage Store in Designated Satellite Accumulation Area container->storage spill Spill Occurs? storage->spill full Container Full or Experiment Complete? storage->full spill_cleanup Follow Spill Cleanup Protocol spill->spill_cleanup Yes spill->full No spill_cleanup->storage full->storage No ehs Contact EHS for Pickup full->ehs Yes end End of Disposal Process ehs->end

References

Personal protective equipment for handling 5-Ethyl-3,4-dimethyloctane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 5-Ethyl-3,4-dimethyloctane

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for handling this compound, a flammable hydrocarbon. Adherence to these procedures is essential for ensuring laboratory safety and proper chemical management. The following information is based on safety data for structurally similar C12H26 alkanes, such as dodecane (B42187) isomers, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Hazard Identification and Classification

As a branched alkane, this compound is anticipated to be a flammable liquid. The primary health hazard associated with similar substances is the risk of aspiration, which can be fatal if the liquid is swallowed and enters the airways.[1] Repeated or prolonged skin contact may also lead to dryness or cracking.[1]

NFPA 704 Hazard Diamond

CategoryRatingDescription
Health 1May cause significant irritation.
Flammability 2Must be moderately heated or exposed to relatively high ambient temperatures before ignition can occur.
Instability 0Normally stable, even under fire conditions.
Special NoneNo special hazards.

Note: This NFPA 704 rating is estimated based on the properties of similar flammable alkanes.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure and ensure personal safety.

PPE TypeSpecification
Eye and Face Protection Wear chemical safety goggles that provide a complete seal around the eyes.[2] A face shield should be worn in conjunction with goggles when there is a significant risk of splashing.[3][4]
Skin Protection Wear a flame-retardant lab coat. Nitrile gloves are recommended for incidental contact; however, for prolonged contact or immersion, heavier-duty gloves should be used.[3] Always inspect gloves for signs of degradation before use.
Respiratory Protection A respirator is not typically required when handling small quantities in a well-ventilated area or a chemical fume hood.[2] If ventilation is inadequate or if aerosols are generated, an appropriate respirator with organic vapor cartridges should be used.[5]
Footwear Closed-toe shoes are required in the laboratory at all times.[6]
Operational Plan: Step-by-Step Handling Procedures

1. Engineering Controls and Preparation:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the accumulation of flammable vapors.[2]

  • Ignition Sources: Before handling, ensure the work area is free of all potential ignition sources, including open flames, hot plates, and spark-producing equipment.[7]

  • Emergency Equipment: Confirm that a safety shower, eyewash station, and a Class B fire extinguisher are readily accessible and operational.

2. Chemical Handling:

  • Grounding: When transferring from large containers (greater than 5 gallons), ensure that both the dispensing and receiving containers are properly bonded and grounded to prevent static discharge.[8]

  • Dispensing: Use only spark-proof tools for opening and closing containers. When dispensing, pour slowly and carefully to avoid splashing.

  • Heating: If heating is necessary, use a water bath, heating mantle, or another controlled heating source. Do not use an open flame.

3. Spill Management:

  • Minor Spills: For small spills, absorb the material with an inert, non-combustible absorbent such as sand or vermiculite. Place the contaminated absorbent in a sealed, properly labeled container for disposal.

  • Major Spills: In the event of a large spill, evacuate the area immediately and alert emergency personnel. If safe to do so, eliminate all ignition sources and increase ventilation.

Disposal Plan

1. Waste Segregation and Collection:

  • Container: Collect waste this compound and any contaminated materials in a designated, properly labeled, and sealed waste container.

  • Compatibility: This substance is a non-halogenated hydrocarbon solvent. Do not mix it with halogenated solvents or other incompatible waste streams to avoid costly and complex disposal procedures.[9]

2. Storage of Chemical Waste:

  • Location: Store waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from ignition sources and incompatible materials.[10]

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name.

3. Final Disposal:

  • Procedure: Arrange for the disposal of the chemical waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Regulations: All disposal activities must comply with local, state, and federal regulations.

Visual Workflow for Safe Handling

The following diagram illustrates the logical steps for the safe handling of this compound, from initial preparation to final disposal.

Safe Handling Workflow for this compound A Preparation B Don PPE A->B C Chemical Handling B->C D Experimentation C->D E Waste Collection D->E I Spill? D->I Incident F Decontamination E->F G Doff PPE F->G H Waste Disposal G->H I->E No J Spill Response I->J Yes J->E

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.